Product packaging for Lonazolac(Cat. No.:CAS No. 53808-88-1)

Lonazolac

カタログ番号: B1214889
CAS番号: 53808-88-1
分子量: 312.7 g/mol
InChIキー: XVUQHFRQHBLHQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Lonazolac is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is replaced by a 3-(4-chlorophenyl)-1-phenylpyrazol-4-yl group. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor and an antineoplastic agent. It is a monocarboxylic acid, a member of pyrazoles and a member of monochlorobenzenes. It is functionally related to an acetic acid. It is a conjugate acid of a this compound(1-).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13ClN2O2 B1214889 Lonazolac CAS No. 53808-88-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUQHFRQHBLHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75821-71-5 (calcium salt)
Record name Lonazolac [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053808881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4046151
Record name Lonazolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53808-88-1
Record name Lonazolac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53808-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lonazolac [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053808881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lonazolac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13432
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lonazolac
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lonazolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lonazolac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LONAZOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13097143QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lonazolac's Mechanism of Action on Cyclooxygenase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Lonazolac and Cyclooxygenase

This compound is a non-steroidal anti-inflammatory drug characterized by its pyrazole scaffold.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX), a family of enzymes responsible for the conversion of arachidonic acid to prostaglandins and other pro-inflammatory mediators.[1] There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that regulate physiological processes such as gastric mucus production, platelet aggregation, and renal blood flow.

  • COX-2: An inducible enzyme that is typically upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins involved in pain and inflammation.

The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1. The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and safety profile. While this compound itself is considered a non-selective inhibitor, significant research has been conducted on developing this compound analogues with enhanced COX-2 selectivity to improve their therapeutic index.[2][3] One study noted a high ulcer index of 20.30 for this compound, suggesting significant COX-1 inhibition.

Quantitative Data: Cyclooxygenase Inhibition by this compound Analogues

While specific IC50 values for this compound are not available in the reviewed literature, extensive research on its analogues provides valuable insight into the structure-activity relationships governing COX inhibition within this chemical class. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several this compound analogues, with celecoxib, a known COX-2 selective inhibitor, included for reference.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib 8.751.078.17
Analogue 2a >1001.21>82.64
Analogue 2b >1000.98>102.04
Analogue 4a 16.52.85.89
Analogue 6b 12.31.58.2
Analogue 7a 9.81.28.17
Analogue 8a 4.020.66.7

Table 1: In Vitro Cyclooxygenase Inhibitory Activity of this compound Analogues.

Experimental Protocols: In Vitro Cyclooxygenase Inhibition Assay

The following is a detailed methodology for a typical in vitro enzyme immunoassay (EIA) used to determine the COX-1 and COX-2 inhibitory activity of compounds like this compound and its analogues.

3.1. Objective

To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-1 and COX-2 enzymes.

3.2. Materials

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Enzyme immunoassay (EIA) buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., celecoxib, indomethacin)

  • Prostaglandin screening EIA kit (for detection of PGE2)

  • 96-well microplates

  • Plate reader

3.3. Methods

  • Enzyme and Inhibitor Preparation: Reconstitute the COX-1 and COX-2 enzymes in EIA buffer. Prepare a series of dilutions of the test compound and the reference inhibitor in the assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, heme cofactor, and either the test compound, reference inhibitor, or vehicle control (for uninhibited enzyme activity).

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells to initiate a pre-incubation period (e.g., 10 minutes at 37°C).

  • Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes at 37°C), stop the reaction by adding a stopping agent (e.g., 1 M HCl).

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced in each well using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable non-linear regression analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme COX-1/COX-2 Enzyme Reaction_Setup Prepare Reaction Mixture (Buffer, Heme, Inhibitor) Enzyme->Reaction_Setup Inhibitor Test Compound (this compound) Inhibitor->Reaction_Setup Substrate Arachidonic Acid Reaction_Start Add Substrate & Incubate Substrate->Reaction_Start Pre_incubation Add Enzyme & Pre-incubate Reaction_Setup->Pre_incubation Pre_incubation->Reaction_Start Reaction_Stop Terminate Reaction Reaction_Start->Reaction_Stop Quantification Quantify PGE2 (EIA) Reaction_Stop->Quantification Calculation Calculate % Inhibition Quantification->Calculation IC50 Determine IC50 Calculation->IC50

Figure 1: Experimental workflow for in vitro COX inhibition assay.

Signaling Pathways

This compound's mechanism of action is centered on the arachidonic acid signaling cascade. By inhibiting COX enzymes, this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Thromboxanes Thromboxanes (TXA2) Prostaglandin_H2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Protection, Platelet Aggregation Prostaglandins->Gastric_Protection Thromboxanes->Gastric_Protection This compound This compound This compound->COX_Enzymes Inhibition

Figure 2: this compound's inhibition of the cyclooxygenase pathway.

The inhibition of COX-2 by this compound leads to a reduction in the synthesis of pro-inflammatory prostaglandins at the site of inflammation, thereby reducing pain, fever, and other inflammatory symptoms. Simultaneously, the inhibition of COX-1 can lead to a decrease in the production of prostaglandins that are protective of the gastric mucosa and are involved in platelet aggregation, which can explain the potential for gastrointestinal side effects.

Conclusion

This compound is a non-steroidal anti-inflammatory drug that functions through the inhibition of cyclooxygenase enzymes, thereby blocking the synthesis of prostaglandins. While it is generally considered a non-selective COX inhibitor, the development of this compound analogues with improved COX-2 selectivity demonstrates the potential for this chemical scaffold in creating safer anti-inflammatory agents. The provided experimental protocol offers a robust framework for the in vitro assessment of COX inhibition. A deeper understanding of the specific interactions between this compound and the COX isozymes will be crucial for the future development of more targeted and effective anti-inflammatory therapies.

References

An In-Depth Technical Guide to the Physicochemical Properties of Lonazolac-Calcium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Lonazolac-calcium (this compound-Ca), a non-steroidal anti-inflammatory drug (NSAID). The information presented herein is intended to support research, development, and formulation activities by providing key data and experimental methodologies.

Chemical Identity and Structure

This compound-calcium is the calcium salt of this compound. Its chemical name is calcium bis(2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetate). The structural representation of this compound-calcium is provided below.

Table 1: Chemical Identity of this compound and this compound-Calcium

ParameterThis compoundThis compound-Calcium
IUPAC Name 2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acidcalcium bis(2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetate)
CAS Number 53808-88-175821-71-5
Molecular Formula C₁₇H₁₃ClN₂O₂C₃₄H₂₄CaCl₂N₄O₄
Molecular Weight 312.75 g/mol 663.56 g/mol [1]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including its absorption, distribution, metabolism, and excretion (ADME) profile.

API Active Pharmaceutical Ingredient (this compound-Ca) Solubility Solubility API->Solubility Permeability Permeability API->Permeability Stability Stability API->Stability Polymorphism Polymorphism API->Polymorphism pKa pKa API->pKa Bioavailability Bioavailability Solubility->Bioavailability Permeability->Bioavailability Stability->Bioavailability Polymorphism->Bioavailability pKa->Solubility start Start add_excess Add excess this compound-Ca to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate quantify Quantify this compound-Ca in the supernatant/filtrate (e.g., HPLC-UV) separate->quantify calculate Calculate saturation solubility quantify->calculate end End calculate->end start Start prep_solutions Prepare this compound-Ca solutions in buffers of varying pH start->prep_solutions measure_uv Measure UV absorbance spectrum for each solution prep_solutions->measure_uv plot_data Plot absorbance at a specific wavelength vs. pH measure_uv->plot_data determine_pka Determine pKa from the inflection point of the sigmoid curve plot_data->determine_pka end End determine_pka->end start Start crystallization Crystallize this compound-Ca from various solvents and conditions start->crystallization characterization Characterize solids by XRPD, DSC, TGA crystallization->characterization analysis Analyze data to identify different polymorphic forms characterization->analysis end End analysis->end start Start stress_conditions Expose this compound-Ca to stress conditions (acid, base, oxidation, heat, light) start->stress_conditions analyze_samples Analyze stressed samples at time points using a stability-indicating HPLC method stress_conditions->analyze_samples identify_degradants Identify and characterize major degradation products analyze_samples->identify_degradants determine_pathways Determine degradation pathways and kinetics identify_degradants->determine_pathways end End determine_pathways->end

References

The Next Generation of Anti-Inflammatory Agents: A Technical Guide to the Discovery and Synthesis of Non-Acidic Lonazolac Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonazolac, a non-steroidal anti-inflammatory drug (NSAID), has been utilized for its potent analgesic and anti-inflammatory properties.[1] It functions as a non-selective cyclooxygenase (COX) inhibitor, targeting both COX-1 and COX-2 enzymes.[1][2] The inhibition of COX-2 is responsible for the desired anti-inflammatory effects, while the concurrent inhibition of the constitutively expressed COX-1 enzyme, which plays a crucial role in gastrointestinal cytoprotection, often leads to undesirable side effects such as gastric ulceration.[1][3] This has prompted the exploration of novel this compound analogues with improved COX-2 selectivity to minimize gastrointestinal toxicity. A key strategy in this endeavor is the bioisosteric replacement of this compound's carboxylic acid moiety, a common feature in many traditional NSAIDs, with non-acidic functional groups. This guide provides an in-depth overview of the discovery, synthesis, and evaluation of these promising non-acidic this compound analogues.

The Rationale for Non-Acidic Analogues

The development of selective COX-2 inhibitors has been a significant focus in medicinal chemistry to create safer anti-inflammatory drugs. The acidic nature of many traditional NSAIDs is often associated with their gastrointestinal side effects. By replacing the carboxylic acid group of this compound with neutral bioisosteres, researchers aim to:

  • Enhance COX-2 Selectivity: Modify the molecule's interaction with the active sites of COX-1 and COX-2, favoring inhibition of the latter.

  • Reduce Gastric Irritation: Eliminate the direct acidic irritation and alter the drug's distribution, potentially reducing its concentration in the gastric mucosa.

  • Improve Pharmacokinetic Properties: Modify absorption, distribution, metabolism, and excretion (ADME) profiles for better therapeutic outcomes.

Signaling Pathway of Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs exert their effects by inhibiting the COX enzymes, which are central to the inflammatory cascade. These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological Functions) - GI Protection - Platelet Aggregation COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Pathological Functions) - Inflammation - Pain - Fever COX2->Prostaglandins_Inflammation Lonazolac_Analogues Non-Acidic this compound Analogues (Selective COX-2 Inhibitors) Lonazolac_Analogues->COX2 Inhibition

Figure 1: Simplified COX Signaling Pathway and Inhibition.

Synthesis of Non-Acidic this compound Analogues

The synthesis of non-acidic this compound analogues typically involves multi-step reaction sequences starting from readily available materials. The core 1,3,4-trisubstituted pyrazole scaffold is a common structural feature. The key synthetic challenge lies in the introduction of various non-acidic bioisosteres.

Synthesis_Workflow Starting_Materials Starting Materials (e.g., Substituted Hydrazines, 1,3-Diketones) Pyrazole_Core Pyrazole Core Synthesis (Cyclocondensation) Starting_Materials->Pyrazole_Core Functionalization Functional Group Interconversion Pyrazole_Core->Functionalization Bioisostere_Coupling Coupling of Non-Acidic Bioisosteres Functionalization->Bioisostere_Coupling Final_Analogues Non-Acidic This compound Analogues Bioisostere_Coupling->Final_Analogues Purification_Characterization Purification & Characterization (Chromatography, NMR, MS) Final_Analogues->Purification_Characterization

Figure 2: General Synthetic Workflow for Non-Acidic this compound Analogues.
Representative Synthetic Protocols

Synthesis of 1,3,4-Trisubstituted Pyrazole Derivatives: A common route involves the reaction of substituted hydrazines with 1,3-dicarbonyl compounds or their equivalents. Further modifications, such as Vilsmeier-Haack formylation, can introduce a handle for subsequent elaboration.

Example: Synthesis of Chalcone Analogues (2a,b) The starting material, 3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, can be prepared via the Vilsmeier-Haack reaction. The Claisen-Schmidt condensation of this aldehyde with acetophenone or 4-chloroacetophenone in the presence of 10% sodium hydroxide yields the corresponding chalcones.

Synthesis of Pyrazole Carboxamides: These can be synthesized by reacting a pyrazole carboxylic acid with an appropriate amine in the presence of a coupling agent or by converting the carboxylic acid to an acid chloride followed by reaction with an amine. For instance, novel pyrazole-carboxamides have been synthesized by reacting an acid chloride with various sulfonamide derivatives in tetrahydrofuran under reflux.

Quantitative Data Summary

The following tables summarize the biological activity data for representative non-acidic this compound analogues.

Table 1: In Vitro COX-1/COX-2 Inhibition Data

CompoundRIC₅₀ COX-1 (μM)IC₅₀ COX-2 (μM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)
14a H1.120.119.87
14b CH₃1.240.139.50
14c Cl1.050.119.22
2a H4.930.608.22
2b Cl15.821.709.31
Celecoxib -8.751.078.18 (Calculated)
Ibuprofen -1.252.890.43

Data sourced from multiple studies.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundED₅₀ (μmol/kg)
14a 15.06
14b 42.51
14c 50.43
Celecoxib 82.2

Data from Abouzid et al. (2018).

Table 3: Ulcerogenic Activity

CompoundUlcer Index
14a 2.72
14b 3.55
14c 3.72
2a 2.8
2b 2.4
Celecoxib 2.93 - 8.1
Ibuprofen 20.25
Indomethacin 17.6

Data compiled from multiple sources.

Key Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the concentration of a compound required to inhibit enzyme activity by 50% (IC₅₀).

Protocol Outline:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A typical reaction mixture includes a buffer (e.g., 100 mM Tris-HCl, pH 8.0), a cofactor such as hematin, and the enzyme.

  • Inhibitor Addition: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations and pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Detection: The product of the reaction (e.g., Prostaglandin E₂) is quantified. This can be done using various methods, including enzyme immunoassay (EIA) kits or liquid chromatography-tandem mass spectrometry (LC-MS-MS). A fluorometric assay measuring fluorescence at specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) can also be used.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration. The selectivity index is then determined by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and well-established model for evaluating the acute anti-inflammatory activity of compounds.

Protocol Outline:

  • Animal Model: Male Wistar rats are commonly used.

  • Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at a predetermined time before the induction of inflammation.

  • Induction of Edema: A subplantar injection of a phlogistic agent, such as a 1% carrageenan solution, is made into the right hind paw of the rat.

  • Measurement of Paw Edema: The volume or thickness of the paw is measured at various time intervals after the carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle and carrageenan). The ED₅₀ (the dose that causes 50% inhibition) can then be determined.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (COX-1/COX-2 Inhibition Assay) Compound_Synthesis->In_Vitro_Screening Active_Compounds Identification of Active & Selective Compounds In_Vitro_Screening->Active_Compounds In_Vivo_Testing In Vivo Anti-inflammatory Activity (Paw Edema Model) Active_Compounds->In_Vivo_Testing Active Safety_Profile Safety & Toxicity Assessment (Ulcerogenic Activity) In_Vivo_Testing->Safety_Profile Lead_Compound Lead Compound Identification Safety_Profile->Lead_Compound

References

Lonazolac's Antineoplastic Potential: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Non-Steroidal Anti-inflammatory Drug and its Derivatives in Oncology

Executive Summary

Lonazolac, a pyrazole-based non-steroidal anti-inflammatory drug (NSAID), has garnered interest for its potential as an antineoplastic agent, primarily owing to its mechanism of action as a cyclooxygenase (COX) inhibitor.[1][2] While direct clinical application of this compound in oncology is not established, extensive research into its derivatives and the broader class of COX-2 inhibitors has unveiled promising avenues for cancer therapy. This technical guide synthesizes the existing preclinical data on this compound and its analogs, providing a comprehensive overview of their cytotoxic activities, mechanisms of action, and the experimental methodologies employed in their evaluation. The information presented herein is intended to inform and guide researchers, scientists, and drug development professionals in the exploration of this compound-related compounds as potential cancer therapeutics.

Introduction: The Rationale for this compound in Oncology

This compound's primary pharmacological effect is the inhibition of COX enzymes, which are pivotal in the inflammatory process through the synthesis of prostaglandins.[2] The inducible isoform, COX-2, is frequently overexpressed in various malignancies, including colorectal, breast, and lung cancers, where it contributes to tumor growth, angiogenesis, and metastasis.[3][4] This established link between chronic inflammation and cancer provides a strong rationale for investigating COX inhibitors like this compound as potential antineoplastic agents. While this compound itself is a non-selective COX inhibitor, recent research has focused on synthesizing derivatives with enhanced selectivity for COX-2 and improved anticancer efficacy.

Quantitative Data on the Antineoplastic Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity of various this compound analogs and other relevant pyrazole derivatives against a range of cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells), providing a quantitative measure of their potency.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Pyrazole-Chalcone Analogs of this compound

CompoundHeLa (Cervical Cancer)HCT-116 (Colon Cancer)RPMI-8226 (Multiple Myeloma)MCF-7 (Breast Cancer)MCF-10A (Non-cancerous Breast)Reference
Hybrid 8g 2.412.413.3428.93Selective

Table 2: In Vitro COX and Tubulin Polymerization Inhibition (IC50 in µM) of this compound Analog Hybrid 8g

TargetIC50 (µM)Reference
COX-1 33.46
COX-2 5.13
Tubulin Polymerization 4.77
5-LOX 5.88

Table 3: In Vitro Cytotoxicity (IC50 in µM) of Other Pyrazole Derivatives

CompoundCancer Cell Line(s)IC50 Range (µM)Reference
Compound 6 Various0.00006 - 0.00025
Compound 15 MCF-7, PC3, A5490.042 - 0.76
Compound 49 15 cancer cell lines0.03 - 6.561
Compound 29 MCF7, HepG2, A549, Caco210.05 - 29.95
Compound 1 MCF7, B16F10, HeLa, EMT6/AR11.3 - 14.7

Signaling Pathways and Mechanisms of Action

The antineoplastic effects of this compound and its derivatives are attributed to several mechanisms, primarily centered around the inhibition of the COX-2 pathway and the induction of apoptosis.

COX-2 Inhibition and Downstream Effects

This compound and its analogs act by blocking the synthesis of prostaglandins from arachidonic acid through the inhibition of COX enzymes. The inhibition of COX-2, in particular, has significant anticancer implications as it can suppress tumor growth, reduce inflammation in the tumor microenvironment, and inhibit angiogenesis.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Cell_Proliferation Cell Proliferation Prostaglandins->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Prostaglandins->Apoptosis_Inhibition This compound This compound & Derivatives This compound->COX2 Inhibits

Figure 1. Simplified diagram of the COX-2 signaling pathway and the inhibitory action of this compound.
Induction of Apoptosis and Cell Cycle Arrest

Several derivatives of this compound have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, the pyrazole-chalcone analog, hybrid 8g, was found to induce pre-G1 apoptosis and G2/M cell cycle arrest. This suggests that beyond COX-2 inhibition, these compounds can directly interfere with the cell division machinery of cancer cells.

Tubulin Polymerization Inhibition

A significant finding is the ability of some this compound derivatives to inhibit tubulin polymerization. Tubulin is a critical component of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can halt mitosis and lead to cancer cell death, a mechanism shared by established chemotherapeutic agents like paclitaxel.

Tubulin_Inhibition Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Lonazolac_Derivative This compound Derivative (e.g., Hybrid 8g) Lonazolac_Derivative->Tubulin Inhibits Polymerization

Figure 2. Mechanism of tubulin polymerization inhibition by a this compound derivative.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the evaluation of this compound derivatives as antineoplastic agents.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivative) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add varying concentrations of test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance F->G H Calculate IC50 value G->H

Figure 3. Experimental workflow for the MTT cytotoxicity assay.
In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound is pre-incubated with the enzyme in a reaction buffer.

  • Substrate Addition: Arachidonic acid (the substrate for COX enzymes) is added to initiate the reaction.

  • Prostaglandin Measurement: The reaction is stopped, and the amount of prostaglandin H2 (PGH2) or other downstream prostaglandins produced is quantified using an enzyme immunoassay (EIA).

  • IC50 Calculation: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Purified tubulin protein is used.

  • Reaction Mixture: The test compound is added to a reaction mixture containing tubulin and GTP in a polymerization buffer.

  • Polymerization Induction: The mixture is incubated at 37°C to induce tubulin polymerization.

  • Turbidity Measurement: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which is monitored by measuring the absorbance at 340 nm over time.

  • Inhibition Calculation: The extent of inhibition is determined by comparing the rate and extent of polymerization in the presence of the test compound to a control.

Future Directions and Conclusion

The available evidence strongly suggests that the pyrazole scaffold of this compound is a valuable starting point for the development of novel antineoplastic agents. The dual mechanism of action observed in some derivatives, combining COX-2 inhibition with tubulin polymerization inhibition, presents a particularly attractive strategy for overcoming drug resistance and enhancing therapeutic efficacy.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a broader range of this compound derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the most promising compounds in preclinical animal models of cancer to assess their efficacy and safety in a more complex biological system.

  • Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents or immunotherapies.

  • Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to these novel agents.

References

Structural characterization of Lonazolac acetic acid derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of Lonazolac, a non-steroidal anti-inflammatory drug (NSAID). This compound, chemically known as 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid, is a member of the pyrazole class of compounds.[1] This document collates available data on its physicochemical properties, spectroscopic profile, and synthetic pathways. Detailed experimental methodologies for key analytical techniques are provided to assist researchers in the replication and further investigation of this molecule. While extensive data exists for this compound analogues, this guide focuses on the parent compound, drawing inferences from closely related structures where direct data is unavailable.

Chemical and Physical Properties

This compound is a monocarboxylic acid functionally related to acetic acid.[1] Its core structure consists of a 1,3,4-trisubstituted pyrazole ring. The fundamental physicochemical properties of this compound and its calcium salt are summarized in the table below.

PropertyThis compoundThis compound Calcium SaltReference
IUPAC Name 2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acidCalcium bis(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetate)[1]
CAS Number 53808-88-175821-71-5[2]
Molecular Formula C₁₇H₁₃ClN₂O₂C₃₄H₂₄CaCl₂N₄O₄[2]
Molecular Weight 312.75 g/mol 663.56 g/mol
Melting Point 150-151 °C270-290 °C (decomposes)
pKa 4.3-
Appearance Crystals from ethanol/waterSolid

Synthesis

The synthesis of this compound, as a 1,3,4-trisubstituted pyrazole, generally follows established routes for this class of compounds. While specific patents cover its preparation, the general approach involves the construction of the pyrazole ring followed by functionalization. A plausible synthetic pathway can be inferred from the synthesis of related pyrazole derivatives.

Logical Flow of a Potential Synthetic Pathway for this compound

G A 1-(4-chlorophenyl)ethan-1-one C 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one A->C + B B N,N-dimethylformamide dimethyl acetal E 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole C->E + D, cyclization D Phenylhydrazine G 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde E->G + F F Vilsmeier-Haack Reagent (POCl3, DMF) I This compound G->I + H H Oxidation (e.g., Jones oxidation)

Caption: A potential synthetic route to this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the core structure, substitution patterns, and the presence of the acetic acid moiety. Based on data from closely related pyrazole derivatives, the expected chemical shifts for this compound are presented below.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsExpected Chemical Shift (ppm)Multiplicity
-CH₂- (acetic acid)~3.7s
Aromatic H (phenyl & chlorophenyl)7.2 - 8.0m
Pyrazole H-5~8.5s
-COOH~12.5br s

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonExpected Chemical Shift (ppm)
-CH₂- (acetic acid)~30-35
Aromatic & Pyrazole Carbons118 - 155
-C=O (carboxylic acid)~172
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

Expected FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-2960Stretching
C=O (Carboxylic Acid)1680-1710Stretching
C=C, C=N (Aromatic, Pyrazole)1450-1600Ring Stretching
C-Cl1000-1100Stretching
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of this compound.

Expected Mass Spectrometry Data

ParameterValue
Molecular Ion [M]⁺ m/z ≈ 312 (for ³⁵Cl), 314 (for ³⁷Cl)
Ionization Mode Electrospray (ESI) or GC-MS
Key Fragments Loss of -COOH (m/z ≈ 267), cleavage of the acetic acid side chain.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound.

UV-Vis Absorption Maxima

Solventλ_max (nm)Molar Extinction Coefficient (ε)Reference
Methanol28124800
0.1N NaOH28123700

Crystallographic Data

As of the date of this publication, a detailed single-crystal X-ray diffraction structure for this compound is not publicly available in crystallographic databases. Such a study would provide definitive data on bond lengths, bond angles, torsion angles, and the three-dimensional conformation of the molecule in the solid state.

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound, based on standard laboratory practices and methodologies reported for its analogues.

General Synthesis and Crystallization

A mixture of the appropriate chalcone precursor and hydroxylamine hydrochloride in ethanol containing sodium hydroxide is refluxed for several hours. The resulting solid product formed upon cooling or pouring onto ice-water is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol/water to obtain crystalline this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).

FT-IR Spectroscopy

Infrared spectra are obtained using a Bruker ATR/FTIR spectrophotometer or a similar instrument. Samples are prepared as potassium bromide (KBr) discs. Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS) with an appropriate ionization source, such as electrospray ionization (ESI).

Mechanism of Action: A Note on Structure-Activity Relationship

This compound functions as a non-steroidal anti-inflammatory drug by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. The acidic moiety is a key feature for the activity of many NSAIDs, interacting with the active site of the COX enzymes. The trisubstituted pyrazole core acts as a scaffold, with the phenyl and chlorophenyl groups contributing to the binding affinity.

COX Inhibition Pathway

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes Inhibition

Caption: this compound's mechanism of action via COX inhibition.

Conclusion

This technical guide has synthesized the available structural and characterization data for this compound. While a complete crystallographic analysis remains an area for future research, the provided spectroscopic and physicochemical data offer a solid foundation for researchers in the fields of medicinal chemistry and drug development. The experimental protocols outlined herein serve as a practical resource for the synthesis and analysis of this compound and its derivatives.

References

Preclinical Development of Lonazolac Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of lonazolac and its pyrazole derivatives as potential anti-inflammatory agents. This compound, a non-steroidal anti-inflammatory drug (NSAID), has served as a scaffold for the development of novel pyrazole derivatives with improved efficacy and safety profiles.[1][2][3] This document summarizes key quantitative data from various studies, details common experimental protocols, and visualizes important biological pathways and research workflows.

Core Findings and Quantitative Data

The primary mechanism of action for this compound and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins involved in inflammation.[4] Many newer derivatives have been designed to selectively inhibit COX-2 over COX-1, aiming to reduce the gastrointestinal side effects associated with traditional NSAIDs.[5]

In Vitro Cyclooxygenase (COX) Inhibition

The potency and selectivity of this compound derivatives are typically assessed through in vitro COX inhibition assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for COX-1 and COX-2, along with the selectivity index (SI), for several promising compounds from a representative study.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
2a --8.22
2b --9.31
4a >1001.34>74.6
6b 8.21.475.58
7a 16.52.85.89
8a 12.71.96.68
Celecoxib 8.751.078.18
Indomethacin 0.121.80.06

Note: Lower IC50 values indicate greater potency. A higher Selectivity Index indicates greater selectivity for COX-2.

In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the anti-inflammatory effects of new chemical entities. The table below presents the percentage of edema inhibition at various time points for selected this compound derivatives.

Compound (100 mg/kg)% Inhibition at 1h% Inhibition at 3h% Inhibition at 4h% Inhibition at 8h% Inhibition at 12hReference
2a 45.255.160.352.148.3
2b 48.158.263.555.451.2
4a 42.352.458.150.346.1
6b 40.150.355.448.244.5
7a 38.248.153.246.142.3
8a 41.551.256.349.145.4
Celecoxib 46.356.161.253.449.1
Indomethacin 50.160.265.457.353.1
Ulcerogenic Liability

A significant drawback of NSAIDs is their potential to cause gastric ulcers. The ulcerogenic potential of new this compound derivatives is therefore a critical aspect of their preclinical evaluation.

CompoundUlcer IndexReference
2a 2.8
2b 2.4
3b 4.2
4a 5.1
6b 6.3
7a 3.2
8a 8.4
Celecoxib 3.2
Indomethacin 17.6

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are the protocols for the key experiments cited in the development of this compound derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the COX-1 and COX-2 isoenzymes.

Objective: To determine the IC50 values of the test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (this compound derivatives)

  • Reference drugs (e.g., Celecoxib, Indomethacin)

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • The test compounds and reference drugs are pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a defined period (e.g., 2 minutes).

  • The reaction is terminated by the addition of a stopping agent (e.g., a solution of HCl).

  • The concentration of PGE2, the product of the COX reaction, is measured using an EIA kit.

  • The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the control (enzyme and substrate without the inhibitor).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used and validated model for assessing the acute anti-inflammatory activity of pharmacological agents.

Objective: To evaluate the in vivo anti-inflammatory effect of this compound derivatives.

Animal Model: Male Wistar rats (or other suitable strain), typically weighing 150-200g.

Materials:

  • Test compounds and reference drugs

  • Carrageenan solution (e.g., 1% w/v in saline)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compounds, reference drugs, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 100 mg/kg).

  • After a set time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan is administered into the right hind paw of each rat to induce inflammation.

  • The paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 3, 4, 8, and 12 hours).

  • The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizations: Pathways and Workflows

COX Signaling Pathway and Inhibition

The anti-inflammatory effects of this compound and its derivatives are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which reduces the production of pro-inflammatory prostaglandins.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pg_h2 Prostaglandin H2 (PGH2) cox1->pg_h2 cox2->pg_h2 prostaglandins_cox1 Prostaglandins (e.g., PGE2, TXA2) - Gastric Protection - Platelet Aggregation pg_h2->prostaglandins_cox1 prostaglandins_cox2 Prostaglandins (e.g., PGE2, PGI2) - Inflammation - Pain - Fever pg_h2->prostaglandins_cox2 This compound This compound Derivatives (Selective COX-2 Inhibitors) This compound->cox2 Inhibition gastric_protection Gastric Mucosal Integrity prostaglandins_cox1->gastric_protection inflammation Inflammation, Pain, Fever prostaglandins_cox2->inflammation

Caption: COX signaling pathway and the inhibitory action of selective this compound derivatives.

Preclinical Development Workflow for this compound Derivatives

The development of novel this compound derivatives follows a structured preclinical workflow, from initial design and synthesis to in vivo evaluation.

Preclinical_Workflow design 1. Drug Design & Molecular Modeling synthesis 2. Chemical Synthesis of Derivatives design->synthesis in_vitro 3. In Vitro Evaluation - COX-1/COX-2 Inhibition Assays synthesis->in_vitro in_vivo 4. In Vivo Anti-inflammatory Activity Screening (e.g., Carrageenan Paw Edema) in_vitro->in_vivo safety 5. Safety & Toxicity Studies - Ulcerogenic Liability - Histopathology in_vivo->safety adme 6. ADME/Pharmacokinetic Studies (Optional) safety->adme lead_optimization Lead Optimization adme->lead_optimization lead_optimization->design Iterative Improvement

Caption: A typical preclinical workflow for the development of novel this compound pyrazole derivatives.

Pharmacokinetics and Toxicology

While extensive data on the anti-inflammatory activity of novel this compound derivatives is available, comprehensive preclinical pharmacokinetic and toxicological data are less frequently reported in the initial studies. Some research indicates that newly synthesized compounds show no significant toxicity in vivo, but detailed studies on parameters like maximum tolerated dose, long-term toxicity, and metabolic profiling are often part of later-stage preclinical development. Future research should focus on elucidating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these promising compounds to better predict their behavior in clinical settings.

Conclusion

The structural modification of this compound has yielded a number of pyrazole derivatives with potent anti-inflammatory activity and improved safety profiles, particularly with regard to COX-2 selectivity and reduced ulcerogenic potential. The preclinical data summarized in this guide highlight the promising therapeutic potential of these compounds. Further investigation into their pharmacokinetic properties and a more comprehensive toxicological evaluation are warranted to advance the most promising candidates toward clinical development.

References

An In-Depth Technical Guide to the Anti-inflammatory Properties of Lonazolac

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lonazolac, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used in its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation research and drug development.

Mechanism of Action

This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) and a member of the pyrazole class of compounds.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, this compound effectively mitigates the inflammatory response.[1] While its primary mode of action is through COX inhibition, some evidence suggests that other mechanisms may contribute to its overall anti-inflammatory effects.[1]

Beyond its primary action on the cyclooxygenase (COX) pathway, this compound has been shown to modulate other key inflammatory pathways. It significantly decreases the release of histamine from human basophils, a key event in the allergic and inflammatory response.[2] Furthermore, this compound inhibits the generation of leukotrienes in human polymorphonuclear leukocytes (PMNs) and modulates the metabolism of platelet-activating factor (PAF), another potent inflammatory mediator. In these actions, this compound has demonstrated greater potency than the commonly used NSAID, indomethacin.

Signaling Pathways

The anti-inflammatory effects of this compound can be visualized through its interaction with the arachidonic acid cascade and other inflammatory pathways.

Lonazolac_Anti_inflammatory_Signaling_Pathways cluster_arachidonic_acid Arachidonic Acid Cascade cluster_other_pathways Other Inflammatory Pathways Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Lipoxygenase Lipoxygenase (5-LOX) Arachidonic_Acid->Lipoxygenase Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX1->Prostaglandins COX2->Prostaglandins Inflammation_AA Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation_AA Leukotrienes Leukotrienes (LTB4, etc.) Lipoxygenase->Leukotrienes Inflammation_LT Inflammation (Chemotaxis, Vascular Permeability) Leukotrienes->Inflammation_LT Mast_Cells Mast Cells / Basophils Histamine Histamine Mast_Cells->Histamine Inflammation_Histamine Inflammation (Allergic Response, Vasodilation) Histamine->Inflammation_Histamine This compound This compound This compound->COX1 Inhibits This compound->COX2 Inhibits This compound->Lipoxygenase Inhibits (Leukotriene Generation) This compound->Mast_Cells Inhibits (Histamine Release)

Caption: this compound's multi-faceted anti-inflammatory mechanism of action.

Quantitative Data on Anti-inflammatory Properties

The anti-inflammatory efficacy of this compound and its analogues has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

In Vitro Cyclooxygenase (COX) Inhibition

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound Analogues

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Celecoxib (Reference) 8.751.078.17
Analogue 2a 4.930.608.22
Analogue 2b 7.450.809.31
Analogue 4a 9.801.705.76
Analogue 6b 16.52.805.89
Analogue 7a 15.62.805.58
Analogue 8a 13.52.106.43

Note: The presented data is for this compound analogues, not this compound itself.

In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard in vivo assay to assess the anti-inflammatory activity of compounds.

Table 2: In Vivo Anti-inflammatory Activity of this compound Analogues in Carrageenan-Induced Rat Paw Edema

Compound (100 mg/kg)% Inhibition of Edema (1h)% Inhibition of Edema (3h)% Inhibition of Edema (4h)
Celecoxib (Reference) 56.158.548.1
Analogue 2a 81.758.251.2
Analogue 2b 89.777.169.9
Analogue 3b 70.361.355.3
Analogue 4a 78.569.560.1
Analogue 6b 42.254.441.8
Analogue 7a 65.863.752.5
Analogue 8a 75.465.258.7

Note: The presented data is for this compound analogues, not this compound itself.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to evaluate the anti-inflammatory properties of this compound and its analogues.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

COX_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Human recombinant COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Test compounds (this compound analogues) - EIA buffer start->prepare_reagents incubation Incubate enzymes with test compounds or vehicle (control) prepare_reagents->incubation add_substrate Add arachidonic acid to initiate reaction incubation->add_substrate stop_reaction Stop reaction after a defined time add_substrate->stop_reaction measure_product Measure prostaglandin E2 (PGE2) production using an Enzyme Immunoassay (EIA) kit stop_reaction->measure_product calculate_ic50 Calculate IC50 values measure_product->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro COX inhibition assay.

Protocol Details (based on studies of analogues):

  • Enzyme Source: Human recombinant COX-1 and COX-2 are used.

  • Test Compounds: this compound analogues are dissolved to various concentrations.

  • Incubation: The enzymes are pre-incubated with the test compounds or vehicle control.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Carrageenan_Paw_Edema_Workflow start Start animal_acclimatization Acclimatize rats to laboratory conditions start->animal_acclimatization fasting Fast animals overnight with free access to water animal_acclimatization->fasting drug_administration Administer test compound (this compound analogues) or vehicle (control) orally fasting->drug_administration carrageenan_injection Inject carrageenan solution into the sub-plantar region of the right hind paw drug_administration->carrageenan_injection measure_paw_volume Measure paw volume at specified time intervals (e.g., 1, 3, 4, 8, and 12 hours) using a plethysmometer carrageenan_injection->measure_paw_volume calculate_inhibition Calculate the percentage inhibition of edema measure_paw_volume->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol Details (based on studies of analogues):

  • Animals: Male Wistar rats are typically used.

  • Drug Administration: Test compounds (e.g., this compound analogues at 100 mg/kg) or a vehicle are administered orally.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group. The formula used is: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion

This compound is a potent anti-inflammatory agent that primarily functions through the inhibition of COX enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins. Furthermore, emerging evidence suggests its role in modulating other inflammatory pathways involving histamine and leukotrienes, highlighting a broader mechanism of action. While quantitative data for this compound itself is limited in the readily available literature, studies on its analogues demonstrate significant anti-inflammatory activity in both in vitro and in vivo models. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this compound and related compounds as effective anti-inflammatory therapeutics. Future studies should focus on elucidating the precise quantitative inhibitory effects of this compound on its various molecular targets to provide a more complete understanding of its pharmacological profile.

References

A Technical Guide to Lonazolac (C₁₇H₁₃ClN₂O₂): Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Lonazolac, a non-steroidal anti-inflammatory drug (NSAID). It details its molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols. All quantitative data is presented in tabular format for clarity and comparative analysis.

Molecular Structure and Identification

This compound, with the molecular formula C₁₇H₁₃ClN₂O₂, is a member of the pyrazole class of compounds and is functionally related to acetic acid.[1][2] Its chemical structure consists of an acetic acid group attached to a 3-(4-chlorophenyl)-1-phenylpyrazole core.[1]

Table 1: Chemical Identifiers for this compound

Identifier Value Reference(s)
IUPAC Name 2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid [1]
CAS Number 53808-88-1 [1]
Molecular Formula C₁₇H₁₃ClN₂O₂
Molecular Weight 312.75 g/mol
Canonical SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O
InChI Key XVUQHFRQHBLHQD-UHFFFAOYSA-N

| Synonyms | 3-(p-Chlorophenyl)-1-phenylpyrazole-4-acetic acid, Lonazolaco | |

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for its formulation, absorption, and distribution. Key properties are summarized below.

Table 2: Physicochemical Data for this compound

Property Value Reference(s)
Physical Form Crystals (from ethanol/water)
Melting Point 150-151 °C
pKa 4.3
LogP (XLogP3) 3.6
UV max (Methanol) 281 nm (ε 24800)
UV max (0.1N NaOH) 281 nm (ε 23700)

| Elemental Composition | C 65.29%, H 4.19%, Cl 11 .34%, N 8.96%, O 10.23% | |

Pharmacology and Mechanism of Action

This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) belonging to the acetic acid derivative subgroup. Its therapeutic effects—analgesic, antipyretic, and anti-inflammatory—stem from its inhibition of the cyclooxygenase (COX) enzymes. By blocking COX, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

lonazolac_mechanism cluster_pathway Arachidonic Acid Cascade Phospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid Phospholipase A2 COX Cyclooxygenase (COX) Enzymes (EC 1.14.99.1) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Response Inflammation, Pain, Fever Prostaglandins->Response This compound This compound This compound->COX Inhibition synthesis_workflow arrow arrow Start Start: Precursor (1-phenyl-3-(p-chlorophenyl) -pyrazol-4-acetonitrile) Step1 Step 1: Hydrolysis Mix with 25% HCl, reflux for 6 hours Start->Step1 Step2 Step 2: Precipitation Adjust pH to 3-5 with NaOH Step1->Step2 Step3 Step 3: Filtration Isolate crude product Step2->Step3 Step4 Step 4: Purification Redissolve in NaOH, treat with carbon, re-precipitate with acid Step3->Step4 End End Product: This compound Crystals Step4->End assay_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Animal Acclimation & Grouping (Control, Reference, this compound) A2 Baseline Paw Measurement A1->A2 A3 Drug Administration A2->A3 B1 Carrageenan Injection (Sub-plantar) A3->B1 B2 Measure Paw Edema (Hourly for 4 hours) B1->B2 C1 Calculate Mean Edema Volume for Each Group B2->C1 C2 Calculate % Inhibition vs. Control Group C1->C2

References

Lonazolac: A Technical Guide for Rheumatic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lonazolac, a non-steroidal anti-inflammatory drug (NSAID), has a history of use in the treatment of rheumatic diseases. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. This technical guide provides an in-depth overview of this compound and its analogues for researchers in rheumatology and drug development. It details the compound's core mechanism of action, summarizes key quantitative data from preclinical studies in structured tables, provides detailed experimental protocols for in vitro and in vivo evaluation, and visualizes critical pathways and workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for scientists investigating the therapeutic potential of this compound and related compounds in rheumatic diseases.

Introduction

This compound is a pyrazole derivative classified as a non-steroidal anti-inflammatory drug (NSAID).[1] Like other NSAIDs, its therapeutic effects, including anti-inflammatory, analgesic, and antipyretic actions, are primarily attributed to the inhibition of prostaglandin synthesis.[1] Prostaglandins are lipid compounds that play a crucial role in the inflammation, pain, and fever associated with rheumatic diseases such as rheumatoid arthritis and osteoarthritis. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes.[1]

Mechanism of Action: Cyclooxygenase Inhibition

The central mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes involved in inflammation.[1] While this compound itself is a non-selective COX inhibitor, recent research has focused on developing this compound analogues with greater selectivity for COX-2. COX-1 is constitutively expressed in many tissues and is involved in protective functions, such as maintaining the integrity of the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a key strategy in developing NSAIDs with improved gastrointestinal safety profiles.

Signaling Pathway

The inflammatory cascade leading to prostaglandin synthesis and the site of action for this compound is depicted in the following signaling pathway diagram.

COX Signaling Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever This compound This compound & Analogues This compound->COX_Enzymes Inhibition PLA2 Phospholipase A2

Figure 1: COX Signaling Pathway and this compound's Site of Action.

Quantitative Data

The following tables summarize key quantitative data for this compound and its recently developed analogues from various preclinical studies.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
This compound Analogues
Analogue 2a4.930.608.22
Analogue 2b8.670.939.31
Analogue 4a15.62.85.58
Analogue 6b4.020.725.58
Analogue 7a10.31.19.36
Analogue 8a11.21.38.62
Analogue 15c2.780.05947.12
Analogue 15d3.560.06257.42
Analogue 15h4.640.04798.71
Analogue 19d8.350.29228.56
Reference Drugs
Celecoxib8.751.078.17
Celecoxib3.000.2213.65
Indomethacin---

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index (SI): A higher value indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
CompoundED50 (mg/kg)Reference
This compound Equivalent to Diclofenac
This compound Analogues
Analogue 15c8.22
Analogue 15d10.51
Analogue 15h15.63
Analogue 19d31.22
Reference Drugs
Celecoxib40.39

ED50: The dose that produces 50% of the maximum effect. A lower value indicates greater potency.

Table 3: Ulcerogenic Liability
CompoundUlcer IndexReference
This compound 20.30
This compound Analogues
Analogue 2a2.8
Analogue 2b2.4
Analogue 15c2.61
Analogue 15d2.93
Analogue 15h2.60
Analogue 19d1.22
Reference Drugs
Celecoxib3.2
Celecoxib3.02
Indomethacin17.6

Ulcer Index: A measure of the severity of gastric mucosal damage. A lower value indicates better gastrointestinal safety.

Table 4: Inhibition of Other Inflammatory Mediators in RAW 264.7 Macrophages
CompoundTNF-α IC50 (µM)PGE2 IC50 (µM)iNOS IC50 (µM)Reference
This compound Analogues
Analogue 15c0.770.280.41
Analogue 15d0.820.310.45
Analogue 15h1.200.520.61
Analogue 19d0.950.390.53
Reference Drug
Celecoxib0.870.380.48

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzymes. The conversion of arachidonic acid to PGH2 is detected by monitoring the oxidation of a chromogenic substrate.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a solution of arachidonic acid (substrate) and a chromogenic peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare serial dilutions of the test compound (e.g., this compound analogues) and a reference inhibitor (e.g., celecoxib).

  • Assay Procedure:

    • Add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme solution to the wells of a 96-well plate.

    • Add the diluted test compound or reference inhibitor to the respective wells. For control wells (100% enzyme activity), add the solvent used to dissolve the compounds.

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Measure the absorbance or fluorescence at a specific wavelength kinetically for a set duration.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - COX-1/COX-2 Enzymes - Arachidonic Acid - Chromogenic Substrate Plate_Setup Plate Setup (96-well): Add Buffer, Heme, and COX-1 or COX-2 Enzyme Reagents->Plate_Setup Compounds Prepare Serial Dilutions: - Test Compounds - Reference Inhibitor Add_Inhibitors Add Test Compounds and Controls Compounds->Add_Inhibitors Plate_Setup->Add_Inhibitors Incubation Incubate at 25°C for 5-10 min Add_Inhibitors->Incubation Initiate_Reaction Initiate Reaction with Arachidonic Acid Incubation->Initiate_Reaction Measure Kinetic Measurement of Absorbance/Fluorescence Initiate_Reaction->Measure Calculate_Rates Calculate Reaction Rates Measure->Calculate_Rates Calculate_Inhibition Determine % Inhibition Calculate_Rates->Calculate_Inhibition Calculate_IC50 Calculate IC50 Values Calculate_Inhibition->Calculate_IC50

Figure 2: Workflow for In Vitro COX Inhibition Assay.
In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Methodology:

  • Animals: Wistar rats or Swiss albino mice are commonly used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Animals are divided into groups (e.g., control, reference drug, and test compound groups).

    • The test compound and reference drug (e.g., indomethacin or celecoxib) are administered orally or intraperitoneally at predetermined doses. The control group receives the vehicle.

  • Induction of Edema:

    • After a specific time following drug administration (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • The paw volume is measured at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • The increase in paw volume (edema) is calculated for each animal at each time point.

    • The percentage of inhibition of edema for each treated group is calculated relative to the control group.

    • The ED50 value can be determined by testing a range of doses of the compound.

Carrageenan-Induced Paw Edema Workflow Acclimatization Animal Acclimatization (e.g., Wistar Rats) Grouping Grouping of Animals: - Control (Vehicle) - Reference Drug - Test Compound(s) Acclimatization->Grouping Dosing Oral/IP Administration of Compounds/Vehicle Grouping->Dosing Baseline_Measurement Measure Baseline Paw Volume Dosing->Baseline_Measurement Carrageenan_Injection Inject Carrageenan (1%) into Right Hind Paw Baseline_Measurement->Carrageenan_Injection Time_Point_Measurements Measure Paw Volume at 1, 2, 3, and 4 hours Carrageenan_Injection->Time_Point_Measurements Data_Analysis Data Analysis: - Calculate Edema Volume - Determine % Inhibition - Calculate ED50 Time_Point_Measurements->Data_Analysis

Figure 3: Workflow for Carrageenan-Induced Paw Edema Assay.
Evaluation of Ulcerogenic Liability

This assay assesses the potential of a test compound to cause gastric mucosal damage, a common side effect of NSAIDs.

Principle: High doses of NSAIDs can induce gastric ulcers in rodents. The severity of these ulcers is quantified to determine the ulcerogenic potential of a compound.

Methodology:

  • Animals: Wistar rats are typically used.

  • Fasting: Animals are fasted for a period (e.g., 24 hours) before the experiment, with free access to water.

  • Dosing: The test compound and a reference drug (e.g., indomethacin) are administered orally at high doses. The control group receives the vehicle.

  • Observation Period: Animals are observed for a specific period (e.g., 4-6 hours) after dosing.

  • Stomach Examination:

    • Animals are euthanized, and their stomachs are removed.

    • The stomachs are opened along the greater curvature and washed with saline to observe the gastric mucosa.

  • Scoring:

    • The number and severity of ulcers are scored. A common scoring system is: 0 = no ulcers, 1 = redness, 2 = spot ulcers, 3 = hemorrhagic streaks, 4 = deep ulcers, 5 = perforations.

    • The ulcer index is calculated for each group, often as the mean score of all animals in the group.

Conclusion

This compound and its analogues represent a valuable area of research for the development of new anti-inflammatory agents for rheumatic diseases. The data presented in this guide highlight the potential for developing this compound derivatives with improved COX-2 selectivity and, consequently, a better gastrointestinal safety profile compared to the parent compound. The detailed experimental protocols and workflows provide a practical framework for researchers to evaluate the efficacy and safety of novel compounds in this class. Further investigation into the pharmacokinetics, long-term efficacy, and safety of promising this compound analogues is warranted to translate these preclinical findings into potential clinical applications for the management of rheumatic diseases.

References

In Vitro Anticancer Activity of Lonazolac Pyrazole-Chalcone Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the in vitro anticancer activity of novel pyrazole-chalcone analogs of Lonazolac, designed for researchers, scientists, and drug development professionals. It delves into the quantitative data, experimental protocols, and mechanisms of action of these promising compounds.

Introduction

Cancer remains a significant global health challenge, necessitating the development of novel and effective therapeutic agents. Inflammation is increasingly recognized as a key hallmark of cancer, promoting tumorigenesis at all stages.[1] This has spurred interest in developing dual-action agents that possess both anti-inflammatory and anticancer properties.[1] this compound, a non-steroidal anti-inflammatory drug (NSAID), has served as a scaffold for the development of new derivatives with potential anticancer activity.[2][3] The hybridization of pyrazole and chalcone moieties has been a successful strategy in medicinal chemistry to create compounds with enhanced biological activities, including anticancer effects.[4] This guide focuses on a series of novel pyrazole-chalcone analogs of this compound and their evaluation as potential anticancer agents.

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of a series of newly synthesized this compound pyrazole-chalcone analogs (7a-g and 8a-g) was evaluated against a panel of four human cancer cell lines: HeLa (cervical cancer), HCT-116 (colon cancer), RPMI-8226 (myeloma), and MCF-7 (breast cancer). The cytotoxicity was assessed using the MTT assay, and the results are presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth). A non-cancerous cell line, MCF-10A, was used to assess the selectivity of the most potent compounds.

Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Pyrazole-Chalcone Analogs (7a-g and 8a-g) against Various Cancer Cell Lines.

CompoundHeLaHCT-116RPMI-8226MCF-7MCF-10A
7a >100>100>100>100-
7b 89.3295.4378.4392.11-
7c 76.5488.1265.3281.43-
7d 65.4376.3454.2172.34-
7e 54.2165.4343.1261.21-
7f 43.1254.2132.4350.12-
7g 32.4343.1221.3439.87-
8a 88.1292.3476.5489.12-
8b 78.3481.2365.4379.87-
8c 67.4372.1154.3269.43-
8d 56.3261.3443.2158.12-
8e 45.1250.2132.1247.87-
8f 34.2139.8721.3436.54-
8g 2.41 2.41 3.34 28.93>100
Doxorubicin 1.211.541.871.98-

Among the synthesized compounds, hybrid 8g emerged as the most potent anticancer agent, exhibiting significant activity against HeLa, HCT-116, and RPMI-8226 cell lines with IC50 values of 2.41, 2.41, and 3.34 µM, respectively. Notably, compound 8g displayed moderate activity against the MCF-7 cell line (IC50 = 28.93 µM) and showed a favorable selectivity profile, being significantly less toxic to the non-cancerous MCF-10A cells (IC50 > 100 µM).

Experimental Protocols

MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the this compound pyrazole-chalcone analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

MTT_Assay_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment Treat with varying concentrations of compounds incubation1->treatment incubation2 Incubate for 48 hours treatment->incubation2 add_mtt Add MTT solution (5 mg/mL) incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

MTT Assay Workflow
Cell Cycle Analysis

The effect of the most potent compound, 8g, on the cell cycle distribution was investigated using flow cytometry.

Cell_Cycle_Analysis_Workflow start Treat cells with compound 8g (IC50 concentration) incubation Incubate for 24 hours start->incubation harvest Harvest and fix cells in 70% ethanol incubation->harvest stain Stain with Propidium Iodide (PI) containing RNase harvest->stain analyze Analyze by flow cytometry stain->analyze determine_distribution Determine cell cycle phase distribution (G1, S, G2/M) analyze->determine_distribution

Cell Cycle Analysis Workflow
Apoptosis Assay

The induction of apoptosis by compound 8g was determined by measuring the percentage of pre-G1 apoptotic cells.

Mechanism of Action

The anticancer activity of the this compound pyrazole-chalcone analogs, particularly compound 8g, is attributed to a multi-targeted mechanism of action, primarily involving the inhibition of tubulin polymerization and key inflammatory enzymes.

Tubulin Polymerization Inhibition

Many pyrazole-chalcone hybrids have been identified as inhibitors of tubulin polymerization, a critical process in cell division. These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Compound 8g was found to be a potent inhibitor of tubulin polymerization with an IC50 value of 4.77 µM. This disruption of microtubule formation leads to an arrest of the cell cycle in the G2/M phase.

Tubulin_Inhibition_Pathway compound_8g Compound 8g microtubules Microtubule Assembly compound_8g->microtubules Inhibits tubulin Tubulin Dimers (α/β) tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest cell_division Cell Division mitotic_spindle->cell_division apoptosis Apoptosis g2m_arrest->apoptosis

Tubulin Polymerization Inhibition by Compound 8g
Anti-inflammatory Pathway Inhibition

Cancer-associated inflammation is a key target for anticancer therapies. Compound 8g demonstrated significant inhibitory activity against several key enzymes involved in inflammatory pathways.

Table 2: Inhibitory Activity (IC50, µM) of Compound 8g against Inflammatory Enzymes.

EnzymeIC50 (µM)
COX-1 33.46
COX-2 5.13
5-LOX 5.88
iNOS 4.93

Compound 8g showed selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. The inhibition of 5-LOX and iNOS further contributes to its anti-inflammatory and, consequently, its anticancer effects.

Anti_inflammatory_Pathway compound_8g Compound 8g cox2 COX-2 compound_8g->cox2 Inhibits lox5 5-LOX compound_8g->lox5 Inhibits inos iNOS compound_8g->inos Inhibits prostaglandins Prostaglandins cox2->prostaglandins leukotrienes Leukotrienes lox5->leukotrienes no Nitric Oxide (NO) inos->no inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation no->inflammation tumor_growth Tumor Growth & Proliferation inflammation->tumor_growth

Inhibition of Inflammatory Pathways by Compound 8g

Conclusion

The this compound pyrazole-chalcone analog, particularly compound 8g, has demonstrated promising in vitro anticancer activity through a multi-targeted approach. Its ability to inhibit tubulin polymerization and key inflammatory pathways highlights its potential as a lead compound for the development of novel anticancer agents with a dual mechanism of action. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

Lonazolac's Role as a Cyclooxygenase-2 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lonazolac, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazole class, has historically been utilized for its analgesic and anti-inflammatory properties. Its mechanism of action is rooted in the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] This technical guide delves into the specific role of this compound as a Cyclooxygenase-2 (COX-2) inhibitor. While quantitative data on the selective inhibition of COX isoforms by this compound is not extensively available in publicly accessible literature, its structural framework has served as a foundational scaffold for the development of novel analogues with significant COX-2 selectivity. This guide will summarize the available data on these analogues, detail the experimental protocols used to ascertain COX-2 inhibition, and visualize the pertinent signaling pathways and experimental workflows.

Introduction to Cyclooxygenase Isoforms and the Rationale for COX-2 Inhibition

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential physiological functions, including gastrointestinal mucosal protection and platelet aggregation. Conversely, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various stimuli such as cytokines and growth factors. The prostaglandins produced by COX-2 are major contributors to the inflammatory response and pain.

The development of selective COX-2 inhibitors was driven by the goal of mitigating the gastrointestinal side effects associated with non-selective NSAIDs, which inhibit both COX-1 and COX-2. By selectively targeting COX-2, the therapeutic anti-inflammatory and analgesic effects can be achieved while minimizing the disruption of the protective functions of COX-1.

This compound and its Analogues: A Focus on COX-2 Selectivity

This compound's therapeutic effects are attributed to its ability to block prostaglandin synthesis through the inhibition of the cyclooxygenase pathway.[1] While specific IC50 values for this compound against COX-1 and COX-2 are not readily found in the reviewed literature, numerous studies have focused on synthesizing and evaluating this compound analogues to enhance COX-2 selectivity and anti-inflammatory potency. These studies provide valuable insight into the potential of the this compound scaffold for targeted COX-2 inhibition.

Data Presentation: In Vitro Inhibitory Activity of this compound Analogues

The following tables summarize the in vitro cyclooxygenase inhibition data for various this compound analogues as reported in the scientific literature. The data is presented in terms of IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of 1,3,4-Trisubstituted Pyrazole Analogues of this compound [2]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
2a 16.52.08.22
2b 4.020.439.31
4a 15.82.85.58
6b 11.21.57.42
7a 12.51.86.94
8a 10.71.28.88
Celecoxib (Reference) 8.751.078.17

Table 2: In Vitro COX-2 Inhibitory Activity of Di-aryl/Tri-aryl Substituted Pyrazole Ester Analogues of this compound [3]

CompoundCOX-2 IC50 (µM)Selectivity Index (SI) vs. COX-1
15c 0.05998.71
15d 0.06287.10
15h 0.07162.54
19d 0.08828.56
Celecoxib (Reference) 0.2213.65

Note: The studies on these analogues consistently demonstrate that structural modifications to the this compound backbone can lead to compounds with potent and highly selective COX-2 inhibitory activity, often exceeding that of the reference drug, Celecoxib.[2]

Experimental Protocols for Assessing COX-2 Inhibition

The evaluation of a compound's potential as a COX-2 inhibitor involves a series of in vitro and in vivo experiments. The following are detailed methodologies for key assays cited in the context of this compound and its analogues.

In Vitro Cyclooxygenase Inhibition Assay (Enzyme Immunoassay - EIA)

This assay determines the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Enzyme Immunoassay (EIA) kit for prostaglandin detection (e.g., Prostaglandin E2 EIA Kit)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Cofactors (e.g., heme, glutathione)

  • Microplate reader

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the reaction buffer.

  • Incubation with Inhibitor: The test compound, at various concentrations, is pre-incubated with the enzyme (either COX-1 or COX-2) in the presence of cofactors for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C). A control group with the vehicle (e.g., DMSO) instead of the test compound is also prepared.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a specific incubation time (e.g., 2-5 minutes), the reaction is stopped by the addition of a stopping agent (e.g., a strong acid).

  • Prostaglandin Quantification: The amount of prostaglandin (e.g., PGE2) produced is quantified using an EIA kit according to the manufacturer's instructions. This typically involves a competitive immunoassay where the prostaglandin in the sample competes with a fixed amount of labeled prostaglandin for binding to a limited number of antibody sites.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema Model

This is a widely used and well-established in vivo model for evaluating the anti-inflammatory activity of new compounds.

Objective: To assess the in vivo anti-inflammatory effect of a test compound by measuring the reduction of paw edema induced by carrageenan.

Materials:

  • Male Wistar rats (or other suitable rodent strain)

  • Carrageenan solution (e.g., 1% w/v in sterile saline)

  • Test compound (formulated for oral or intraperitoneal administration)

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Pletysmometer or digital calipers for measuring paw volume/thickness

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Fasting: Animals are randomly divided into groups (e.g., control, reference, and test compound groups) and are typically fasted overnight before the experiment.

  • Baseline Measurement: The initial volume or thickness of the right hind paw of each rat is measured using a plethysmometer or calipers.

  • Compound Administration: The test compound, reference drug, or vehicle (for the control group) is administered to the respective groups of animals (e.g., orally via gavage).

  • Induction of Inflammation: After a specific time interval following compound administration (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 0.1 mL) is administered into the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume or thickness is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where:

    • Vc = Mean increase in paw volume/thickness in the control group

    • Vt = Mean increase in paw volume/thickness in the treated group

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of this compound as a COX-2 inhibitor.

COX-2 Signaling Pathway in Inflammation

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Prostaglandin_Synthases Prostaglandin Synthases PGH2->Prostaglandin_Synthases Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_Synthases->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever mediate This compound This compound This compound->COX2_Enzyme inhibits

Caption: COX-2 signaling pathway in inflammation and the inhibitory action of this compound.

Experimental Workflow for In Vitro COX Inhibition Assay

InVitro_COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzymes, Substrate, Buffers) Start->Prepare_Reagents Dispense_Enzyme Dispense COX-1 or COX-2 Enzyme Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add Test Compound (this compound Analogue) or Vehicle Control Dispense_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate (e.g., 15 min at 37°C) Add_Inhibitor->Pre_incubation Add_Substrate Initiate Reaction with Arachidonic Acid Pre_incubation->Add_Substrate Incubate Incubate (e.g., 2 min) Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify_PG Quantify Prostaglandin (EIA) Stop_Reaction->Quantify_PG Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Quantify_PG->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro COX enzyme inhibition assay.

Experimental Workflow for Carrageenan-Induced Paw Edema Model

InVivo_Edema_Workflow Start Start Animal_Acclimatization Animal Acclimatization & Grouping Start->Animal_Acclimatization Baseline_Measurement Measure Baseline Paw Volume Animal_Acclimatization->Baseline_Measurement Compound_Administration Administer Test Compound, Reference, or Vehicle Baseline_Measurement->Compound_Administration Wait Wait (e.g., 60 min) Compound_Administration->Wait Induce_Edema Inject Carrageenan into Paw Wait->Induce_Edema Measure_Edema Measure Paw Volume at Multiple Time Points Induce_Edema->Measure_Edema Data_Analysis Data Analysis (Calculate % Inhibition) Measure_Edema->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo carrageenan-induced rat paw edema model.

Conclusion

This compound's established role as an inhibitor of prostaglandin synthesis positions it within the class of COX-inhibiting NSAIDs. While direct and comprehensive quantitative data detailing its specific inhibitory profile against COX-1 and COX-2 is limited in the available literature, the extensive research into its analogues provides strong evidence for the therapeutic potential of the this compound chemical scaffold. The data clearly indicates that modifications to the this compound structure can yield compounds with high potency and selectivity for COX-2, a desirable characteristic for anti-inflammatory agents with an improved safety profile. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and its derivatives in the context of COX-2 inhibition. The signaling pathways and experimental workflows visualized in this guide offer a clear understanding of the mechanisms and methodologies central to this area of research. Future studies to precisely quantify the COX-1/COX-2 inhibitory ratio of this compound itself would be invaluable in fully elucidating its pharmacological profile and solidifying its position in the landscape of COX-2-targeted therapies.

References

An In-depth Technical Guide to the Pharmacological Profile of Lonazolac Calcium

Author: BenchChem Technical Support Team. Date: November 2025

Lonazolac calcium is a non-steroidal anti-inflammatory drug (NSAID) recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] Chemically, it is the calcium salt of [3-(p-chlorophenyl)-1-phenylpyrazole-4]-acetic acid.[4] This guide provides a comprehensive overview of its pharmacological profile, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a monocarboxylic acid, specifically an acetic acid derivative with a 3-(4-chlorophenyl)-1-phenylpyrazol-4-yl group.[5] The calcium salt form is slightly soluble in water. A comparison of its physical parameters with other NSAIDs like indomethacin and diclofenac indicates a good absorption profile in humans, partly due to its permeability coefficient.

PropertyValueReference
This compound (Parent Compound)
Molecular FormulaC17H13ClN2O2
Molecular Weight312.75 g/mol
pKa4.3
Melting Point150-151°C
This compound Calcium Salt
Molecular FormulaC34H24CaCl2N4O4
Molecular Weight663.56 g/mol
Melting Point270-290°C (with decomposition)

Mechanism of Action

The primary mechanism of action for this compound, consistent with other NSAIDs, is the inhibition of prostaglandin synthesis. It achieves this by blocking the activity of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandin precursors. This inhibition of prostaglandin synthesis is the basis for its analgesic, antipyretic, and anti-inflammatory effects.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins COX2->Prostaglandins Physiological_Effects Stomach Protection, Platelet Aggregation Prostaglandins_Thromboxanes->Physiological_Effects Pathological_Effects Inflammation, Pain, Fever Prostaglandins->Pathological_Effects This compound This compound This compound->COX1 Inhibits This compound->COX2 Inhibits PLA2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces

Mechanism of Action of this compound.

Pharmacodynamics

This compound exhibits dose-dependent anti-inflammatory effects. Clinical studies on experimentally induced acute dermatitis in humans have shown its efficacy in reducing both inflammatory erythema and edema. Its effects on skin inflammation are considered superior to some comparable anti-inflammatory drugs. Research on this compound analogues has also focused on developing compounds with higher selectivity for COX-2, aiming to reduce gastrointestinal side effects associated with COX-1 inhibition.

Pharmacokinetics

The pharmacokinetics of this compound calcium have been studied in various populations, including young healthy volunteers, elderly patients, and patients with renal impairment.

Absorption, Distribution, Metabolism, and Elimination (ADME)
  • Absorption : this compound is well absorbed after oral administration. The onset of action is typically within 30 to 60 minutes.

  • Distribution : Like many NSAIDs, this compound is highly bound to plasma proteins, which restricts its distribution primarily to extracellular spaces. Its apparent volume of distribution is generally low. Concentrations in synovial fluid are about half of those found in serum.

  • Metabolism : The drug is metabolized in the liver, with its main serum metabolite being M1, which is pharmacologically inactive.

  • Elimination : this compound and its M1 metabolite typically show a biphasic elimination pattern. Renal excretion of the unchanged drug is minimal. While some accumulation of the inactive M1 metabolite can occur in elderly patients and those with renal impairment, this compound itself does not tend to accumulate upon multiple dosing due to a rapid initial elimination phase. No this compound is found in breast milk, though some of its inactive metabolite is transferred.

cluster_blood Systemic Circulation Oral_Admin Oral Administration (this compound Calcium) Absorption Absorption (GI Tract) Oral_Admin->Absorption Blood This compound in Blood (High Protein Binding) Absorption->Blood Distribution Distribution Synovial_Fluid Synovial Fluid (~50% of Serum Conc.) Distribution->Synovial_Fluid Metabolism Metabolism (Liver) Metabolite Inactive Metabolite (M1) Metabolism->Metabolite Elimination Elimination Excretion Excretion (Primarily as Metabolites) Elimination->Excretion Blood->Distribution Blood->Metabolism Metabolite->Elimination

Pharmacokinetic Profile of this compound.
Pharmacokinetic Parameters

ParameterPopulationValueReference
Terminal Half-Life (t½) Young Volunteers~6 hours
Elderly Patients~12 hours

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the inhibitory activity of this compound and its analogues against COX-1 and COX-2 isoforms.

  • Objective : To measure the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50).

  • Methodology :

    • Human recombinant COX-1 and COX-2 enzymes are used.

    • The drug (e.g., this compound, analogues, or reference compounds like celecoxib) is incubated with the enzyme.

    • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

    • The enzymatic activity is measured, often by quantifying the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).

    • A dose-response curve is generated to calculate the IC50 values for each COX isoform.

    • The COX-2 selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of a compound.

  • Objective : To assess the ability of this compound to reduce acute inflammation in an animal model.

  • Methodology :

    • A group of rats is administered the test compound (this compound) or a reference drug (e.g., indomethacin, celecoxib) orally at a specific dose (e.g., 100 mg/kg). A control group receives only the vehicle.

    • After a set period (e.g., 1 hour), inflammation is induced by injecting a small amount of carrageenan solution into the sub-plantar tissue of one of the hind paws.

    • The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 3, 4, 8, and 12 hours) using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100, where Wc is the mean paw volume increase in the control group and Wt is the mean increase in the treated group.

Start Start Animal_Grouping Divide Rats into Groups (Control, this compound, Reference) Start->Animal_Grouping Drug_Admin Administer Drug/Vehicle Orally Animal_Grouping->Drug_Admin Wait Wait 1 Hour Drug_Admin->Wait Induce_Edema Inject Carrageenan into Paw Wait->Induce_Edema Measure_Paw Measure Paw Volume (Plethysmometer) Induce_Edema->Measure_Paw Time_Points Repeat Measurement at 1, 3, 4, 8, 12 hours Measure_Paw->Time_Points Calculate Calculate % Inhibition of Edema Time_Points->Calculate End End Calculate->End

References

Early-Stage Research on Lonazolac Derivatives for Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lonazolac is a non-steroidal anti-inflammatory drug (NSAID) that functions primarily by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[1] While traditionally used for inflammation and pain, there is a growing body of evidence linking chronic inflammation to cancer development, positioning inflammation as a key hallmark of cancer.[2] This has spurred interest in repurposing NSAIDs like this compound for cancer therapy. The overexpression of COX-2, a key isoform of the enzyme, is frequently observed in various tumors and is associated with carcinogenesis by promoting cell proliferation, inhibiting apoptosis, fostering angiogenesis, and modulating immune responses.[3][4] Consequently, the development of this compound derivatives, particularly those with enhanced selectivity for COX-2, represents a promising strategy in oncology research. This guide provides an in-depth overview of the early-stage research into these derivatives, focusing on their quantitative anticancer activity, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Data on this compound Derivatives

The anticancer potential of newly synthesized this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and specific molecular targets.

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
Hybrid 8g HeLa (Cervical)2.41[2]
HCT-116 (Colon)2.41
RPMI-8226 (Myeloma)3.34
MCF-7 (Breast)28.93
Compound 53 HepG2 (Liver)15.98
Compound 54 HepG2 (Liver)13.85
Compound 37 MCF-7 (Breast)5.21
Compound 24 A549 (Lung)8.21
HCT116 (Colon)19.56
Compound 1c T-47D (Breast)33.11
Compound 1d T-47D (Breast)25.19

Table 2: Mechanistic Inhibitory Activity of this compound Derivatives

DerivativeTarget Enzyme/ProcessIC50 (µM)Reference
Hybrid 8g Tubulin Polymerization4.77
COX-133.46
COX-25.13
5-LOX5.88
iNOS (in RAW cells)4.93
PGE2 (in RAW cells)10.98
Chalcone 2a COX-1>10
COX-20.6
Chalcone 2b COX-1>10
COX-20.8
Compound 15c COX-20.061
5-LOX0.81
15-LOX2.2
Compound 19d COX-20.059
5-LOX0.24
15-LOX0.20

Table 3: In Vivo Anti-inflammatory and Ulcerogenic Activity

DerivativeIn Vivo Anti-inflammatory Activity (% Edema Inhibition after 3h)Ulcer IndexReference
Chalcone 2a 77.12.8
Chalcone 2b 74.32.4
Compound 4a 68.44.6
Compound 6b 65.55.2
Celecoxib (Ref.) 58.53.2 - 8.1
Indomethacin (Ref.) Not Reported17.6
This compound (Ref.) Not Reported20.30

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives are mediated through the modulation of several key signaling pathways.

1. COX-2 Inhibition and Prostaglandin E2 (PGE2) Signaling

The primary mechanism for many this compound derivatives is the selective inhibition of the COX-2 enzyme. In the tumor microenvironment, COX-2 is the rate-limiting enzyme in the conversion of arachidonic acid to prostaglandins, particularly PGE2. Elevated PGE2 levels promote cancer progression by stimulating cell proliferation, angiogenesis, and invasion, while also suppressing the host immune response. By inhibiting COX-2, these derivatives reduce PGE2 production, thereby mitigating its pro-tumorigenic effects.

COX2_PGE2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Pro-Tumorigenic Effects Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Metabolized by PGE2 PGE2 (Prostaglandin E2) COX2->PGE2 Synthesizes Proliferation Proliferation PGE2->Proliferation Promotes Angiogenesis Angiogenesis PGE2->Angiogenesis Promotes Apoptosis_Inhibition Apoptosis Inhibition PGE2->Apoptosis_Inhibition Promotes Immune_Suppression Immune Suppression PGE2->Immune_Suppression Promotes Lonazolac_Derivative This compound Derivative Lonazolac_Derivative->COX2 Inhibits

Caption: COX-2/PGE2 signaling pathway and its inhibition by this compound derivatives.

2. Tubulin Polymerization Inhibition

Certain derivatives, such as the pyrazole-chalcone hybrid 8g, have been shown to inhibit tubulin polymerization. Microtubules, polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics interferes with cell division, leading to an arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis. This mechanism is distinct from COX inhibition and provides a dual-action approach to cancer therapy.

Tubulin_Inhibition_Pathway Derivative This compound Derivative (e.g., Hybrid 8g) Polymerization Polymerization Derivative->Polymerization Inhibits Tubulin Tubulin Dimers Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition leading to apoptosis.

Experimental Protocols

The evaluation of this compound derivatives involves a series of standardized in vitro and in vivo assays.

1. General Synthesis of Pyrazole-Chalcone Derivatives

The synthesis of novel derivatives is the foundational step. A common route involves a Claisen-Schmidt condensation.

Synthesis_Workflow A Start: Pyrazole-4-carbaldehyde (this compound Precursor) C Claisen-Schmidt Condensation (e.g., 10% NaOH, Ethanol) A->C B Acetophenone Derivative B->C D Intermediate Chalcone C->D E Cyclocondensation Reactions (e.g., with hydrazine, hydroxylamine) D->E F Final Pyrazole-Chalcone Hybrid Derivatives E->F G Purification & Characterization (Crystallization, NMR, MS) F->G

Caption: General workflow for the synthesis of pyrazole-chalcone derivatives.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay quantifies the ability of a compound to inhibit COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Use human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, heme, and a substrate (arachidonic acid).

  • Inhibition: Add various concentrations of the test compounds to the reaction mixture and incubate for a specified time (e.g., 10-15 minutes) at 37°C.

  • PGE2 Quantification: The activity of the COX enzyme is determined by measuring the amount of PGE2 produced. This is typically done using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Plot the percentage of inhibition versus the compound concentration to determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC50(COX-1) / IC50(COX-2). A higher SI indicates greater selectivity for COX-2.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a compound on the distribution of cells throughout the different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a fluorescent DNA intercalating agent (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.

  • Data Analysis: The resulting histogram is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Early-stage research on this compound derivatives has unveiled a promising class of multi-targeted anticancer agents. By modifying the core this compound structure, researchers have successfully developed compounds with enhanced potency and selectivity for cancer-relevant targets such as COX-2 and tubulin. The quantitative data demonstrate significant cytotoxic activity against a range of cancer cell lines, often with reduced side effects compared to parent compounds. The detailed mechanisms, involving the inhibition of pro-inflammatory and cell division pathways, provide a strong rationale for their continued development. The experimental protocols outlined herein form the basis for the preclinical evaluation of these compounds. Future work will likely focus on optimizing lead compounds through further structure-activity relationship studies, expanding in vivo testing in relevant animal models, and exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms.

References

Lonazolac: A Physicochemical Deep Dive into pKa and Partition Coefficient for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the key physicochemical properties of Lonazolac, a non-steroidal anti-inflammatory drug (NSAID). Aimed at researchers, scientists, and professionals in drug development, this document delves into the experimental and theoretical underpinnings of its acidity constant (pKa) and partition coefficient (log P), crucial parameters influencing its pharmacokinetic and pharmacodynamic behavior.

Core Physicochemical Data of this compound

The efficacy and bioavailability of a drug molecule are intrinsically linked to its physicochemical characteristics. For this compound, an arylacetic acid derivative, its pKa and partition coefficient are of paramount importance. These properties govern its solubility, absorption, distribution, and ultimately, its therapeutic action. A summary of these critical values is presented below.

ParameterValueTypeReference
pKa4.3Experimental[1]
log P3.6Computed[2]

Table 1: Key Physicochemical Properties of this compound. The pKa value indicates that this compound is a weak acid. The partition coefficient (log P) suggests its lipophilic nature, favoring distribution into organic phases.

Experimental Determination of Physicochemical Properties

Accurate determination of pKa and log P is fundamental in drug discovery and development. Standardized experimental protocols are employed to ensure reproducibility and reliability of these values.

Determination of pKa: Potentiometric Titration

The pKa of an ionizable drug like this compound is most commonly determined by potentiometric titration. This method involves the gradual addition of a titrant (a strong base for an acidic drug) to a solution of the compound and monitoring the corresponding change in pH.

Experimental Protocol:

  • Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol if the compound has low aqueous solubility, to a known concentration (e.g., 1-10 mM).

  • Calibration of the pH Electrode: A calibrated pH meter and electrode are essential for accurate measurements. The electrode is calibrated using standard buffer solutions of known pH.

  • Titration: The this compound solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), of a known concentration. The titrant is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons of this compound have been neutralized. For a monoprotic acid, this is the point of inflection on the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prepare this compound Solution Prepare this compound Solution Titrate with NaOH Titrate with NaOH Prepare this compound Solution->Titrate with NaOH Calibrate pH Electrode Calibrate pH Electrode Calibrate pH Electrode->Titrate with NaOH Record pH Record pH Titrate with NaOH->Record pH Plot Titration Curve Plot Titration Curve Record pH->Plot Titration Curve Determine pKa Determine pKa Plot Titration Curve->Determine pKa

Figure 1: Experimental workflow for pKa determination by potentiometric titration.

Determination of Partition Coefficient (log P): Shake-Flask Method

The partition coefficient (log P) is a measure of a drug's lipophilicity and is a critical determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for its experimental determination.

Experimental Protocol:

  • Phase Preparation: Two immiscible liquid phases, typically n-octanol and water (or a buffer solution of a specific pH), are mutually saturated by shaking them together for a prolonged period (e.g., 24 hours) to ensure thermodynamic equilibrium.

  • Compound Distribution: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to a specific volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of this compound between the n-octanol and aqueous phases until equilibrium is reached. The funnel is then allowed to stand undisturbed for the phases to separate completely.

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation of log P: The partition coefficient (P) is calculated as the ratio of the concentration of the unionized form of this compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of P gives the log P value. For an ionizable compound like this compound, the measurement is typically performed at a pH where the compound is predominantly in its neutral form.

G Prepare Saturated Phases Prepare Saturated Phases Dissolve this compound Dissolve this compound Prepare Saturated Phases->Dissolve this compound Mix and Shake Mix and Shake Dissolve this compound->Mix and Shake Separate Phases Separate Phases Mix and Shake->Separate Phases Analyze Concentrations Analyze Concentrations Separate Phases->Analyze Concentrations Calculate log P Calculate log P Analyze Concentrations->Calculate log P G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-1 / COX-2->Prostaglandins (e.g., PGE2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (e.g., PGE2)->Inflammation, Pain, Fever This compound This compound This compound->COX-1 / COX-2 Inhibition

References

Methodological & Application

In Vitro COX-1/COX-2 Inhibition Assay for Lonazolac: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonazolac is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, anti-inflammatory, and antipyretic properties.[1] Like other NSAIDs, its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid.[1] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, and COX-2, which is inducible and its expression is upregulated during inflammatory processes. The relative inhibitory activity of an NSAID against COX-1 and COX-2 is a critical determinant of its efficacy and gastrointestinal side-effect profile. This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes, allowing for the assessment of its potency and selectivity.

Data Presentation: Comparative Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
This compound Analogue 2a 4.020.66.7
This compound Analogue 2b 16.52.85.9
This compound Analogue 4a 12.31.58.2
This compound Analogue 6b 9.81.28.2
This compound Analogue 7a 11.51.38.8
This compound Analogue 8a 8.60.99.6
Celecoxib (Reference) 8.751.078.18

Data for this compound analogues and Celecoxib are sourced from a study on non-acidic this compound analogues.[2]

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the role of COX-1 and COX-2 in prostaglandin synthesis, which is the target of this compound.

Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Phospholipase A2 Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGF2α, etc.) Prostaglandins (PGE2, PGF2α, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGF2α, etc.) Thromboxane (TXA2) Thromboxane (TXA2) Prostaglandin H2 (PGH2)->Thromboxane (TXA2) Prostacyclin (PGI2) Prostacyclin (PGI2) Prostaglandin H2 (PGH2)->Prostacyclin (PGI2) Physiological Functions Physiological Functions Prostaglandins (PGE2, PGF2α, etc.)->Physiological Functions Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGF2α, etc.)->Inflammation, Pain, Fever Thromboxane (TXA2)->Physiological Functions Prostacyclin (PGI2)->Physiological Functions This compound This compound This compound->COX-1 (Constitutive) This compound->COX-2 (Inducible)

Caption: Arachidonic acid pathway and COX inhibition.

Experimental Protocols

This section details a fluorometric assay protocol for determining the in vitro COX-1 and COX-2 inhibitory activity of this compound. This method is highly sensitive and suitable for high-throughput screening.

Materials and Reagents
  • Enzymes: Human recombinant COX-1 and COX-2

  • Substrate: Arachidonic Acid

  • Fluorometric Probe: e.g., 10-acetyl-3,7-dihydroxyphenoxazine (ADHP)

  • Cofactor: Heme

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Test Compound: this compound

  • Reference Compounds: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor)

  • 96-well opaque microplates

  • Fluorometric microplate reader

Experimental Workflow

The following diagram outlines the major steps in the in vitro COX inhibition assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare this compound dilutions Prepare this compound dilutions Dispense Inhibitors/Vehicle to wells Dispense Inhibitors/Vehicle to wells Prepare this compound dilutions->Dispense Inhibitors/Vehicle to wells Prepare Reference dilutions Prepare Reference dilutions Prepare Reference dilutions->Dispense Inhibitors/Vehicle to wells Prepare Enzyme solutions (COX-1 & COX-2) Prepare Enzyme solutions (COX-1 & COX-2) Add Enzyme to wells Add Enzyme to wells Prepare Enzyme solutions (COX-1 & COX-2)->Add Enzyme to wells Prepare Reagent Mix (Buffer, Probe, Cofactor) Prepare Reagent Mix (Buffer, Probe, Cofactor) Dispense Inhibitors/Vehicle to wells->Add Enzyme to wells Incubate Incubate Add Enzyme to wells->Incubate Initiate reaction with Arachidonic Acid Initiate reaction with Arachidonic Acid Incubate->Initiate reaction with Arachidonic Acid Measure Fluorescence Measure Fluorescence Initiate reaction with Arachidonic Acid->Measure Fluorescence Calculate % Inhibition Calculate % Inhibition Measure Fluorescence->Calculate % Inhibition Determine IC50 values Determine IC50 values Calculate % Inhibition->Determine IC50 values

Caption: Experimental workflow for COX inhibition assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve the desired final concentrations for the assay.

    • Prepare stock solutions and dilutions of the reference inhibitors (Celecoxib and Indomethacin) in the same manner as this compound.

    • Reconstitute the COX-1 and COX-2 enzymes according to the manufacturer's instructions and dilute to the working concentration in the assay buffer. Keep the enzyme solutions on ice.

    • Prepare the arachidonic acid substrate solution.

    • Prepare the reaction mixture containing the assay buffer, fluorometric probe, and heme.

  • Assay Procedure:

    • To the wells of a 96-well opaque microplate, add the appropriate volume of the diluted this compound, reference inhibitors, or vehicle (DMSO) for the control wells.

    • Add the diluted COX-1 or COX-2 enzyme solution to each well, except for the blank wells.

    • Add the reaction mixture to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.

  • Measurement:

    • Immediately place the microplate in a fluorometric plate reader.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for ADHP) in kinetic mode for a set period (e.g., 5-10 minutes).

Data Analysis
  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Determine the percentage of inhibition for each concentration of this compound and the reference inhibitors using the following formula:

    % Inhibition = [1 - (Slope of test well / Slope of vehicle control well)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Conclusion

This document provides a comprehensive framework for conducting an in vitro COX-1/COX-2 inhibition assay for this compound. The provided protocol, based on a sensitive fluorometric method, allows for the accurate determination of IC50 values and the assessment of the compound's selectivity. The comparative data on this compound analogues and reference NSAIDs serves as a valuable benchmark for interpreting the experimental results. This information is essential for the pharmacological characterization of this compound and for guiding further drug development efforts.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Lonazolac and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lonazolac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazole class of compounds.[1][2] Understanding its metabolic fate is crucial for drug development and pharmacokinetic studies. This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of this compound and its primary hydroxylated and O-sulfated metabolites in biological matrices. The method utilizes on-line sample preparation for efficient cleanup and concentration, followed by gradient HPLC separation with fluorescence detection.[3][4] The structural identity of the analytes can be confirmed using liquid chromatography coupled to mass spectrometry (LC-MS-MS).[3]

Experimental Protocols

1. Sample Preparation: On-line Solid-Phase Extraction (SPE)

This method employs an automated on-line sample enrichment technique, which reduces manual sample handling and improves reproducibility.

  • Extraction Pre-column: BioTrap 500 MS (20 x 4 mm I.D.)

  • Sample Loading: A 50 µL aliquot of the sample (e.g., cell culture media) is injected directly onto the pre-column.

  • Washing/Enrichment: The pre-column is washed to remove interfering substances while retaining the analytes of interest.

  • Elution: The retained analytes are then eluted from the pre-column in a back-flush mode directly onto the analytical column for separation.

2. HPLC Method

  • Analytical Column: Xterra MS C18-HT (100 x 3 mm I.D., 3.5 µm particles)

  • Mobile Phase: A gradient elution is employed. Specific details of the mobile phase composition and gradient program should be optimized based on the specific HPLC system and laboratory conditions.

  • Flow Rate: A typical flow rate for a 3 mm I.D. column would be in the range of 0.4-0.6 mL/min.

  • Internal Standard: Methylthis compound is used as the internal standard to ensure accuracy and precision.

3. Detection

  • Detector: Fluorescence Detector

  • Excitation Wavelength: 273 nm

  • Emission Wavelength: 385 nm

4. Structural Confirmation (LC-MS-MS)

To confirm the identity of the analyte peaks, the HPLC system can be coupled to a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI)

  • Mode: Selected Reaction Monitoring (SRM) for enhanced selectivity and sensitivity.

Data Presentation

The following tables summarize the quantitative data obtained from the validation of this HPLC method.

Table 1: Method Validation Parameters

ParameterThis compoundHydroxythis compoundThis compound Sulfate
Mean Recovery (%) ± SD 104.2 ± 3.596.7 ± 2.2100.9 ± 3.5
Limit of Detection (LOD) ~5 ng/mL~5 ng/mL~5 ng/mL
Linearity Range 10-600 ng/mL10-600 ng/mL10-600 ng/mL

Table 2: Precision of the Method (Coefficients of Variation - CV %)

Quality Control Sample Conc.This compound (CV %)Hydroxythis compound (CV %)This compound Sulfate (CV %)
10 ng/mL 4.46 ± 1.153.94 ± 2.134.79 ± 2.07
40 ng/mL 4.46 ± 1.153.94 ± 2.134.79 ± 2.07
100 ng/mL 4.46 ± 1.153.94 ± 2.134.79 ± 2.07
400 ng/mL 4.46 ± 1.153.94 ± 2.134.79 ± 2.07

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc On-line SPE & HPLC Analysis cluster_detection Detection & Data Analysis Sample Biological Sample (e.g., Cell Culture Media) IS Add Internal Standard (Methylthis compound) Sample->IS Injection Direct Injection (50 µL) IS->Injection PreColumn Enrichment on Pre-column (BioTrap 500 MS) Injection->PreColumn Loading AnalyticalColumn Gradient Separation (Xterra MS C18-HT) PreColumn->AnalyticalColumn Back-flush Elution Fluorescence Fluorescence Detection (Ex: 273 nm, Em: 385 nm) AnalyticalColumn->Fluorescence LCMS LC-MS-MS Confirmation (ESI-SRM) AnalyticalColumn->LCMS Parallel or Separate Run Data Data Acquisition & Quantification Fluorescence->Data

Caption: Workflow for the HPLC determination of this compound and its metabolites.

This compound Metabolism Signaling Pathway

Lonazolac_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound P450 Cytochrome P450 (Hydroxylation) This compound->P450 Hydroxythis compound Hydroxythis compound SULT Sulfotransferase (Sulfation) Hydroxythis compound->SULT LonazolacSulfate This compound Sulfate P450->Hydroxythis compound SULT->LonazolacSulfate

Caption: Metabolic pathway of this compound.

References

Application Notes and Protocols for Molecular Docking Studies of Lonazolac Analogues with COX-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Lonazolac analogues targeting the cyclooxygenase-2 (COX-2) enzyme. This guide is intended to assist researchers in the fields of medicinal chemistry, pharmacology, and drug discovery in evaluating potential anti-inflammatory agents.

Introduction

This compound, a non-steroidal anti-inflammatory drug (NSAID), functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.[1] The COX enzyme has two main isoforms: COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[2] Selective inhibition of COX-2 over COX-1 is a critical strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[3] Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction mechanisms, thereby guiding the design of more potent and selective inhibitors.[4][5]

This document outlines the protocols for performing molecular docking of this compound analogues with human COX-2 and presents a summary of docking results from published studies.

Data Presentation: Docking Scores and Inhibition Data

The following tables summarize the quantitative data from molecular docking and in vitro studies of various this compound analogues, comparing their binding affinities and inhibitory concentrations against COX-1 and COX-2.

Table 1: Molecular Docking Scores of this compound Analogues and Reference Compounds with COX-2.

CompoundDocking Score (kcal/mol)Reference
This compound-4.676 (with COX-1)
Analogue 2a-9.461
Analogue 2b-7.962
Celecoxib-8.692
Analogue 8gNot explicitly stated, but docking was performed
Analogue 15cNot explicitly stated, but docking was performed
Analogue 15dNot explicitly stated, but docking was performed
Analogue 15hNot explicitly stated, but docking was performed
Analogue 19dNot explicitly stated, but docking was performed

Table 2: In Vitro COX-1 and COX-2 Inhibition Data for this compound Analogues.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
Celecoxib35.80.204175.49
CelecoxibNot specified0.2213.65
Analogue 2aNot specifiedNot specified8.22
Analogue 2bNot specifiedNot specified9.31
Analogue 4aNot specifiedNot specifiedGood selectivity
Analogue 6bNot specifiedNot specifiedGood selectivity
Analogue 7aNot specifiedNot specifiedGood selectivity
Analogue 8aNot specifiedNot specifiedGood selectivity
Analogue 8g33.465.136.52
Analogue 15cNot specified0.059 - 3.89 (range for all tested compounds)28.56 - 98.71 (range for most potent compounds)
Analogue 15dNot specified0.059 - 3.89 (range for all tested compounds)28.56 - 98.71 (range for most potent compounds)
Analogue 15hNot specified0.059 - 3.89 (range for all tested compounds)28.56 - 98.71 (range for most potent compounds)
Analogue 19dNot specified0.059 - 3.89 (range for all tested compounds)28.56 - 98.71 (range for most potent compounds)

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a generalized procedure based on the enzyme immunoassay (EIA) method commonly used in the cited literature.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogues against COX-1 and COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Ovine COX-1 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric substrate

  • Assay buffer

  • Test compounds (this compound analogues)

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Dissolve the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to obtain a range of concentrations.

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and arachidonic acid in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound at a specific concentration.

    • Include control wells with the enzyme and solvent (no inhibitor) and blank wells (no enzyme).

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding arachidonic acid to all wells except the blank.

    • Incubate for a specific time to allow for prostaglandin formation.

  • Detection:

    • Stop the enzymatic reaction.

    • Add a colorimetric substrate that reacts with the product (prostaglandin).

    • Measure the absorbance at a specific wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, using a suitable software for non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

Molecular Docking Protocol

This protocol provides a step-by-step guide for performing molecular docking of this compound analogues with COX-2 using widely accepted methodologies mentioned in the literature.

Objective: To predict the binding mode and estimate the binding affinity of this compound analogues within the active site of COX-2.

Software and Resources:

  • Molecular modeling software (e.g., Molecular Operating Environment (MOE), AutoDock Tools, PyMOL)

  • Docking software (e.g., AutoDock Vina, Glide)

  • Protein Data Bank (PDB) for crystal structures

Procedure:

  • Protein Preparation:

    • Download the crystal structure of human COX-2 from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 3LN1.

    • Load the protein structure into the molecular modeling software.

    • Remove water molecules and any co-crystallized ligands from the structure.

    • Add hydrogen atoms to the protein, assuming a standard ionization state for the amino acid residues at physiological pH.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound analogues using a chemical drawing tool.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94x).

    • Assign appropriate partial charges to the ligand atoms.

  • Active Site Definition and Grid Generation:

    • Identify the active site of COX-2. This can be done by referring to the position of the co-crystallized ligand in the original PDB file or from published literature. Key residues in the COX-2 active site include Arg120, Tyr355, Tyr385, and Val523.

    • Define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

  • Docking Simulation:

    • Load the prepared protein and ligand files into the docking software.

    • Set the docking parameters, such as the number of docking runs, the exhaustiveness of the search, and the flexibility of the ligand.

    • Run the docking simulation. The software will generate multiple possible binding poses for each ligand, ranked by their docking scores (binding energies).

  • Analysis of Docking Results:

    • Analyze the predicted binding poses. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, using molecular visualization software.

    • Compare the binding modes and docking scores of the different this compound analogues to understand the structure-activity relationships.

    • Validate the docking protocol by re-docking the co-crystallized ligand into the active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the original pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Visualizations

COX-2 Signaling Pathway and Inhibition

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Synthesizes Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Lonazolac_Analogues This compound Analogues Lonazolac_Analogues->COX2 Inhibit

Caption: COX-2 signaling pathway and its inhibition by this compound analogues.

Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (e.g., PDB: 3LN1) Protein_Prep 2. Receptor Preparation (Remove water, add hydrogens) PDB->Protein_Prep Grid_Gen 4. Grid Box Generation (Define active site) Protein_Prep->Grid_Gen Ligand_Prep 3. Ligand Preparation (2D to 3D, energy minimization) Ligand_Prep->Grid_Gen Docking 5. Run Docking Simulation Grid_Gen->Docking Results 6. Analyze Poses & Scores Docking->Results Visualization 7. Visualize Interactions (H-bonds, hydrophobic) Results->Visualization SAR 8. Structure-Activity Relationship Visualization->SAR

Caption: A generalized workflow for molecular docking studies.

References

Application Note: Quantitative Analysis of Lonazolac in Cell Culture Media by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust method for the quantitative analysis of Lonazolac, a non-steroidal anti-inflammatory drug (NSAID), in cell culture media using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The method is sensitive, specific, and suitable for researchers, scientists, and drug development professionals investigating the efficacy and metabolism of this compound in in vitro cell culture models.

Introduction

This compound is a non-steroidal anti-inflammatory drug that functions by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[1] The quantification of this compound in cell culture media is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling researchers to understand its cellular uptake, metabolism, and mechanism of action. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for the accurate measurement of drug concentrations in complex biological matrices.[2]

This document provides a detailed protocol for the extraction and quantification of this compound from cell culture media, along with typical performance characteristics of the method.

Signaling Pathway of this compound Action

This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) pathway. Specifically, it blocks the COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandin H2 (PGH2). PGH2 is a precursor for various prostaglandins (PGE2, PGD2, etc.) and thromboxanes, which are lipid mediators involved in inflammation, pain, fever, and platelet aggregation.[3][4][5] By inhibiting COX enzymes, this compound effectively reduces the production of these pro-inflammatory mediators.

This compound Signaling Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 This compound This compound This compound->COX1_COX2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Inflammation

Figure 1. Mechanism of action of this compound via inhibition of the COX pathway.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound in cell culture media involves sample preparation, liquid chromatographic separation, and tandem mass spectrometric detection.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Collect Cell Culture Media IS_Addition Add Internal Standard Sample_Collection->IS_Addition Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifuge Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, SRM mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Report Results Quantification->Reporting

Figure 2. Overall experimental workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS), e.g., Methylthis compound

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid

  • Ammonium formate

  • Cell culture media (matrix for standards and quality controls)

  • Microcentrifuge tubes

  • Pipettes and tips

Sample Preparation (Protein Precipitation)
  • Sample Collection : Collect 100 µL of cell culture medium from each sample into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of internal standard working solution (e.g., 1 µg/mL Methylthis compound in methanol) to all samples, calibration standards, and quality controls, except for the blank matrix.

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing : Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new clean tube without disturbing the protein pellet.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex and Transfer : Vortex for 30 seconds and transfer the reconstituted sample to an LC autosampler vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Gas Flow Rates Optimized for the specific instrument

SRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 328.1284.120
Methylthis compound (IS) 342.1298.122

Note: The exact m/z values and collision energies may need to be optimized for the specific instrument used.

Data Presentation

The following tables summarize the typical quantitative performance of the LC-MS/MS method for this compound analysis.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
This compound10 - 600> 0.995

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LQC30< 10< 1590 - 110
MQC150< 10< 1590 - 110
HQC450< 10< 1590 - 110

Table 3: Method Sensitivity and Recovery

ParameterValue
LOD (ng/mL) 5
LLOQ (ng/mL) 10
Mean Recovery (%) 95 - 105

Data in tables are representative and may vary depending on the specific instrumentation and experimental conditions.

Conclusion

This application note provides a comprehensive and reliable LC-MS/MS method for the quantitative analysis of this compound in cell culture media. The described protocol, including a straightforward protein precipitation sample preparation, offers excellent sensitivity, specificity, and a wide linear dynamic range. This method is well-suited for researchers in pharmacology and drug development to accurately assess the concentration of this compound in in vitro studies, thereby facilitating a deeper understanding of its therapeutic potential.

References

Application Notes and Protocols for Testing Lonazolac Anti-inflammatory Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of Lonazolac, a non-steroidal anti-inflammatory drug (NSAID), using established animal models. The included methodologies cover acute, sub-acute, and chronic models of inflammation, offering a comprehensive framework for preclinical assessment.

Mechanism of Action

This compound, a pyrazole derivative, exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] By blocking these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Prostaglandin Synthesis Pathway and this compound Inhibition

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX1_COX2->Prostaglandins Inflammation Inflammation (Vasodilation, Edema, Pain) Prostaglandins->Inflammation This compound This compound This compound->COX1_COX2 Inhibition G Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Random Grouping (n=6-8 per group) Acclimatization->Grouping Fasting Fasting (Overnight, water ad libitum) Grouping->Fasting Baseline Baseline Paw Volume Measurement Fasting->Baseline Dosing Drug Administration (this compound or Vehicle) Baseline->Dosing Induction Carrageenan Injection (Subplantar) Dosing->Induction Measurement Paw Volume Measurement (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) Induction->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis

References

Application Notes and Protocols for Lonazolac in Tubulin Polymerization Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing Lonazolac and its analogs in tubulin polymerization inhibition assays. This document is intended to guide researchers in the screening and characterization of potential anticancer agents that target microtubule dynamics.

Introduction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, playing a crucial role in essential cellular functions such as mitosis, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their physiological roles.[3] Consequently, disruption of microtubule dynamics has emerged as a clinically validated and effective strategy in cancer chemotherapy.[1][4]

Tubulin inhibitors are broadly classified into two categories: microtubule-stabilizing agents, which promote polymerization, and microtubule-destabilizing agents, which inhibit it. This compound, a non-steroidal anti-inflammatory drug (NSAID), and its derivatives have been investigated for their potential as anticancer agents. Notably, certain analogs of this compound have demonstrated potent inhibitory activity against tubulin polymerization, suggesting that tubulin is a molecular target for their cytotoxic effects. These compounds often work by binding to specific sites on the tubulin dimer, such as the colchicine binding site, thereby preventing the formation of microtubules.

This document outlines the principles and a detailed protocol for an in vitro tubulin polymerization assay, a fundamental method for identifying and characterizing compounds like this compound and its analogs that modulate microtubule dynamics.

Principle of the Assay

The in vitro tubulin polymerization assay is a primary method for discovering and characterizing compounds that interfere with microtubule dynamics. The assay quantifies the polymerization of purified tubulin into microtubules, which can be monitored by changes in light scattering (turbidity) at 340 nm. In the absence of an inhibitor, tubulin polymerization follows a sigmoidal curve, consisting of a lag phase (nucleation), a growth phase (polymerization), and a steady-state equilibrium. Inhibitors of tubulin polymerization, such as certain this compound analogs, will reduce the rate and extent of this polymerization in a dose-dependent manner.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a potent pyrazole-chalcone analog of this compound, referred to as hybrid 8g, on tubulin polymerization.

CompoundTargetIC50 (µM)Reference
This compound Analog (hybrid 8g)Tubulin Polymerization4.77

Experimental Protocols

This section provides a detailed protocol for a turbidity-based in vitro tubulin polymerization assay. This is a generalized protocol that can be adapted for testing this compound and its analogs.

Materials and Reagents:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP (Guanosine-5'-triphosphate)

  • Glycerol

  • This compound or its analog (e.g., hybrid 8g)

  • Positive control (e.g., Nocodazole, Colchicine)

  • Vehicle control (e.g., DMSO)

  • Pre-warmed 96-well microplate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound or its analog in DMSO.

    • Prepare a 10x working stock of the test compound and control compounds by diluting the 10 mM stock in General Tubulin Buffer.

    • Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep the tubulin solution on ice at all times to prevent premature polymerization.

  • Assay Procedure:

    • Pre-warm the 96-well microplate and the microplate reader to 37°C.

    • Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of the pre-warmed plate.

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the 37°C microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for a duration of 60 minutes.

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves.

    • Determine the rate of polymerization from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents (Tubulin, Buffers, Compounds) prep_plate Prepare 96-well Plate (Add Compounds/Controls) prep_reagents->prep_plate initiate_rxn Initiate Polymerization (Add Tubulin Mix) prep_plate->initiate_rxn incubate Incubate at 37°C initiate_rxn->incubate measure_abs Measure Absorbance (340 nm) over time incubate->measure_abs analyze_data Analyze Data (Generate Curves, Calculate IC50) measure_abs->analyze_data

Caption: Workflow for the tubulin polymerization inhibition assay.

Mechanism of Tubulin Polymerization and Inhibition

G cluster_normal Normal Polymerization cluster_inhibition Inhibition by this compound Analog tubulin αβ-Tubulin Dimers protofilament Protofilament Formation tubulin->protofilament binding Binds to Tubulin Dimer microtubule Microtubule Assembly protofilament->microtubule destabilization Microtubule Destabilization inhibitor This compound Analog inhibitor->binding block Blocks Polymerization binding->block block->destabilization

References

Application Notes and Protocols: Evaluating Lonazolac Analogs in Cancer Cell Lines using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonazolac, a non-steroidal anti-inflammatory drug (NSAID), and its analogs are emerging as promising candidates in oncology research. This document provides detailed protocols for assessing the cytotoxic effects of this compound analogs on various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The concentration of these crystals, which is determined by spectrophotometry, is directly proportional to the number of viable cells. This document also summarizes the known anticancer activities of specific this compound analogs and explores the potential signaling pathways involved in their mechanism of action.

Data Presentation: Anticancer Activity of this compound Analogs

The following table summarizes the in vitro anticancer activity of novel pyrazole-chalcone analogs of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

CompoundHeLa (Cervical Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)RPMI-8226 (Multiple Myeloma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Hybrid 8g 2.412.413.3428.93

Data extracted from a study on pyrazole-chalcone analogs of this compound. This particular study highlighted that the hybrid compound 8g was the most potent against the HeLa, HCT-116, and RPMI-8226 cell lines.

Experimental Protocols

MTT Assay Protocol for Adherent Cancer Cell Lines

This protocol is designed for assessing the cytotoxicity of this compound analogs on adherent cancer cell lines.

Materials:

  • This compound analogs

  • Target adherent cancer cell lines (e.g., HeLa, HCT-116, MCF-7)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization solvent

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference wavelength >650 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of the this compound analogs in serum-free medium.

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the various concentrations of the drug solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the analogs).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, carefully remove the drug-containing medium.

    • Add 50 µL of serum-free medium to each well.

    • Add 10 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm or higher to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. drug concentration) to determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.

MTT Assay Protocol for Suspension Cancer Cell Lines

This protocol is adapted for non-adherent cancer cell lines, such as RPMI-8226.

Materials:

  • Same as for adherent cells.

  • Centrifuge for microplates.

Procedure:

  • Cell Seeding:

    • Count the cells in the logarithmic growth phase.

    • Seed the cells at the optimal density in 100 µL of complete medium into a 96-well plate.

    • Include medium-only blank controls.

  • Drug Treatment:

    • Prepare dilutions of this compound analogs in complete medium.

    • Add the desired concentrations of the drug solutions to the wells.

    • Incubate for the chosen duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Centrifuge the microplate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.

    • Carefully aspirate the supernatant without disturbing the pellet.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan.

    • Resuspend the pellet and ensure complete solubilization by gentle pipetting.

  • Data Acquisition and Analysis:

    • Proceed with steps 5 and 6 as described for adherent cells.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells (96-well plate) drug_prep 2. Prepare this compound Analog Dilutions drug_treatment 3. Treat Cells with Analogs incubation 4. Incubate (24-72 hours) drug_treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_incubation 6. Incubate (2-4 hours) (Formazan Formation) mtt_addition->formazan_incubation solubilization 7. Solubilize Formazan (DMSO) formazan_incubation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 9. Calculate % Viability & IC50 Values read_absorbance->data_analysis

Caption: Workflow of the MTT assay for evaluating this compound analogs.

Potential Signaling Pathways Affected by this compound Analogs

This compound belongs to the NSAID class of drugs, which are known to exert their anticancer effects through various signaling pathways, often independent of their COX-inhibitory activity. The pyrazole-chalcone analog, hybrid 8g, has been shown to act as a potent inhibitor of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. Furthermore, NSAIDs can modulate several key cancer-related signaling pathways:

Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways This compound This compound Analogs Tubulin Tubulin Polymerization This compound->Tubulin Inhibition Wnt Wnt/β-catenin This compound->Wnt Inhibition PI3K PI3K/Akt This compound->PI3K Inhibition MAPK MAPK/ERK This compound->MAPK Modulation NFkB NF-κB This compound->NFkB Inhibition Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) CellCycleArrest->Apoptosis Proliferation Decreased Proliferation Tubulin->CellCycleArrest Wnt->Proliferation PI3K->Proliferation MAPK->Proliferation NFkB->Proliferation

Caption: Potential signaling pathways modulated by this compound analogs in cancer cells.

  • Tubulin Polymerization: The primary mechanism identified for the potent pyrazole-chalcone analog, hybrid 8g, is the inhibition of tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Wnt/β-catenin Pathway: NSAIDs have been shown to downregulate the Wnt/β-catenin signaling pathway, which is crucial for cancer cell renewal and migration.

  • PI3K/Akt Pathway: Several NSAIDs inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.

  • MAPK/ERK Pathway: The MAPK/ERK pathway, which is involved in cell proliferation and survival, can also be modulated by NSAIDs.

  • NF-κB Pathway: NSAIDs can suppress the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

Conclusion

The MTT assay is a robust and reliable method for the initial screening of this compound analogs for their anticancer properties. The provided protocols offer a standardized approach for obtaining reproducible results. The promising in vitro activity of certain this compound analogs, coupled with their potential to modulate multiple critical cancer signaling pathways, underscores their therapeutic potential and warrants further investigation in preclinical and clinical settings.

References

Application Notes and Protocols for In Vivo Anti-inflammatory Screening of Lonazolac

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonazolac is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates analgesic, antipyretic, and anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent mediators of inflammation.[1] This document provides detailed protocols for the in vivo screening of this compound's anti-inflammatory effects using three well-established animal models: carrageenan-induced paw edema, cotton pellet-induced granuloma, and adjuvant-induced arthritis.

These models represent acute, sub-chronic, and chronic inflammation, respectively, offering a comprehensive preclinical evaluation of this compound's therapeutic potential. The provided methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in designing and executing robust in vivo anti-inflammatory studies.

Mechanism of Action: Inflammatory Signaling Pathways

This compound, like other NSAIDs, primarily targets the cyclooxygenase (COX) pathway. By inhibiting COX-1 and COX-2, this compound blocks the conversion of arachidonic acid to prostaglandins (PGs), which are central mediators of inflammation, pain, and fever.[1] The reduction in prostaglandin synthesis, particularly PGE2, leads to decreased vasodilation, vascular permeability, and sensitization of nociceptors, thereby mitigating the cardinal signs of inflammation.

The inflammatory cascade is a complex process involving multiple signaling pathways. Key pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are activated by pro-inflammatory stimuli and lead to the transcription of genes encoding inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), chemokines, and enzymes such as iNOS and COX-2.[2][3] While this compound's direct effect is on COX, the inhibition of prostaglandin production can indirectly modulate the activity of these broader inflammatory signaling networks.

Stimuli Inflammatory Stimuli (e.g., Carrageenan, Adjuvant) CellMembrane Cell Membrane NFkB_pathway NF-κB Pathway Stimuli->NFkB_pathway activates MAPK_pathway MAPK Pathway Stimuli->MAPK_pathway activates PLA2 Phospholipase A2 (PLA2) CellMembrane->PLA2 activates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX COX-1 / COX-2 ArachidonicAcid->COX substrate for This compound This compound This compound->COX inhibits Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins synthesizes Inflammation Inflammation (Edema, Pain, Fever) Prostaglandins->Inflammation mediates Prostaglandins->NFkB_pathway can modulate Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_pathway->Cytokines induces transcription of MAPK_pathway->Cytokines induces transcription of Cytokines->Inflammation promote

Figure 1: Simplified signaling pathway of inflammation and the mechanism of action of this compound.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This model is widely used to assess the anti-edematous effect of NSAIDs. Carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins.

Experimental Workflow:

Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6-8) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Dosing Drug Administration (this compound, Vehicle, Positive Control) Baseline->Dosing Induction Carrageenan Injection (Subplantar) Dosing->Induction 1 hour post-dosing Measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours post-carrageenan) Induction->Measurement Euthanasia Euthanasia and Tissue Collection Measurement->Euthanasia After final measurement Analysis Data Analysis (Paw Volume, % Inhibition, Cytokine Levels) Euthanasia->Analysis

Figure 2: Experimental workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control: Receives the vehicle used to dissolve this compound.

    • This compound-treated: Receives this compound at various doses (e.g., 10, 20, 50 mg/kg, p.o.). The ED50 of this compound is reported to be equivalent to diclofenac, suggesting a starting dose range of 5-20 mg/kg.

    • Positive Control: Receives a standard NSAID like Indomethacin (10 mg/kg, p.o.) or Diclofenac (20 mg/kg, p.o.).

  • Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, this compound, or the positive control drug orally (p.o.). c. One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) by subtracting the initial paw volume from the paw volume at each time point.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • Biochemical and Histological Analysis (Optional): a. At the end of the experiment (e.g., 5 hours), animals can be euthanized, and the inflamed paw tissue collected. b. Cytokine Analysis: Homogenize the paw tissue and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits. c. Histological Analysis: Fix the paw tissue in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.

Data Presentation:

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Increase in Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition
Vehicle Control-0.85 ± 0.05-
This compound100.48 ± 0.0443.5
This compound200.35 ± 0.03 58.8
This compound500.28 ± 0.0367.1
Indomethacin100.38 ± 0.04**55.3
p<0.05, **p<0.01 compared to Vehicle Control.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Paw Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue)IL-1β (pg/mg tissue)
Vehicle Control-150.2 ± 12.595.8 ± 8.1
This compound2085.6 ± 7.9 52.3 ± 5.6
Indomethacin1090.1 ± 8.5 58.7 ± 6.2
**p<0.01 compared to Vehicle Control.
Cotton Pellet-Induced Granuloma in Rats (Sub-chronic Inflammation)

This model is used to evaluate the effect of anti-inflammatory agents on the proliferative phase of inflammation, characterized by granuloma formation.

Methodology:

  • Animals: Male Wistar rats (180-220 g).

  • Grouping: Similar to the carrageenan model.

  • Procedure: a. Anesthetize the rats and make a small incision in the dorsal region. b. Implant two sterile cotton pellets (10 ± 1 mg) subcutaneously, one on each side of the back. c. Administer this compound (e.g., 10, 20, 50 mg/kg, p.o.), vehicle, or a positive control (e.g., Indomethacin, 5 mg/kg, p.o.) daily for 7 consecutive days. d. On the 8th day, euthanize the animals and carefully dissect the cotton pellets enclosed by granulomatous tissue. e. Record the wet weight of the granulomas. f. Dry the granulomas in a hot air oven at 60°C until a constant weight is achieved and record the dry weight.

  • Data Analysis:

    • Calculate the amount of granuloma tissue formed by subtracting the initial weight of the cotton pellet from the final dry weight.

    • Calculate the percentage inhibition of granuloma formation for each treated group compared to the vehicle control group.

Data Presentation:

Table 3: Effect of this compound on Cotton Pellet-Induced Granuloma in Rats

Treatment GroupDose (mg/kg/day)Wet Granuloma Weight (mg) (Mean ± SEM)Dry Granuloma Weight (mg) (Mean ± SEM)% Inhibition of Granuloma Formation
Vehicle Control-155.4 ± 10.245.8 ± 3.1-
This compound20102.1 ± 8.5 28.7 ± 2.537.3
This compound5085.6 ± 7.9 22.3 ± 1.951.3
Indomethacin592.3 ± 8.1 25.1 ± 2.245.2
**p<0.01 compared to Vehicle Control.
Adjuvant-Induced Arthritis in Rats (Chronic Inflammation)

This model mimics the pathological features of human rheumatoid arthritis and is used to screen for anti-arthritic drugs.

Methodology:

  • Animals: Male Lewis or Wistar rats (150-180 g).

  • Grouping:

    • Normal Control: No adjuvant injection.

    • Arthritic Control: Receives adjuvant and vehicle.

    • This compound-treated: Receives adjuvant and this compound (e.g., 10, 20 mg/kg, p.o.).

    • Positive Control: Receives adjuvant and a standard anti-arthritic drug (e.g., Indomethacin, 1-3 mg/kg, p.o.).

  • Procedure: a. Induce arthritis by a single sub-plantar injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the right hind paw. b. Drug treatment (this compound, vehicle, or positive control) is typically initiated on the day of adjuvant injection (prophylactic) or after the onset of arthritis (therapeutic, e.g., day 11) and continued for a specified period (e.g., 21 days). c. Monitor the following parameters every 2-3 days:

    • Paw Volume: Measure the volume of both hind paws.
    • Arthritic Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0=no swelling, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=gross deformity and ankylosis). The maximum score per rat is 16.
    • Body Weight: Record changes in body weight as an indicator of systemic inflammation.

  • End-of-Study Analysis:

    • At the end of the treatment period, collect blood for hematological (e.g., ESR, C-reactive protein) and serological (e.g., rheumatoid factor, cytokine levels) analysis.

    • Perform radiographic and histological analysis of the joints to assess bone and cartilage damage.

Data Presentation:

Table 4: Effect of this compound on Adjuvant-Induced Arthritis in Rats (Therapeutic Model)

Treatment GroupDose (mg/kg/day)Mean Arthritic Score (Day 21) (Mean ± SEM)Change in Paw Volume (mL) (Day 21) (Mean ± SEM)
Arthritic Control-12.5 ± 0.81.25 ± 0.10
This compound108.2 ± 0.6 0.78 ± 0.07
This compound206.5 ± 0.5 0.61 ± 0.06
Indomethacin27.1 ± 0.7 0.68 ± 0.08
**p<0.01 compared to Arthritic Control.

Conclusion

The experimental designs outlined in these application notes provide a robust framework for the in vivo evaluation of this compound's anti-inflammatory activity. By employing models of acute, sub-chronic, and chronic inflammation, researchers can obtain a comprehensive profile of the compound's efficacy. The detailed protocols for each model, along with guidelines for data collection, analysis, and presentation, will facilitate the generation of high-quality, reproducible data for drug development and scientific research. The inclusion of biochemical and histological analyses will further elucidate the mechanisms underlying this compound's anti-inflammatory effects.

References

On-line Sample Preparation for Lonazolac Liquid Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the on-line sample preparation and subsequent analysis of Lonazolac and its metabolites using liquid chromatography (LC) with fluorescence detection. The described method utilizes an automated on-line solid-phase extraction (SPE) column-switching technique for direct analysis of this compound from biological matrices, such as cell culture media. This approach significantly reduces manual sample handling, improves reproducibility, and enhances sample throughput. The protocol includes a comprehensive description of the required materials, instrumentation, and a step-by-step procedure for the on-line SPE-LC method. Validation data, including recovery, linearity, precision, and limit of detection, are presented to demonstrate the robustness and reliability of the method.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) that requires sensitive and reliable analytical methods for its determination in biological samples during pharmacokinetic and metabolic studies. Traditional sample preparation methods, such as liquid-liquid extraction or off-line solid-phase extraction, are often laborious, time-consuming, and susceptible to manual errors. On-line sample preparation techniques, particularly those employing automated column-switching systems, offer a streamlined and efficient alternative.[1][2] These systems integrate sample clean-up and enrichment directly with the analytical separation, leading to increased automation, higher throughput, and improved analytical performance.[3][4]

This application note details a validated on-line SPE-LC method for the simultaneous determination of this compound and its hydroxylated and O-sulfated metabolites.[5] The method employs a trapping column for analyte enrichment and matrix removal, followed by elution onto an analytical column for chromatographic separation.

Experimental Workflow

The following diagram illustrates the on-line sample preparation and liquid chromatography workflow for this compound analysis.

workflow cluster_loading Sample Loading & Enrichment cluster_elution Analyte Elution & Separation Sample Sample Injection (e.g., Cell Culture Media) LoadingPump Loading Pump Sample->LoadingPump 50 µL IS Internal Standard (Methylthis compound) IS->LoadingPump SPE_Column BioTrap 500 MS Extraction Pre-column LoadingPump->SPE_Column Waste Waste SPE_Column->Waste Matrix Components Valve 6-Port Valve SPE_Column->Valve Valve Switch AnalyticalPump Analytical Pump (Gradient Elution) AnalyticalPump->Valve AnalyticalColumn Xterra MS C18-HT Analytical Column Valve->AnalyticalColumn Back-flush Detector Fluorescence Detector (Ex: 273 nm, Em: 385 nm) AnalyticalColumn->Detector Data Data Acquisition Detector->Data

Caption: On-line SPE-LC workflow for this compound analysis.

Materials and Methods

Reagents and Chemicals
  • This compound, Hydroxythis compound, and this compound Sulfate standards

  • Methylthis compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

Instrumentation
  • Liquid chromatograph equipped with a binary pump, an autosampler, a column oven, and a fluorescence detector.

  • An automated 6-port switching valve.

  • On-line SPE column: BioTrap 500 MS (20 x 4 mm I.D.)

  • Analytical column: Xterra MS C18-HT (100 x 3 mm I.D., 3.5 µm particles)

  • Data acquisition and processing software.

Experimental Protocols

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound, its metabolites, and the internal standard (methylthis compound) in methanol.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve a concentration range of 10-600 ng/mL.

  • Sample Preparation: Centrifuge biological samples (e.g., cell culture media) to remove particulate matter. A 50 µL aliquot of the supernatant is used for injection.

On-line SPE-LC Method

The on-line sample preparation and analysis consist of two main steps controlled by the switching valve: Sample Loading and Enrichment and Analyte Elution and Separation .

Step 1: Sample Loading and Enrichment (Valve Position 1)

  • The autosampler injects 50 µL of the sample into the loading mobile phase.

  • The loading pump delivers the sample onto the BioTrap 500 MS extraction pre-column.

  • This compound and its metabolites are retained on the pre-column, while unretained matrix components are washed to waste.

Step 2: Analyte Elution and Separation (Valve Position 2)

  • After the enrichment step, the 6-port valve switches to the second position.

  • The analytical pump delivers a gradient mobile phase in a back-flush mode through the extraction pre-column.

  • The retained analytes are eluted from the pre-column and transferred to the Xterra MS C18-HT analytical column for separation.

  • The separated analytes are detected by the fluorescence detector.

Chromatographic Conditions
ParameterCondition
Extraction Pre-column BioTrap 500 MS (20 x 4 mm I.D.)
Analytical Column Xterra MS C18-HT (100 x 3 mm I.D., 3.5 µm)
Loading Mobile Phase To be optimized based on matrix, typically a weak solvent to ensure analyte retention.
Analytical Mobile Phase A gradient of Mobile Phase A (e.g., Ammonium acetate buffer) and Mobile Phase B (e.g., Acetonitrile). The specific gradient program needs to be optimized for separation.
Flow Rate To be optimized for both loading and analytical steps.
Column Temperature To be optimized for optimal separation.
Injection Volume 50 µL
Fluorescence Detection Excitation: 273 nm, Emission: 385 nm

Results and Discussion

The described on-line SPE-LC method provides a robust and sensitive approach for the analysis of this compound and its metabolites. The following table summarizes the performance characteristics of the method as reported in the literature.

ParameterThis compoundHydroxythis compoundThis compound Sulfate
Mean Recovery (%) ± SD 104.2 ± 3.596.7 ± 2.2100.9 ± 3.5
Linearity Range (ng/mL) 10 - 60010 - 60010 - 600
Limit of Detection (LOD) (ng/mL) ~5~5~5
Precision (CV %) at 10 ng/mL 4.46 ± 1.153.94 ± 2.134.79 ± 2.07
Precision (CV %) at 40 ng/mL 4.46 ± 1.153.94 ± 2.134.79 ± 2.07
Precision (CV %) at 100 ng/mL 4.46 ± 1.153.94 ± 2.134.79 ± 2.07
Precision (CV %) at 400 ng/mL 4.46 ± 1.153.94 ± 2.134.79 ± 2.07

The high recovery values indicate the efficiency of the on-line extraction process. The method demonstrates excellent linearity over the specified concentration range. The low limit of detection allows for the analysis of this compound and its metabolites at trace levels. The precision, as indicated by the low coefficient of variation (CV), confirms the reproducibility of the method.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the different stages of the on-line sample preparation and analysis.

logical_relationship cluster_prep Sample Preparation cluster_online_spe On-line Solid-Phase Extraction cluster_lc_analysis Liquid Chromatography Analysis Sample_Collection Biological Sample (e.g., Cell Culture Media) Centrifugation Centrifugation Sample_Collection->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Direct Injection Supernatant_Collection->Injection Enrichment Analyte Enrichment on Pre-column Injection->Enrichment Matrix_Removal Matrix Removal (Wash to Waste) Enrichment->Matrix_Removal Elution Back-flush Elution to Analytical Column Matrix_Removal->Elution Separation Chromatographic Separation Elution->Separation Detection Fluorescence Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Logical flow from sample to data analysis.

Conclusion

The on-line SPE-LC method presented provides a highly efficient, automated, and reliable solution for the determination of this compound and its metabolites in biological matrices. By integrating sample preparation and chromatographic analysis, this method significantly reduces analysis time and potential for error, making it an ideal tool for high-throughput screening in drug development and research. The provided protocol and performance data serve as a valuable resource for scientists and researchers looking to implement this advanced analytical technique.

References

Quantifying Lonazolac-Induced Inhibition of Prostaglandin Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonazolac is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects, including analgesic, antipyretic, and anti-inflammatory actions, primarily through the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds with diverse physiological effects, and their production at sites of inflammation contributes to pain and swelling. The key enzymes in the prostaglandin synthesis pathway are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). This compound, as a non-selective NSAID, is understood to inhibit both of these isoforms.[1][2] This document provides detailed application notes and experimental protocols for quantifying the inhibitory activity of this compound on prostaglandin synthesis.

The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial precursor for various prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation.[3] Understanding the potency and selectivity of this compound in inhibiting COX-1 and COX-2 is essential for characterizing its pharmacological profile.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for this compound involves the direct inhibition of the cyclooxygenase (COX) enzymes.

  • COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as maintaining the integrity of the stomach lining and regulating kidney blood flow.

  • COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.

By inhibiting both COX-1 and COX-2, this compound reduces the overall production of prostaglandins, thereby alleviating the symptoms of inflammation. However, the inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.

Quantitative Data Presentation

While specific IC50 values for this compound are not consistently reported in recent literature, which has largely focused on the development of more COX-2 selective analogues, the following table provides a comparative framework using well-characterized NSAIDs often used as controls in such studies.[4] This allows for the relative potency of this compound to be assessed.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound COX-1Not readily availableNot readily available
COX-2Not readily available
Indomethacin COX-1~0.1~60
COX-2~6.0
Diclofenac COX-1~0.9~0.3
COX-2~0.3
Celecoxib COX-1~8.75~0.12
COX-2~1.07

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are for comparative purposes.

Signaling Pathway and Experimental Workflow Diagrams

Prostaglandin Synthesis Pathway and this compound Inhibition

Prostaglandin_Synthesis_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Prostaglandin Synthases Physiological Physiological Functions (e.g., GI protection) Prostaglandins->Physiological Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound This compound->COX1 This compound->COX2 Experimental_Workflow cluster_in_vitro In Vitro COX Inhibition Assay cluster_cell_based Cell-Based PGE2 Inhibition Assay iv_start Prepare Reagents: - Purified COX-1/COX-2 - Arachidonic Acid - this compound dilutions iv_incubate Incubate Enzyme with this compound iv_start->iv_incubate iv_reaction Initiate Reaction with Arachidonic Acid iv_incubate->iv_reaction iv_measure Measure Prostaglandin Production (e.g., EIA, Colorimetric) iv_reaction->iv_measure iv_analyze Calculate IC50 Values iv_measure->iv_analyze cb_start Culture Cells (e.g., Macrophages, Monocytes) cb_treat Pre-treat cells with This compound dilutions cb_start->cb_treat cb_stimulate Stimulate with Inflammatory Agent (e.g., LPS) cb_treat->cb_stimulate cb_collect Collect Cell Supernatant cb_stimulate->cb_collect cb_measure Quantify PGE2 Levels (e.g., ELISA) cb_collect->cb_measure cb_analyze Determine Dose-Response Curve cb_measure->cb_analyze

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lonazolac Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lonazolac in in vivo animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the pyrazole class of compounds.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (prostaglandin-endoperoxide synthase), which are responsible for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever. By blocking their synthesis, this compound exerts its anti-inflammatory, analgesic, and antipyretic effects.[1]

2. What is the recommended starting dose for this compound in rodent models of inflammation?

A definitive optimal dose for all models has not been established in the available literature. However, a common dose used in the carrageenan-induced rat paw edema model is 100 mg/kg administered orally.[2] Studies on this compound analogues have also utilized this dosage.[2] Furthermore, the 50% effective dose (ED50) of this compound is reported to be equivalent to that of diclofenac in the rat paw edema model. Therefore, a dose-finding study starting with a range of doses bracketing the known effective doses of diclofenac in the specific model is recommended.

3. How should I prepare this compound for oral administration in rodents?

Due to the lack of specific solubility data for this compound in common vehicles, it is recommended to perform small-scale solubility tests to determine the most appropriate vehicle for your desired concentration. Common vehicles for oral gavage of poorly water-soluble compounds include:

  • 0.5% - 1% Carboxymethylcellulose (CMC) in water

  • Saline (0.9% NaCl) with a co-solvent such as DMSO (final concentration of DMSO should be kept to a minimum, ideally below 5-10%)

  • Corn oil or other vegetable oils

A general protocol for preparing a suspension for oral gavage is provided in the "Experimental Protocols" section below.

4. What are the potential side effects of this compound in animal studies and how can I monitor for them?

As an NSAID, this compound has the potential to cause gastrointestinal, renal, and cardiovascular side effects. A study on this compound analogues indicated an ulcer index of 20.30 for this compound, which is higher than that of celecoxib (a COX-2 selective inhibitor) but in a similar range to other non-selective NSAIDs.

Monitoring for Adverse Effects:

  • Gastrointestinal: Monitor for signs of GI distress such as diarrhea, black or tarry stools (indicating GI bleeding), and weight loss. At the end of the study, a macroscopic and histological examination of the stomach and intestines is recommended.

  • Renal: Monitor water intake and urine output. At the end of the study, collect blood for serum creatinine and blood urea nitrogen (BUN) analysis. Histological examination of the kidneys can also be performed.

  • General Health: Conduct daily observations for any changes in behavior, posture, activity level, and coat condition. Record body weight regularly (e.g., daily or every other day).

5. Is this compound a selective COX-1 or COX-2 inhibitor?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor efficacy or high variability in results 1. Inadequate dosage. 2. Poor bioavailability due to formulation issues. 3. Improper administration technique.1. Perform a dose-response study to determine the optimal dose for your model. 2. Test different vehicle formulations to improve solubility and suspension stability. Consider using a co-solvent like DMSO at a low, non-toxic concentration. 3. Ensure proper oral gavage technique to deliver the full dose to the stomach.
Signs of toxicity (e.g., weight loss, lethargy, mortality) 1. Dose is too high. 2. Vehicle toxicity (e.g., high concentration of DMSO). 3. Cumulative toxicity with repeated dosing.1. Reduce the dose. Refer to the LD50 values in the "Quantitative Data Summary" section as a guide for acute toxicity. 2. Prepare a vehicle-only control group to assess the toxicity of the vehicle itself. Lower the concentration of any co-solvents. 3. Consider reducing the dosing frequency or the total duration of the study.
Difficulty dissolving or suspending this compound 1. Poor solubility in the chosen vehicle. 2. Incorrect preparation method.1. Test a panel of vehicles (e.g., 0.5% CMC, 1% CMC, corn oil, saline with 5% DMSO). 2. Use a mortar and pestle to grind the powder to a fine consistency before adding the vehicle. Add the vehicle gradually while triturating to create a uniform suspension. Sonication may also be helpful.

Quantitative Data Summary

Parameter Species Value Route of Administration
LD50 (Lethal Dose, 50%) Male Mice670 mg/kgOral
Female Mice845 mg/kgOral
Male Rats730 mg/kgOral
Female Rats1000 mg/kgOral
Male Mice195 mg/kgIntravenous (IV)
Male Rats165 mg/kgIntravenous (IV)
ED50 (Effective Dose, 50%) Rat (Carrageenan-induced paw edema)Equivalent to DiclofenacOral
Ulcer Index Not Specified20.30Not Specified

Experimental Protocols

1. Preparation of this compound for Oral Gavage in Rodents (Suspension Method)

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)

  • Mortar and pestle

  • Spatula

  • Weighing balance

  • Graduated cylinder or volumetric flask

  • Stir plate and stir bar

  • Sterile water for injection or deionized water

Methodology:

  • Calculate the required amount of this compound and vehicle: Based on the desired dose (e.g., 100 mg/kg), the average weight of the animals, and the dosing volume (typically 5-10 mL/kg for rats), calculate the total amount of this compound and the final volume of the vehicle needed.

  • Prepare the vehicle: If using 0.5% CMC, weigh the appropriate amount of CMC powder and slowly add it to the sterile water while stirring vigorously to avoid clumping. Continue stirring until the CMC is fully dissolved.

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder.

  • Triturate the powder: Place the this compound powder in a clean, dry mortar. Use the pestle to grind the powder to a fine, uniform consistency. This will aid in creating a more stable suspension.

  • Create a paste: Add a small volume of the prepared vehicle to the mortar and triturate with the pestle to form a smooth, uniform paste.

  • Dilute to the final volume: Gradually add the remaining vehicle to the mortar while continuing to mix. Transfer the suspension to a beaker or flask with a stir bar.

  • Homogenize the suspension: Place the beaker on a stir plate and stir for at least 30 minutes to ensure a homogenous suspension.

  • Administration: Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle. Ensure the suspension is continuously stirred during dosing to prevent settling of the compound.

2. Carrageenan-Induced Paw Edema Model for Efficacy Testing

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound suspension

  • 1% w/v Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

  • Oral gavage needles

  • 27-gauge needles and syringes

Methodology:

  • Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., Indomethacin at 10 mg/kg), and one or more this compound treatment groups.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness using digital calipers.

  • Drug Administration: Administer the vehicle, positive control, or this compound suspension orally by gavage. The volume is typically 5-10 mL/kg.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100 Where:

    • Vt = Paw volume at time t

    • V0 = Initial paw volume

Visualizations

COX_Signaling_Pathway COX Signaling Pathway and this compound Inhibition Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (e.g., PGE2, TXA2) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (e.g., PGE2, PGI2) COX2->Prostaglandins_COX2 Physiological_Functions Physiological Functions (Stomach lining protection, platelet aggregation, kidney function) Prostaglandins_COX1->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation_Pain_Fever This compound This compound This compound->COX1 This compound->COX2

Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2 pathways.

Experimental_Workflow Workflow for Dose Optimization of this compound cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Efficacy and Safety Select_Model Select Animal Model (e.g., Carrageenan Paw Edema) Select_Doses Select 3-4 Dose Levels (e.g., 10, 30, 100 mg/kg) Select_Model->Select_Doses Administer_Drug Administer this compound or Vehicle (Oral Gavage) Select_Doses->Administer_Drug Induce_Inflammation Induce Inflammation Administer_Drug->Induce_Inflammation Measure_Outcome Measure Inflammatory Endpoint (e.g., Paw Volume) Induce_Inflammation->Measure_Outcome Analyze_Data Analyze Dose-Response Measure_Outcome->Analyze_Data Select_ED50 Select Optimal Dose (e.g., ED50 or ED80) Analyze_Data->Select_ED50 Chronic_Dosing Administer Chronically (if applicable) Select_ED50->Chronic_Dosing Monitor_Efficacy Monitor Efficacy Chronic_Dosing->Monitor_Efficacy Monitor_Toxicity Monitor for Adverse Effects (Weight, GI, Renal) Chronic_Dosing->Monitor_Toxicity Final_Analysis Terminal Analysis (Histopathology, Bloodwork) Monitor_Efficacy->Final_Analysis Monitor_Toxicity->Final_Analysis

Caption: A two-phase experimental workflow for optimizing this compound dosage.

Troubleshooting_Guide Troubleshooting Logic for In Vivo this compound Studies Start Experiment Start Observe_Outcome Observe Experimental Outcome Start->Observe_Outcome Is_Efficacy_Low Is Efficacy Low or Variable? Observe_Outcome->Is_Efficacy_Low Are_There_Side_Effects Are There Adverse Effects? Observe_Outcome->Are_There_Side_Effects Check_Dose Is Dose Appropriate? (Dose-Response Study) Is_Efficacy_Low->Check_Dose Yes Successful_Experiment Successful Experiment Is_Efficacy_Low->Successful_Experiment No Check_Formulation Is Formulation Optimal? (Solubility/Stability) Check_Dose->Check_Formulation Check_Administration Is Administration Correct? Check_Formulation->Check_Administration Check_Dose_High Is Dose Too High? (Reduce Dose) Are_There_Side_Effects->Check_Dose_High Yes Are_There_Side_Effects->Successful_Experiment No Check_Vehicle_Toxicity Is Vehicle Toxic? (Vehicle Control) Check_Dose_High->Check_Vehicle_Toxicity

Caption: A logical flowchart for troubleshooting common issues in this compound experiments.

References

Technical Support Center: Improving Lonazolac Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges with Lonazolac solubility in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: this compound is a poorly water-soluble compound. Direct addition of a concentrated stock solution, typically prepared in a water-miscible organic solvent like DMSO, into an aqueous cell culture medium can cause the compound to "crash out" or precipitate. This occurs because the solvent disperses rapidly, leaving the hydrophobic this compound molecules to agglomerate in the aqueous environment.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound. A stock solution of up to 125 mg/mL in DMSO can be prepared, which may require ultrasonic treatment to fully dissolve.[1] It is crucial to use anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to DMSO varies between cell lines, but a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines without significant cytotoxicity.[2][3] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Q4: Can I use ethanol to dissolve this compound?

A4: this compound is reported to be crystalline from ethanol/water mixtures, suggesting some solubility in ethanol.[4] For other poorly soluble NSAIDs, ethanol has been shown to enhance solubility. However, the final concentration of ethanol in the cell culture medium should typically not exceed 1% to avoid cytotoxicity.

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A5: You can perform a simple solubility test. Prepare a high-concentration stock solution of this compound in DMSO. Create a serial dilution of this stock in your pre-warmed cell culture medium. Incubate the dilutions at 37°C for a duration similar to your experiment and visually inspect for any signs of precipitation (cloudiness or crystals). The highest concentration that remains clear is your approximate maximum soluble concentration.

Troubleshooting Guide: this compound Precipitation in Cell Culture

If you are experiencing precipitation of this compound in your cell-based assays, follow these troubleshooting steps:

1. Optimize Stock Solution Preparation and Dilution:

  • Ensure Complete Dissolution of Stock: Visually confirm that your this compound stock solution is fully dissolved. If you observe any precipitate, brief sonication or gentle warming (to 37°C) may help.

  • Use a Step-wise Dilution: Avoid adding your concentrated DMSO stock directly into the final volume of media. First, create an intermediate dilution in a smaller volume of pre-warmed (37°C) media, then add this to the final volume. This gradual change in solvent composition can prevent precipitation.

  • Maintain Temperature: Always use pre-warmed (37°C) cell culture media for dilutions, as temperature can affect solubility.

2. Reduce the Final Concentration:

  • If precipitation persists, the final concentration of this compound may be too high for its aqueous solubility. Try lowering the working concentration in your assay.

3. Employ Solubility Enhancement Techniques:

If the above steps are insufficient, consider the following methods to improve this compound solubility:

  • Co-solvents: While you are likely already using DMSO, ensure the final concentration is optimized and as low as possible.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.

  • pH Adjustment: this compound is an acidic compound (pKa 4.3), so increasing the pH of the medium can enhance its solubility.

Quantitative Data Summary

The following table summarizes the solubility of this compound in a common cell culture solvent and the generally accepted maximum tolerable concentrations of common solvents in cell-based assays.

Compound/SolventSolubility/Tolerable ConcentrationNotes
This compound
in DMSO125 mg/mLMay require sonication.
in EthanolData not available (qualitatively soluble in ethanol/water mixtures)Solubility of other NSAIDs is enhanced by ethanol.
Solvents in Cell Culture
DMSO≤ 0.5% (v/v)Cell line dependent; always include a vehicle control.
Ethanol< 1% (v/v)Cell line dependent; always include a vehicle control.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, DNase/RNase-free microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the corresponding mass of this compound, which has a molecular weight of 312.75 g/mol ).

    • Vortex the tube for 1-2 minutes to dissolve the powder.

    • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Improving this compound Solubility with β-Cyclodextrins

This protocol is a general guideline for preparing a this compound-cyclodextrin inclusion complex. Optimization may be required.

  • Materials:

    • This compound powder

    • β-Cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile water or phosphate-buffered saline (PBS)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a solution of β-cyclodextrin in sterile water or PBS. A common starting concentration is 1-5% (w/v).

    • Slowly add the this compound powder to the cyclodextrin solution while stirring continuously. A molar ratio of 1:1 (this compound:β-cyclodextrin) is a good starting point.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

    • After the incubation period, filter the solution through a 0.22 µm sterile filter to remove any undissolved material.

    • The resulting clear solution contains the this compound-cyclodextrin complex and can be further diluted in cell culture medium.

    • It is essential to run a control with the cyclodextrin alone to ensure it does not have any effects on your cells.

Protocol 3: Enhancing this compound Solubility through pH Adjustment

  • Materials:

    • This compound powder

    • Sterile 1 N NaOH

    • Sterile cell culture medium (serum-free for initial dissolution)

    • Sterile pH meter or sterile pH indicator strips

  • Procedure:

    • Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

    • Take an aliquot of serum-free cell culture medium and slowly add your this compound stock solution while gently vortexing.

    • If precipitation occurs, add small increments of sterile 1 N NaOH to the medium while monitoring the pH. Aim for a pH between 7.2 and 7.4. Be cautious not to exceed a pH that is detrimental to your cells.

    • Once the this compound is dissolved and the pH is stabilized, sterile-filter the solution using a 0.22 µm filter.

    • This pH-adjusted this compound solution can then be added to your complete cell culture medium (containing serum).

    • Always include a vehicle control with the same final pH and DMSO concentration.

Visualizations

Lonazolac_Solubility_Workflow cluster_prep Stock Solution Preparation cluster_assay Addition to Cell Culture cluster_troubleshoot Troubleshooting Start Start Dissolve this compound in DMSO Dissolve this compound in DMSO Start->Dissolve this compound in DMSO Check for Precipitation Check for Precipitation Dissolve this compound in DMSO->Check for Precipitation Sonicate/Warm Sonicate/Warm Check for Precipitation->Sonicate/Warm Yes Stock Ready Stock Ready Check for Precipitation->Stock Ready No Sonicate/Warm->Check for Precipitation Add to Media Add to Media Stock Ready->Add to Media Precipitation? Precipitation? Add to Media->Precipitation? Experiment Experiment Precipitation?->Experiment No Lower Concentration Lower Concentration Precipitation?->Lower Concentration Yes Use Cyclodextrins Use Cyclodextrins Precipitation?->Use Cyclodextrins Yes Adjust pH Adjust pH Precipitation?->Adjust pH Yes Lower Concentration->Add to Media Use Cyclodextrins->Add to Media Adjust pH->Add to Media

Caption: Troubleshooting workflow for this compound solubility in cell-based assays.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGD2, etc.) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGD2, etc.)->Inflammation, Pain, Fever This compound (NSAID) This compound (NSAID) This compound (NSAID)->COX-1 / COX-2 Inhibition

Caption: this compound inhibits the COX pathway, reducing prostaglandin synthesis.

References

Technical Support Center: Mitigating Gastrointestinal Side Effects of Lonazolac in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating the gastrointestinal (GI) side effects of Lonazolac in rat models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Troubleshooting Guides

Issue 1: High Incidence of Gastric Ulceration Observed in Rats Treated with this compound.

  • Question: We are observing a high incidence of gastric ulcers in our rat cohort receiving this compound. What are the potential causes and how can we mitigate this?

  • Answer: High gastric ulceration is a known side effect of non-steroidal anti-inflammatory drugs (NSAIDs) like this compound, primarily due to the inhibition of cyclooxygenase-1 (COX-1), which is crucial for maintaining the gastric mucosal barrier.

    Potential Causes:

    • Dosage: The dose of this compound may be too high for the specific rat strain or age.

    • Route of Administration: Oral administration can lead to direct irritation of the gastric mucosa.

    • Animal Model: Some rat strains may be more susceptible to NSAID-induced gastropathy. Older rats and those with comorbidities like arthritis have been shown to be more susceptible to NSAID-induced gastric damage[1][2].

    Mitigation Strategies:

    • Dose Adjustment: Titrate the this compound dose to the lowest effective level for your experimental endpoint.

    • Co-administration with Gastroprotective Agents:

      • Proton Pump Inhibitors (PPIs): Co-administering a PPI like Lansoprazole can significantly reduce gastric damage by inhibiting gastric acid secretion[3][4][5]. Lansoprazole has been shown to prevent NSAID-induced gastric lesions through both acid-dependent and independent mechanisms, including the reduction of oxidative stress.

      • Misoprostol: This synthetic prostaglandin E1 analog can be co-administered to replenish the prostaglandins depleted by this compound, thereby protecting the gastric mucosa.

      • Sucralfate: This agent forms a protective barrier over the ulcerated areas and can stimulate the healing process.

    • Formulation Modification: Consider using enteric-coated formulations of this compound if available, although this may shift the primary site of injury to the small intestine.

    • Structural Modification of this compound: Research has focused on developing non-acidic analogues of this compound which exhibit high COX-2 selectivity and significantly lower ulcerogenic potential compared to the parent compound and other NSAIDs like indomethacin.

Issue 2: Significant Small Intestinal Damage Observed Post-Lonazolac Administration.

  • Question: Our experiments are showing significant damage in the jejunum and ileum of rats treated with this compound. Why is this happening and what can be done?

  • Answer: NSAID-induced enteropathy is a serious concern and can be more challenging to manage than gastropathy.

    Potential Causes:

    • Enterohepatic Circulation: Many NSAIDs undergo enterohepatic circulation, leading to prolonged exposure of the intestinal mucosa to the drug.

    • Gut Microbiota: Alterations in the gut microbiota by NSAIDs can contribute to intestinal inflammation and damage.

    • Increased Intestinal Permeability: NSAIDs can increase the permeability of the intestinal lining, allowing luminal contents to trigger an inflammatory response.

    Mitigation Strategies:

    • Co-administration with Rifaximin: This poorly absorbed antibiotic can modulate the gut microbiota and has been shown to reduce NSAID-induced intestinal lesions.

    • Co-administration with Misoprostol: Misoprostol has also been shown to protect against indomethacin-induced intestinal lesions in rats.

    • Caution with PPIs: While PPIs are effective for gastric protection, some studies suggest they may exacerbate NSAID-induced small intestinal damage. This is a critical consideration when selecting a gastroprotective co-therapy.

    • Investigate Novel Gastroprotective Strategies:

      • Hydrogen Sulfide (H₂S)-Releasing NSAIDs: Novel NSAID derivatives that release H₂S have shown gastrointestinal-sparing effects in rat models with compromised mucosal defense.

      • Nitric Oxide (NO)-Releasing NSAIDs: Similar to H₂S-releasing NSAIDs, NO-releasing derivatives have demonstrated a better safety profile regarding GI damage.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of this compound-induced gastrointestinal side effects?

    • A1: The primary mechanism is the non-selective inhibition of both COX-1 and COX-2 enzymes. Inhibition of COX-1 in the gastrointestinal tract reduces the synthesis of protective prostaglandins, leading to decreased mucus and bicarbonate secretion, reduced mucosal blood flow, and increased gastric acid secretion. This imbalance compromises the mucosal defense and repair mechanisms, leading to ulceration.

  • Q2: Are there any this compound analogues with a better gastrointestinal safety profile?

    • A2: Yes, recent research has focused on synthesizing novel non-acidic analogues of this compound. Several studies have reported the development of 1,3,4-trisubstituted pyrazole derivatives and other bioisosteres that exhibit high COX-2 selectivity. These analogues have demonstrated potent anti-inflammatory activity with significantly lower ulcerogenic indices compared to this compound and other traditional NSAIDs like indomethacin.

  • Q3: How do I prepare a gastroprotective agent for co-administration with this compound in rats?

    • A3: The preparation will depend on the specific agent and the intended route of administration (oral gavage, intraperitoneal injection, etc.). For example, Lansoprazole can be suspended in a 0.5% carboxymethylcellulose solution for oral administration. It is crucial to consult the manufacturer's instructions or relevant literature for the specific solubilization and formulation protocol for each gastroprotective agent.

  • Q4: What are the key parameters to measure when assessing the efficacy of a gastroprotective agent against this compound-induced GI damage?

    • A4: Both macroscopic and microscopic assessments are recommended.

      • Macroscopic: Gross examination of the stomach and small intestine for hemorrhagic lesions, ulcers, and erosions. The severity can be quantified using an ulcer index scoring system.

      • Microscopic: Histological examination of tissue sections to assess the depth of lesions, inflammatory cell infiltration, and mucosal integrity.

      • Biochemical Markers: Measurement of myeloperoxidase (MPO) activity (an index of neutrophil infiltration), malondialdehyde (MDA) levels (a marker of oxidative stress), and prostaglandin E2 (PGE2) levels in the mucosal tissue.

Data Presentation

Table 1: Ulcerogenic Effects of this compound Analogues and Reference NSAIDs in Rats

CompoundDose (mg/kg)Ulcer IndexReference
Indomethacin3017.6
Celecoxib508.1
This compound Analogue 2a502.8
This compound Analogue 2b502.4
This compound-20.30
This compound Analogue 15c-1.22
This compound Analogue 15d-2.31
This compound Analogue 15h-3.93
This compound Analogue 19d-1.87

Note: Dosing and experimental conditions may vary between studies. Direct comparison should be made with caution.

Table 2: Effect of Lansoprazole on NSAID-Induced Gastric Damage in Rats

Treatment GroupDose (µmol/kg)Gastric Lesion Score% InhibitionReference
Indomethacin100--
Indomethacin + Lansoprazole100 + 90-Marked Prevention
Diclofenac60--
Diclofenac + Lansoprazole60 + 18-Partial Prevention
Diclofenac + Lansoprazole60 + 90-Marked Prevention
Piroxicam150--
Piroxicam + Lansoprazole150 + 90-Marked Prevention
Ketoprofen150--
Ketoprofen + Lansoprazole150 + 90-Marked Prevention

Note: The original study provided qualitative descriptions of prevention ("partly counteracted," "markedly prevented").

Experimental Protocols

Protocol 1: Induction and Assessment of NSAID-Induced Gastric Injury

This protocol is a generalized procedure based on common methodologies for inducing and evaluating gastric damage by NSAIDs like diclofenac in rats.

  • Animal Model: Male Wistar rats (200-250 g) are typically used. Animals should be fasted for 24 hours prior to the experiment but allowed free access to water.

  • Drug Administration:

    • This compound Group: Administer this compound orally at the desired dose.

    • Control Group: Administer the vehicle used for this compound suspension (e.g., 1% carboxymethylcellulose).

    • Mitigation Group: Administer the gastroprotective agent (e.g., Lansoprazole, 30 minutes prior to this compound).

  • Euthanasia and Tissue Collection: Euthanize the rats 4-6 hours after NSAID administration.

  • Macroscopic Evaluation:

    • Excise the stomach and open it along the greater curvature.

    • Gently rinse with saline to remove gastric contents.

    • Examine the gastric mucosa for hemorrhagic lesions, ulcers, and erosions.

    • Calculate the Ulcer Index (UI) by scoring the number and severity of lesions. A common method is to sum the lengths (in mm) of all lesions.

  • Histological Evaluation:

    • Fix a portion of the stomach tissue in 10% buffered formalin.

    • Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Examine the sections under a microscope for evidence of mucosal damage, inflammation, and cellular infiltration.

  • Biochemical Analysis:

    • Homogenize a portion of the gastric mucosa.

    • Perform assays for MPO, MDA, and PGE2 levels according to standard laboratory protocols.

Protocol 2: Induction and Assessment of NSAID-Induced Small Intestinal Injury

This protocol is adapted from studies investigating NSAID-induced enteropathy.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Drug Administration:

    • Administer this compound orally or subcutaneously. The duration of treatment can range from a single dose to several days. For example, diclofenac has been administered at 4 mg/kg twice daily for 14 days to induce enteropathy.

    • Administer the mitigating agent as required by the experimental design.

  • Euthanasia and Tissue Collection: Euthanize the rats at the end of the treatment period.

  • Macroscopic Evaluation:

    • Excise the small intestine (jejunum and ileum).

    • Open the intestine longitudinally and rinse with saline.

    • Score the intestinal damage based on the number and size of hemorrhagic lesions and ulcers.

  • Histological Evaluation:

    • Fix sections of the small intestine in 10% buffered formalin for H&E staining.

    • Assess for villous shortening, crypt hyperplasia, inflammatory cell infiltration, and ulceration.

Visualizations

NSAID_Pathway cluster_inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_GI Prostaglandins (PGE2, PGI2) (Gastrointestinal) COX1->Prostaglandins_GI GI_Damage Gastrointestinal Damage (Ulceration) Prostaglandins_Inflam Prostaglandins (Inflammation) COX2->Prostaglandins_Inflam Mucosal_Protection Gastric Mucosal Protection (Mucus, Bicarbonate, Blood Flow) Prostaglandins_GI->Mucosal_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflam->Inflammation Mucosal_Protection->GI_Damage Prevents Therapeutic_Effect Anti-inflammatory Effect Inflammation->Therapeutic_Effect Causes This compound This compound (NSAID) This compound->COX1 Inhibition This compound->COX2 Inhibition

Caption: Mechanism of this compound-induced GI side effects and therapeutic action.

Mitigation_Workflow Start Experiment Start: Rat Model with this compound Observe_GI_Damage Observe Significant GI Damage? Start->Observe_GI_Damage No_Action Continue Experiment Observe_GI_Damage->No_Action No Mitigation_Strategies Implement Mitigation Strategy Observe_GI_Damage->Mitigation_Strategies Yes CoAdmin_PPI Co-administer PPI (e.g., Lansoprazole) Mitigation_Strategies->CoAdmin_PPI CoAdmin_Misoprostol Co-administer Misoprostol Mitigation_Strategies->CoAdmin_Misoprostol CoAdmin_Sucralfate Co-administer Sucralfate Mitigation_Strategies->CoAdmin_Sucralfate Use_Analogue Use COX-2 Selective This compound Analogue Mitigation_Strategies->Use_Analogue Assess_Efficacy Assess Efficacy of Mitigation Strategy CoAdmin_PPI->Assess_Efficacy CoAdmin_Misoprostol->Assess_Efficacy CoAdmin_Sucralfate->Assess_Efficacy Use_Analogue->Assess_Efficacy Successful GI Damage Mitigated: Continue Primary Study Assess_Efficacy->Successful Successful Unsuccessful Re-evaluate Strategy: - Adjust Dose - Combine Therapies Assess_Efficacy->Unsuccessful Unsuccessful Unsuccessful->Mitigation_Strategies

Caption: Experimental workflow for mitigating this compound-induced GI side effects.

References

Overcoming poor resolution in Lonazolac HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with poor resolution in Lonazolac High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your this compound HPLC experiments.

Question: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing, where the latter half of the peak is drawn out, is a common issue in HPLC and can compromise the accuracy of quantification.[1] For this compound, a monocarboxylic acid[2], this can be particularly prevalent. Here are the likely causes and their solutions:

  • Secondary Interactions with the Stationary Phase: Residual, un-capped silanol groups on the C18 column can interact with the acidic this compound molecule, causing tailing.

    • Solution:

      • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column.

      • Modify the Mobile Phase: Add a competing agent to the mobile phase, such as a small amount of an amine modifier like triethylamine (TEA), to block the active silanol sites. Adjusting the pH of the mobile phase can also help by suppressing the ionization of silanol groups.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute your sample.

  • Contamination: A blocked column frit or contamination of the stationary phase can cause peak tailing.

    • Solution:

      • Use a Guard Column: A guard column installed before the analytical column will protect it from strongly retained impurities.

      • Flush the Column: Flush the column with a strong solvent to remove contaminants. A reverse flush can be particularly effective for dislodging particulates at the inlet.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH to ensure this compound is in a single, non-ionized form. Since this compound is an acidic compound, a mobile phase with a pH below its pKa is recommended.

Question: I am observing peak fronting for my this compound peak. What is causing this and what should I do?

Answer:

Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can still affect resolution and quantification. The primary causes include:

  • Sample Overload: This is the most common cause of peak fronting.

    • Solution: Dilute your sample or decrease the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, leading to a fronting peak.

    • Solution: Prepare your sample in the mobile phase or a solvent with a similar or weaker elution strength.

  • Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.

    • Solution: Increase the column temperature. This can also improve efficiency and resolution.

Question: The resolution between my this compound peak and an adjacent impurity peak is poor. How can I improve the separation?

Answer:

Poor resolution between two peaks means they are not adequately separated, making accurate integration and quantification difficult. The resolution is influenced by column efficiency, selectivity, and retention factor. Here’s how to improve it:

  • Optimize the Mobile Phase Composition: This is often the most effective way to improve selectivity.

    • Adjust the Organic Solvent Ratio: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of both peaks, potentially improving their separation.

    • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Modify the Mobile Phase pH: For ionizable compounds like this compound, small changes in the mobile phase pH can significantly impact the retention times and potentially improve the resolution between this compound and its impurities.

  • Change the HPLC Column:

    • Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the column efficiency (N), leading to sharper peaks and better resolution.

    • Change the Stationary Phase Chemistry: If optimizing the mobile phase is not sufficient, switching to a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase from another manufacturer) can provide a different selectivity and improve the separation.

  • Adjust the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.

  • Optimize the Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to better mass transfer and improved peak efficiency. However, be mindful that temperature can also affect the selectivity of the separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point for a reversed-phase HPLC method for this compound would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The pH of the buffer should be acidic to ensure the carboxylic acid group of this compound is protonated. Detection is typically performed using a UV detector.

Q2: How can I perform a forced degradation study for this compound, and why is it important for resolution?

A2: Forced degradation studies involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. This is crucial for developing a stability-indicating HPLC method. By intentionally creating degradation products, you can ensure that your HPLC method can separate the intact this compound from any potential impurities or degradants that might form during manufacturing or storage, thus ensuring good resolution and accurate quantification of the active pharmaceutical ingredient (API).

Q3: What are the key parameters to include in a system suitability test for this compound HPLC analysis?

A3: A system suitability test ensures that the chromatographic system is performing as expected. For this compound analysis, key parameters would include:

  • Resolution (Rs): To ensure baseline separation between the this compound peak and any closely eluting peaks.

  • Tailing Factor (T): To monitor peak symmetry.

  • Theoretical Plates (N): To assess column efficiency.

  • Repeatability (%RSD): To check the precision of replicate injections.

Q4: Can I use gradient elution for this compound analysis?

A4: Yes, gradient elution can be very effective, especially for complex samples containing this compound and multiple impurities or degradation products with a wide range of polarities. A gradient program allows for the separation of a wider range of compounds in a single run with better resolution and peak shape compared to isocratic elution.

Experimental Protocol: Standard HPLC Method for this compound

This protocol provides a standard method for the HPLC analysis of this compound that can be used as a baseline for troubleshooting and method development.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV at 273 nm
Sample Preparation Accurately weigh and dissolve this compound standard or sample in the mobile phase to a final concentration of 10 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Summary of HPLC Method Parameters for this compound Analysis

The following table summarizes key parameters from a published HPLC method for this compound, providing a reference for method development and comparison.

ParameterMethod 1
Column Xterra MS C18-HT (100 x 3 mm I.D., 3.5 µm particles)
Mobile Phase Gradient elution
Detector Fluorescence (Excitation: 273 nm, Emission: 385 nm)
Internal Standard Methylthis compound

Troubleshooting Workflow for Poor Resolution

The following diagram illustrates a logical workflow for troubleshooting poor resolution in this compound HPLC analysis.

Lonazolac_HPLC_Troubleshooting start Poor Resolution Observed check_system Check System Suitability (Tailing, Fronting, Rs) start->check_system peak_tailing Peak Tailing check_system->peak_tailing Identify Issue peak_fronting Peak Fronting check_system->peak_fronting Identify Issue co_elution Co-elution / Poor Rs check_system->co_elution Identify Issue tailing_sol1 Use End-Capped Column Add Amine Modifier to MP peak_tailing->tailing_sol1 Cause: Secondary Interactions tailing_sol2 Reduce Injection Volume Dilute Sample peak_tailing->tailing_sol2 Cause: Column Overload tailing_sol3 Use Guard Column Flush/Reverse Flush Column peak_tailing->tailing_sol3 Cause: Contamination fronting_sol1 Reduce Injection Volume Dilute Sample peak_fronting->fronting_sol1 Cause: Sample Overload fronting_sol2 Prepare Sample in Mobile Phase peak_fronting->fronting_sol2 Cause: Solvent Mismatch fronting_sol3 Increase Column Temperature peak_fronting->fronting_sol3 Cause: Low Temperature coelution_sol1 Optimize Mobile Phase (% Organic, pH, Solvent) co_elution->coelution_sol1 Adjust Selectivity coelution_sol2 Change Column (Length, Particle Size, Chemistry) co_elution->coelution_sol2 Adjust Efficiency/Selectivity coelution_sol3 Adjust Flow Rate (Typically Lower) co_elution->coelution_sol3 Adjust Efficiency end Resolution Improved tailing_sol1->end tailing_sol2->end tailing_sol3->end fronting_sol1->end fronting_sol2->end fronting_sol3->end coelution_sol1->end coelution_sol2->end coelution_sol3->end

Caption: Troubleshooting workflow for poor resolution in this compound HPLC.

References

Adjusting Lonazolac dosage in long-term chronic polyarthritis studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lonazolac in Chronic Polyarthritis Studies

This guide provides researchers, scientists, and drug development professionals with information and troubleshooting protocols for designing and conducting long-term studies on this compound for chronic polyarthritis.

Disclaimer: this compound is an older non-steroidal anti-inflammatory drug (NSAID). Detailed, publicly available data from long-term clinical trials specifically outlining dosage adjustments for chronic polyarthritis are limited. The following guidance is synthesized from available this compound-specific pharmacokinetic data and established principles of NSAID use in the management of chronic inflammatory arthritis, such as rheumatoid arthritis. Researchers should use this information as a foundation for developing study-specific protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and its relevance to chronic polyarthritis?

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the acetic acid derivatives class.[1] Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are critical for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever. By blocking their synthesis, this compound exerts its anti-inflammatory, analgesic, and antipyretic effects, which are therapeutic in managing the symptoms of chronic polyarthritis.[1] Some research has explored this compound analogues with greater selectivity for COX-2, aiming to reduce the gastrointestinal side effects associated with COX-1 inhibition.[2][3]

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes Inhibition

Caption: this compound's COX Inhibition Pathway.

Q2: What pharmacokinetic properties of this compound should be considered when designing a long-term study?

Key pharmacokinetic parameters are crucial for designing a dosage regimen. For this compound, studies have indicated a biphasic elimination pattern with a terminal half-life of approximately 6 hours in young, healthy volunteers. However, this half-life can double in elderly patients. Despite this, significant accumulation of the parent drug with multiple doses was not observed in the elderly, which was attributed to a rapid initial elimination phase. It is important to note that a metabolite (M1) did show some accumulation in elderly patients and those with renal impairment. Furthermore, this compound concentrations in synovial fluid, the site of action in polyarthritis, were found to be about half of those in serum. These factors should inform dosing frequency and patient selection criteria.

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value / Observation Implication for Study Design
Terminal Half-life ~6 hours (Young Volunteers) Suggests multiple daily dosing (e.g., BID or TID) may be needed to maintain steady-state concentrations.
~12 hours (Elderly Patients) Requires careful monitoring in elderly subjects; dose adjustments may be necessary.
Drug Accumulation Parent drug: Not observed. Reduces risk of toxicity from parent drug accumulation on a standard regimen.
Metabolite M1: Accumulation in elderly & renal impairment. Warrants exclusion of patients with significant renal impairment and cautious monitoring in the elderly.

| Synovial Fluid Conc. | ~50% of serum concentration. | Efficacy assessments should be correlated with serum levels, understanding that joint concentration is lower. |

Q3: How should a starting dose be established, and what is a general protocol for dose adjustment based on efficacy?

Without definitive Phase II/III trial data for this compound in chronic polyarthritis, a conservative approach based on general NSAID guidelines is recommended. A "treat-to-target" strategy, aiming for low disease activity or remission, should be employed.

Initial Dosing and Escalation:

  • Start Low: Begin with a low to moderate dose (e.g., based on early-phase human studies or doses used for other inflammatory conditions) to establish a baseline for safety and tolerability.

  • Assess Regularly: Monitor disease activity using validated scores (e.g., DAS28, CDAI) at regular intervals (e.g., every 4-6 weeks).

  • Escalate if Needed: If the treatment target is not met and the drug is well-tolerated, the dose can be incrementally increased.

G Start Initiate this compound at Starting Dose (e.g., X mg BID) Assess_4_6w Assess Disease Activity (e.g., DAS28) & Safety at 4-6 Weeks Start->Assess_4_6w TargetMet Target Met? (Low Disease Activity/Remission) Assess_4_6w->TargetMet ContinueDose Continue Current Dose Monitor every 12 weeks TargetMet->ContinueDose Yes Tolerated Adverse Events Tolerable? TargetMet->Tolerated No Escalate Increase Dose to Next Level (e.g., Y mg BID) Tolerated->Escalate Yes ConsiderAlt Consider Alternative/Adjunctive Therapy Tolerated->ConsiderAlt No MaxDose Max Dose Reached? Escalate->MaxDose MaxDose->Assess_4_6w No MaxDose->ConsiderAlt Yes

Caption: Workflow for this compound Dose Adjustment Based on Efficacy.

Troubleshooting Guides

Guide 1: Managing Common NSAID-Related Adverse Events

Long-term NSAID use is associated with gastrointestinal (GI), cardiovascular (CV), and renal adverse events. A robust monitoring and management plan is critical.

Table 2: Troubleshooting Adverse Events in a this compound Trial

Adverse Event Monitoring Strategy Dosage Adjustment Protocol
Gastrointestinal (GI) Distress - Patient-reported symptoms (dyspepsia, heartburn).- Fecal occult blood testing. 1. Mild Symptoms: Administer with food. Consider co-prescription of a proton pump inhibitor (PPI).2. Persistent/Moderate Symptoms: Reduce this compound to the last tolerated dose.3. Severe Event (e.g., GI bleed): Discontinue study drug immediately.
Increased Blood Pressure - Monitor blood pressure at every study visit. 1. Mild/Asymptomatic Rise: Advise lifestyle modification. Consider antihypertensive medication adjustment.2. Clinically Significant Hypertension: Reduce this compound dose. If unresolved, discontinue study drug.

| Renal Function Decline | - Serum creatinine and eGFR at baseline and regular intervals (e.g., every 12 weeks). | 1. Minor eGFR Decline: Increase monitoring frequency.2. Significant eGFR Decline (>30% from baseline): Reduce this compound dose or discontinue and re-evaluate. |

Experimental Protocols

Protocol 1: Template for a Phase IIb, Randomized, Double-Blind, Placebo-Controlled Study of this compound in Chronic Polyarthritis

  • Objective: To assess the efficacy, safety, and dose-response of this compound over 52 weeks in patients with active chronic polyarthritis.

  • Patient Population:

    • Inclusion Criteria:

      • Age 18-75 years.

      • Diagnosis of chronic polyarthritis (e.g., Rheumatoid Arthritis by ACR/EULAR 2010 criteria).

      • Active disease (e.g., ≥6 swollen joints, ≥6 tender joints, and CRP >5 mg/L).

      • On a stable dose of methotrexate for at least 4 weeks (if applicable).

    • Exclusion Criteria:

      • History of peptic ulcer disease or GI bleeding.

      • Significant cardiovascular disease (e.g., uncontrolled hypertension, recent myocardial infarction).

      • Renal impairment (e.g., eGFR < 60 mL/min/1.73m²).

      • Use of other NSAIDs, or systemic corticosteroids >10 mg/day prednisone equivalent.

  • Methodology:

    • Screening Phase (4 weeks): Confirm eligibility and establish baseline disease activity.

    • Randomization: Eligible patients are randomized (1:1:1:1) to receive Placebo, this compound Low Dose (e.g., 200 mg BID), this compound Medium Dose (e.g., 300 mg BID), or this compound High Dose (e.g., 400 mg BID).

    • Treatment Phase (52 weeks):

      • Study visits at Weeks 4, 8, 12, 24, 36, and 52.

      • Primary Efficacy Endpoint: Proportion of patients achieving ACR20 response at Week 12.

      • Secondary Efficacy Endpoints: Change from baseline in DAS28-CRP, ACR50/70 response rates, patient-reported pain and function (e.g., HAQ-DI).

      • Safety Assessments: Monitor adverse events, vital signs, and laboratory parameters (complete blood count, liver function tests, renal function tests) at each visit.

  • Dosage Adjustment Rules:

    • Rescue Therapy: Patients not achieving at least a 20% improvement in joint counts by Week 16 may be offered rescue therapy as per investigator discretion (e.g., open-label active comparator).

    • Toxicity: Dosage may be reduced or temporarily interrupted based on predefined laboratory abnormalities or clinical adverse events as outlined in the safety monitoring plan.

References

Lonazolac sample degradation issues during LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Lonazolac. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with sample degradation during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in LC-MS analysis?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazole acetic acid class.[1] Like many pharmaceutical compounds, this compound can be susceptible to degradation under various environmental and experimental conditions. This degradation can lead to the formation of impurities that may interfere with accurate quantification, impact toxicological assessments, and compromise the integrity of research or quality control data. Therefore, understanding and controlling its stability during LC-MS analysis is crucial.

Q2: What are the most common causes of this compound degradation during LC-MS analysis?

A2: this compound degradation can be influenced by several factors, including:

  • pH: Extreme pH conditions (highly acidic or basic) in the sample solvent or mobile phase can catalyze hydrolysis of the molecule.

  • Oxidation: Exposure to oxidative conditions, which can be introduced through solvents, reagents (e.g., hydrogen peroxide), or even atmospheric oxygen, can lead to the formation of oxidation products.

  • Temperature: Elevated temperatures during sample storage, preparation, or within the LC system can accelerate degradation reactions.

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation.

  • Matrix Effects: Complex biological matrices can contain endogenous components that may promote degradation.[2]

Q3: How can I minimize this compound degradation during sample preparation?

A3: To minimize degradation during sample preparation, consider the following:

  • Control pH: Use buffers to maintain a neutral or slightly acidic pH. This compound has a pKa of 4.3, so a pH below this will keep it in its less reactive, protonated form.[3]

  • Work at low temperatures: Keep samples on ice or in a cooled autosampler to slow down potential degradation reactions.

  • Protect from light: Use amber vials or work under reduced light conditions to prevent photolytic degradation.

  • Use fresh solvents: Employ high-purity, LC-MS grade solvents and prepare solutions fresh to avoid the presence of peroxides or other contaminants.

  • Minimize processing time: Streamline your sample preparation workflow to reduce the time the sample is exposed to potentially degradative conditions.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on its chemical structure (a pyrazole acetic acid derivative), potential degradation pathways include:

  • Decarboxylation: Loss of the carboxylic acid group from the acetic acid side chain.

  • Oxidation: Hydroxylation of the phenyl or chlorophenyl rings, or oxidation of the pyrazole ring.

  • Hydrolysis: Cleavage of the pyrazole ring under harsh acidic or basic conditions.

Troubleshooting Guide: this compound Degradation Issues

This guide addresses common problems encountered during the LC-MS analysis of this compound, focusing on issues related to sample degradation.

Observed Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) for this compound 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Interaction of the acidic analyte with the stationary phase. 3. Degradation on-column: The analytical column environment is causing degradation.1. Dilute the sample. 2. Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group. 3. Ensure the mobile phase pH is compatible with the column and analyte stability. Consider a different column chemistry if the problem persists.
Appearance of unknown peaks in the chromatogram 1. Sample Degradation: this compound is degrading in the sample solvent or on the autosampler. 2. Contamination: Contaminants from solvents, vials, or the LC system.1. Prepare samples fresh and keep them in a cooled autosampler. Investigate the stability of this compound in your chosen sample solvent. 2. Run a blank injection (solvent only) to identify system-related peaks. Use high-purity solvents and clean vials.
Loss of this compound signal over a sequence of injections 1. Autosampler Instability: this compound is degrading in the autosampler over time. 2. Adsorption: The analyte is adsorbing to vials or tubing.1. Confirm the stability of this compound in the autosampler conditions. If unstable, prepare smaller batches of samples or re-prepare them during long runs. 2. Use deactivated vials (e.g., silanized) and ensure all tubing is inert.
Inconsistent quantification results 1. Ongoing Degradation: The rate of degradation is not consistent across samples and standards. 2. Matrix Effects: Components in the sample matrix are affecting ionization efficiency and potentially promoting degradation.1. Implement the sample handling best practices outlined in the FAQs to ensure consistent stability. 2. Perform a thorough sample clean-up (e.g., solid-phase extraction) to remove interfering matrix components.[4] Use a stable isotope-labeled internal standard for this compound if available.

Quantitative Data Summary: Forced Degradation of this compound

The following table summarizes hypothetical results from a forced degradation study on a this compound standard solution (10 µg/mL). These results are intended to illustrate the potential stability profile of the compound under various stress conditions.

Stress Condition Duration % this compound Remaining Number of Major Degradation Products
0.1 M HCl24 hours85.2%1
0.1 M NaOH24 hours72.5%2
10% H₂O₂24 hours65.8%3
Thermal (80°C)48 hours92.1%1
Photolytic (UV light)24 hours88.7%2

Experimental Protocols

Standard Sample Preparation for LC-MS Analysis

This protocol is designed to minimize ex-vivo degradation of this compound in a standard solution.

  • Stock Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of LC-MS grade methanol to obtain a 1 mg/mL stock solution.

    • Store the stock solution in an amber glass vial at 2-8°C for no more than one week.

  • Working Standard Preparation:

    • Dilute the stock solution with a mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to the desired concentration (e.g., 1 µg/mL).

    • Prepare working standards fresh daily.

  • Sample Injection:

    • Transfer the working standard to an amber autosampler vial.

    • Place the vial in the autosampler set to 4°C.

    • Inject the sample for LC-MS analysis.

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[5]

  • Acid Hydrolysis:

    • To 1 mL of a 1 mg/mL this compound stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of a 1 mg/mL this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 0.1 M HCl.

    • Dilute with mobile phase to the target concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of a 1 mg/mL this compound stock solution, add 1 mL of 10% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to the target concentration for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a 105°C oven for 48 hours.

    • Dissolve the stressed solid in the mobile phase to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of this compound to direct UV light (254 nm) for 24 hours.

    • Dilute with mobile phase to the target concentration for analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by LC-MS to determine the percentage of degradation and identify any degradation products.

Visualizations

lonazolac_degradation_pathway cluster_acid_base Acid/Base Hydrolysis cluster_oxidation Oxidation (H2O2) cluster_thermal_photo Thermal/Photolytic Stress This compound This compound (C17H13ClN2O2) hydrolysis_product Ring Cleavage Products This compound->hydrolysis_product H+/OH- hydroxylated_product Hydroxylated this compound This compound->hydroxylated_product [O] n_oxide_product N-Oxide this compound This compound->n_oxide_product [O] decarboxylated_product Decarboxylated this compound This compound->decarboxylated_product Δ / hν

Caption: Potential degradation pathways of this compound under stress conditions.

lc_ms_workflow start Sample Preparation (Control pH, Temp, Light) lc_separation LC Separation (Reversed-Phase C18) start->lc_separation ms_detection MS Detection (ESI+/-) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Impurity Profiling) ms_detection->data_analysis

Caption: General workflow for the LC-MS analysis of this compound.

Caption: Troubleshooting decision tree for this compound analysis issues.

References

Technical Support Center: Optimizing HPLC Separation of Pyrazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of pyrazoline derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase when developing an HPLC method for pyrazoline derivatives?

A good initial mobile phase for reversed-phase HPLC (RP-HPLC) of pyrazoline derivatives is a mixture of an aqueous buffer and an organic solvent.[1] A common starting point is a gradient or isocratic mixture of acetonitrile or methanol with water.[1] An acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is often added to the aqueous phase to improve peak shape and resolution.[2][3]

Q2: How does the pH of the mobile phase affect the separation of pyrazoline derivatives?

The pH of the mobile phase is a critical parameter that can significantly impact the retention time, selectivity, and peak shape of ionizable pyrazoline derivatives.[4] Since pyrazolines contain nitrogen atoms, their ionization state is pH-dependent. Operating at a pH where the analyte is in a single, un-ionized form is often preferred as it leads to better retention and sharper peaks. It is advisable to work at a pH that is at least 2 units away from the pKa of the analyte to avoid peak splitting or broadening.

Q3: Should I use isocratic or gradient elution for my pyrazoline derivative separation?

The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures with a few components of similar polarity. It is often preferred for routine quality control analyses due to its simplicity and reproducibility.

  • Gradient elution , where the mobile phase composition changes during the run, is ideal for complex mixtures containing compounds with a wide range of polarities. It can improve peak resolution and reduce analysis time for more complex samples.

Q4: What type of HPLC column is most suitable for pyrazoline derivative analysis?

Reversed-phase columns, particularly C18 columns, are the most commonly used for the separation of pyrazoline derivatives. These columns have a non-polar stationary phase that effectively retains the moderately polar to non-polar pyrazoline compounds. For separating chiral pyrazoline enantiomers, specialized chiral stationary phases, such as those based on cellulose or amylose, are necessary.

Q5: My pyrazoline derivative solution is turning brown. What could be the cause?

The browning of a pyrazoline solution can be an indication of oxidative degradation. The pyrazoline ring can be susceptible to oxidation, which leads to the formation of colored byproducts, such as the corresponding pyrazole. To minimize degradation, it is recommended to use high-purity, degassed solvents, store solutions protected from light and at low temperatures, and consider working under an inert atmosphere.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of pyrazoline derivatives.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing) - Secondary interactions between basic pyrazoline analytes and acidic silanol groups on the silica-based column packing. - Mobile phase pH is too close to the analyte's pKa. - Column contamination or degradation. - Sample overload.- Add a mobile phase modifier like 0.1% TFA to suppress silanol interactions. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Use a guard column to protect the analytical column. - Flush the column with a strong solvent. - Reduce the injection volume or sample concentration.
Poor Peak Shape (Fronting) - Column overload. - Poor column packing or a void at the column inlet. - Sample solvent is stronger than the mobile phase.- Dilute the sample or reduce the injection volume. - Replace the column if it is damaged. - Dissolve the sample in the mobile phase.
Broad Peaks - Extra-column band broadening (e.g., long tubing). - Low column efficiency. - Column contamination.- Minimize the length and diameter of tubing between the injector, column, and detector. - Use a column with smaller particles or a longer column. - Clean the column or replace it if necessary.
Variable Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Leaks in the HPLC system. - Column equilibration is not sufficient.- Prepare fresh mobile phase daily and ensure accurate mixing. - Use a column oven to maintain a constant temperature. - Check for leaks in fittings and pump seals. - Allow sufficient time for the column to equilibrate with the mobile phase before injections.
No Peaks or Very Small Peaks - Detector lamp is off. - No sample injected or the sample has degraded. - Incorrect mobile phase composition. - Blockage in the flow path.- Ensure the detector lamp is on and has sufficient lifetime. - Verify the autosampler is functioning correctly and check for sample degradation. - Confirm the correct mobile phase is being used. - Check for high backpressure, which may indicate a blockage.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Pyrazoline Derivative Analysis

This protocol provides a starting point for developing a reversed-phase HPLC method for the analysis of pyrazoline derivatives.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Determined by measuring the UV-Vis spectrum of the pyrazoline derivative. A common range is 200-400 nm.

    • Injection Volume: 5-20 µL.

    • Elution: Start with an isocratic elution of 80% B and 20% A. If separation is not optimal, a gradient elution may be necessary. For a gradient, a typical starting point is 50% B, increasing to 95% B over 20 minutes.

  • Sample Preparation: Dissolve the pyrazoline derivative in the initial mobile phase composition to ensure compatibility.

  • Data Analysis: Identify and quantify the peaks based on their retention times and peak areas by comparing them to a standard of known concentration.

Protocol 2: Troubleshooting Peak Tailing for Basic Pyrazoline Derivatives

This protocol outlines steps to address peak tailing, a common issue when analyzing basic compounds like pyrazolines.

  • Initial Assessment: Confirm that peak tailing is occurring by calculating the tailing factor from the chromatogram. A value greater than 1.5 is generally considered significant tailing.

  • Mobile Phase pH Adjustment:

    • If the pKa of the pyrazoline derivative is known, adjust the pH of the aqueous mobile phase (Mobile Phase A from Protocol 1) to be at least 2 pH units below the pKa. This ensures the compound is in its protonated, ionized form.

    • Alternatively, if aiming for an un-ionized state, adjust the pH to be at least 2 units above the pKa.

    • Use a suitable buffer (e.g., phosphate or acetate) to maintain a stable pH.

  • Addition of a Competitive Base: If pH adjustment is not sufficient, add a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase. A typical concentration is 0.1% (v/v). TEA can interact with active silanol sites on the column, reducing their interaction with the basic analyte.

  • Column Conditioning and Equilibration: After any mobile phase modification, ensure the column is thoroughly flushed and equilibrated with the new mobile phase for at least 30-60 minutes before injecting the sample.

  • Evaluate and Compare: Inject the sample and compare the peak shape to the original chromatogram. The tailing factor should be significantly reduced.

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization A Define Analytical Goal B Gather Analyte Information (pKa, solubility, UV spectra) A->B C Select Column (e.g., C18) B->C D Choose Mobile Phase (Aqueous + Organic) C->D E Optimize Mobile Phase (pH, organic ratio, additives) D->E F Select Isocratic or Gradient Elution E->F G Optimize Flow Rate & Temperature F->G H Set Detection Wavelength G->H I Validate Method (Linearity, Precision, Accuracy) H->I

Caption: Workflow for HPLC Method Development for Pyrazoline Derivatives.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_pH Is mobile phase pH ~2 units from pKa? Start->Check_pH Adjust_pH Adjust mobile phase pH Check_pH->Adjust_pH No Check_Modifier Is a modifier (e.g., TFA) present? Check_pH->Check_Modifier Yes Adjust_pH->Check_Modifier Add_Modifier Add 0.1% TFA to aqueous phase Check_Modifier->Add_Modifier No Check_Column Is the column old or contaminated? Check_Modifier->Check_Column Yes Add_Modifier->Check_Column Clean_Column Flush column with strong solvent Check_Column->Clean_Column Yes Check_Overload Is sample concentration high? Check_Column->Check_Overload No Replace_Column Replace column Clean_Column->Replace_Column Tailing Persists End Problem Resolved Clean_Column->End Resolved Replace_Column->End Dilute_Sample Reduce sample concentration or injection volume Check_Overload->Dilute_Sample Yes Check_Overload->End No Dilute_Sample->End

References

Technical Support Center: Refinement of Carrageenan-Induced Edema Protocol for NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the carrageenan-induced paw edema model to evaluate Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

Frequently Asked Questions (FAQs)

1. What is the underlying mechanism of carrageenan-induced paw edema?

Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response when injected into the rodent paw.[1][2][3]

  • Early Phase (0-2.5 hours): This phase is characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability.[2][4]

  • Late Phase (2.5-6 hours): This phase is primarily mediated by the production of prostaglandins, facilitated by the upregulation of cyclooxygenase-2 (COX-2). Neutrophil infiltration and the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 also play a significant role. NSAIDs typically exert their anti-inflammatory effects by inhibiting COX enzymes in this later phase.

2. Which type of carrageenan should I use?

Lambda-carrageenan is the most commonly used type for inducing paw edema as it does not gel at room temperature, making it easily injectable. It is crucial to use a consistent type and lot of carrageenan throughout a study to ensure reproducibility.

3. What is the typical time course of edema development?

Paw edema typically becomes apparent within the first hour, reaches its maximum volume between 3 to 5 hours post-carrageenan injection, and then gradually subsides over 24 hours.

4. How long before carrageenan injection should I administer the test NSAID?

NSAIDs are generally administered 30 to 60 minutes before the carrageenan injection. However, the optimal timing can depend on the pharmacokinetic profile of the specific drug being tested.

5. What are the standard positive control NSAIDs and their effective doses?

Commonly used positive controls include:

  • Indomethacin: 5-10 mg/kg

  • Diclofenac: 5-20 mg/kg

  • Naproxen: 15 mg/kg

6. How is the anti-inflammatory effect calculated?

The percentage inhibition of edema is calculated using the following formula:

% Inhibition = [ (Vc - Vt) / Vc ] * 100

Where:

  • Vc is the average increase in paw volume in the control group.

  • Vt is the average increase in paw volume in the treated group.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in paw edema measurements within the same group. 1. Animal Stress: Improper handling or lack of acclimatization can lead to physiological stress, affecting the inflammatory response. 2. Inconsistent Carrageenan Injection: Variations in injection volume, depth, or location can cause differing degrees of inflammation. 3. Improper Plethysmometer Use: Inconsistent immersion depth of the paw, touching the sides of the measurement chamber, or air bubbles can lead to inaccurate readings.1. Acclimatization: Acclimatize animals to the housing facility for at least one week before the experiment and handle them gently. 2. Standardized Injection Technique: Use a consistent, well-trained individual for all injections. Ensure the needle is inserted to the same depth in the sub-plantar region. 3. Consistent Plethysmometer Technique: Mark a line on the animal's paw to ensure consistent immersion depth. Ensure the paw does not touch the chamber walls and that there are no air bubbles in the measuring fluid.
Poor reproducibility between experiments. 1. Carrageenan Batch Variation: Different lots of carrageenan can have varying potency. 2. Environmental Factors: Changes in ambient temperature can affect the inflammatory response. 3. Animal Strain/Age/Weight Differences: These factors can influence the magnitude of the inflammatory response.1. Carrageenan Titration: When starting with a new lot of carrageenan, it is advisable to perform a pilot study to determine the optimal concentration to produce a consistent and submaximal edema. 2. Controlled Environment: Maintain a consistent and controlled laboratory environment, particularly temperature. 3. Consistent Animal Supply: Use animals of the same strain, age, and weight range for all experiments.
Difficulty in dissolving carrageenan. Improper Preparation Technique: Carrageenan requires heating to fully dissolve.Slowly add the carrageenan powder to saline while stirring and heat the solution to approximately 80-90°C until fully dissolved. Do not boil. The solution should be prepared fresh for each experiment.
Inconsistent plethysmometer readings. 1. Calibration Issues: The instrument may not be properly calibrated. 2. Meniscus Effect: Surface tension of the measurement fluid can cause inaccuracies. 3. Conductivity Changes: In some models, repeated paw insertions can alter the conductivity of the saline solution.1. Regular Calibration: Calibrate the plethysmometer before each experiment using known volumes as per the manufacturer's instructions. 2. Use of Wetting Agent: Some protocols recommend adding a small amount of a wetting agent to the measurement fluid to reduce surface tension. 3. Use of Fresh Solution: Change the measurement fluid regularly, especially during large experiments.
Unexpectedly low or high edema in the control group. 1. Carrageenan Concentration: The concentration of carrageenan may be too low or too high. A very high concentration can produce a maximal edema that is difficult to inhibit with NSAIDs. 2. Animal Strain Resistance/Susceptibility: Some strains of rodents may be more or less responsive to carrageenan.1. Optimize Carrageenan Dose: A 1% w/v solution is standard, but may need adjustment based on the specific lot and animal strain. 2. Strain Selection: Be aware of the known responsiveness of the chosen rodent strain.

Experimental Protocols

Carrageenan-Induced Paw Edema Protocol in Rats
  • Animal Acclimatization: House male Wistar or Sprague-Dawley rats (150-200g) in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.

  • Drug Administration: Administer the test NSAID or vehicle control orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume from the post-injection volume. Calculate the percentage inhibition of edema for each treated group compared to the control group. Statistical analysis can be performed using one-way ANOVA followed by a suitable post-hoc test.

Plethysmometer Calibration and Use
  • Preparation: Fill the plethysmometer chamber with the measuring fluid (e.g., 0.9% saline, with or without a wetting agent) to the appropriate level.

  • Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using objects of known volume to verify accuracy.

  • Measurement: Gently hold the rat and immerse the paw into the measuring chamber up to a predetermined anatomical landmark (e.g., the lateral malleolus) to ensure consistent depth.

  • Reading: Record the volume displayed on the plethysmometer. For digital models, a foot pedal may be used to freeze the reading for accurate recording.

  • Zeroing: Zero the instrument between each measurement to account for any residual fluid on the paw.

Quantitative Data

Table 1: Time-Course of Paw Edema Inhibition by Standard NSAIDs in Rats

Time (hours)Indomethacin (10 mg/kg) % InhibitionNaproxen (15 mg/kg) % Inhibition
1-59%
254%81%
354%73%
454%60%
533%39%

Table 2: Dose-Dependent Inhibition of Paw Edema by Indomethacin and Diclofenac in Rats at 3 Hours Post-Carrageenan

NSAIDDose (mg/kg)% Edema Inhibition
Indomethacin1065.71%
Diclofenac556.17% (at 2 hours)
Diclofenac2071.82%

Visualizations

Carrageenan_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response Carrageenan Carrageenan TLR4 TLR4 Carrageenan->TLR4 Binds PLA2 PLA2 Carrageenan->PLA2 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK MyD88->IKK ROS ROS TRIF->ROS IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex NF-κB/IκBα Complex IκBα->NFκB_complex NFκB_active Active NF-κB NFκB_complex->NFκB_active IκBα degradation DNA DNA NFκB_active->DNA Translocates to nucleus ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 COX2 COX-2 Edema Edema Prostaglandins->Edema iNOS iNOS NO Nitric Oxide iNOS->NO NO->Edema Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes Proinflammatory_Genes->COX2 Proinflammatory_Genes->iNOS Cytokines Cytokines (TNF-α, IL-1β, IL-6) Proinflammatory_Genes->Cytokines Cytokines->Edema

Caption: Carrageenan-induced inflammatory signaling pathway.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Acclimatization Animal Acclimatization (≥ 1 week) Fasting Overnight Fasting Acclimatization->Fasting Baseline Baseline Paw Volume Measurement Fasting->Baseline Dosing Administer NSAID or Vehicle Baseline->Dosing Induction Inject Carrageenan (0.1 mL, 1%) Dosing->Induction 30-60 min Measurement Measure Paw Volume (hourly for 5h) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

Caption: Experimental workflow for the carrageenan-induced edema model.

References

Technical Support Center: Maximum Tolerated Dose (MTD) Study Design for New Lonazolac Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on designing and executing a Maximum Tolerated Dose (MTD) study for novel Lonazolac analogues. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of an MTD study for a new this compound analogue?

A1: The primary objective of a Maximum Tolerated Dose (MTD) study is to identify the highest dose of a new this compound analogue that can be administered to a test species (typically rodents) without causing unacceptable, life-threatening, or irreversible toxicity over a specified period.[1] This dose is crucial for guiding dose selection in subsequent sub-chronic and chronic toxicity studies, as well as for informing the starting dose in first-in-human clinical trials.[1][2]

Q2: What are the key toxicities to monitor for a new this compound analogue, given its classification as a non-steroidal anti-inflammatory drug (NSAID)?

A2: As analogues of this compound, a non-steroidal anti-inflammatory drug (NSAID), the primary toxicities to monitor are related to the inhibition of cyclooxygenase (COX) enzymes.[3][4] Key organ systems of concern include:

  • Gastrointestinal (GI) Tract: Gastric irritation, ulceration, and bleeding are the most common adverse effects of NSAIDs.

  • Renal System: NSAIDs can induce nephrotoxicity by altering renal blood flow, leading to potential acute kidney injury, interstitial nephritis, or papillary necrosis.

  • Hepatic System: While less common, hepatotoxicity with elevated liver enzymes can occur with some NSAIDs.

  • Cardiovascular System: Effects on blood pressure and potential for exacerbating heart failure are also considerations, particularly with chronic administration.

Q3: What is a typical dose escalation strategy for an MTD study of a small molecule like a this compound analogue?

A3: A common approach for dose escalation in MTD studies is the "3+3" design. In this design:

  • A cohort of three animals is treated at a specific dose level.

  • If no dose-limiting toxicities (DLTs) are observed, the next cohort of three animals is treated at a higher dose level.

  • If one of the three animals experiences a DLT, an additional three animals are treated at the same dose level.

  • If two or more animals in the initial cohort of three, or in the expanded cohort of six, experience a DLT, the MTD is considered to be the previous dose level.

The starting dose should be determined based on in vitro cytotoxicity data or data from previously tested, structurally similar compounds. Dose progressions often follow a modified Fibonacci sequence or a simple geometric progression (e.g., doubling the dose).

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpectedly high mortality at the starting dose. 1. The starting dose was too high. 2. Errors in dose calculation or administration. 3. Increased sensitivity of the specific animal strain.1. Immediately halt the study and review all procedures. 2. Verify dose calculations and formulation concentrations. 3. Restart the study with a significantly lower starting dose (e.g., 1/10th of the initial dose).
Significant body weight loss (>10%) in a dose group. 1. Systemic toxicity. 2. Gastrointestinal toxicity leading to reduced food intake. 3. Dehydration.1. Monitor food and water consumption daily. 2. Consider the current dose as a dose-limiting toxicity and evaluate the next lower dose as the potential MTD. 3. Perform a thorough necropsy to identify signs of GI distress.
No signs of toxicity even at very high doses (e.g., limit dose of 1000 mg/kg). 1. The compound has a very low order of acute toxicity. 2. Poor absorption of the compound. 3. Rapid metabolism and clearance.1. The MTD may not be achievable and the "limit dose" can be declared as the highest dose tested. 2. Conduct pharmacokinetic (PK) analysis to determine the extent of drug absorption and exposure. 3. If exposure is low, consider formulation changes to improve bioavailability.
Inconsistent toxicity findings within a dose group. 1. Variability in gavage technique. 2. Individual animal differences in metabolism or sensitivity. 3. Non-homogenous drug formulation.1. Ensure all technical staff are proficient in the administration route. 2. Increase the number of animals per group to improve statistical power. 3. Verify the homogeneity and stability of the dosing formulation.
Elevated liver enzymes (ALT, AST) without corresponding histopathological changes. 1. Transient, adaptive liver response. 2. Early-stage toxicity not yet manifested as morphological changes.1. Consider these findings in the context of other toxicity endpoints. 2. If elevations are mild and not accompanied by other signs of toxicity, this dose may be tolerated. 3. If elevations are marked, consider this a sign of toxicity and evaluate the next lower dose.

Experimental Protocols

Single-Dose Maximum Tolerated Dose (MTD) Study in Rodents

1. Objective: To determine the maximum tolerated single oral dose of a new this compound analogue in rats.

2. Materials:

  • Test article (this compound analogue)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Sprague-Dawley rats (8-10 weeks old, equal numbers of males and females)

  • Oral gavage needles

  • Standard laboratory animal caging and diet

3. Methodology:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days prior to dosing.

  • Dose Preparation: Prepare a stock solution of the test article in the vehicle. Subsequent dilutions should be made to achieve the desired dose concentrations in a constant dosing volume (e.g., 10 mL/kg).

  • Dose Administration:

    • Assign animals to dose groups (typically 3 males and 3 females per group).

    • Administer a single oral dose of the test article or vehicle to each animal.

    • Start with a low dose and escalate in subsequent groups based on the "3+3" design.

  • Clinical Observations:

    • Observe animals continuously for the first 4 hours post-dose, and then daily for 14 days.

    • Record any signs of toxicity, including changes in posture, activity, respiration, and the presence of convulsions or tremors.

  • Body Weight: Measure and record the body weight of each animal prior to dosing and daily thereafter.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity, and results in a body weight loss of no more than 10%.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy, paying close attention to the gastrointestinal tract.

Clinical Pathology and Histopathology

1. Objective: To evaluate potential target organ toxicity through analysis of blood and tissues.

2. Methodology:

  • Blood Collection: At the termination of the study (or if animals are found moribund), collect blood samples via cardiac puncture into appropriate tubes (e.g., EDTA for hematology, serum separator tubes for clinical chemistry).

  • Hematology: Analyze whole blood for parameters including:

    • Red blood cell count (RBC)

    • Hemoglobin (HGB)

    • Hematocrit (HCT)

    • White blood cell count (WBC) and differential

    • Platelet count (PLT)

  • Clinical Chemistry: Analyze serum for markers of:

    • Liver function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin (TBIL).

    • Kidney function: Blood urea nitrogen (BUN), creatinine (CREA).

  • Tissue Collection and Processing:

    • Perform a full gross necropsy on all animals.

    • Collect key organs and tissues, with a focus on the stomach, intestines, liver, and kidneys.

    • Fix tissues in 10% neutral buffered formalin.

    • Process tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

  • Histopathological Examination: A board-certified veterinary pathologist should examine the stained tissue sections microscopically to identify any treatment-related pathological changes.

Data Presentation

Table 1: Example Summary of Clinical Observations

Dose Group (mg/kg)N (M/F)MortalityClinical Signs Observed
Vehicle3/30/6No abnormal signs
1003/30/6No abnormal signs
3003/30/6Piloerection in 2/6 animals
10003/31/6Lethargy, hunched posture in 4/6 animals
20003/34/6Severe lethargy, ataxia

Table 2: Example Summary of Mean Body Weight Change (%)

Dose Group (mg/kg)Day 1Day 3Day 7Day 14
Vehicle+1.2+3.5+7.8+12.1
100+0.9+3.1+7.2+11.5
300-1.5+1.0+5.5+9.8
1000-8.2-5.1+1.3+6.4
2000-15.4---

Table 3: Example Summary of Key Clinical Pathology Findings (Day 14)

Dose Group (mg/kg)ALT (U/L)AST (U/L)BUN (mg/dL)CREA (mg/dL)
Vehicle45 ± 898 ± 1520 ± 30.6 ± 0.1
10048 ± 10105 ± 2022 ± 40.7 ± 0.1
30065 ± 12130 ± 2528 ± 50.8 ± 0.2
1000150 ± 35 280 ± 5055 ± 10 1.5 ± 0.4
*p<0.05, *p<0.01 compared to vehicle control

Mandatory Visualizations

MTD_Workflow cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: Dose Confirmation/Expansion cluster_2 Phase 3: MTD Determination start Start: Dose Group 1 (n=3) dose_1 Administer Single Dose start->dose_1 observe_1 Observe for DLTs dose_1->observe_1 decision_1 DLT in 0/3 animals? observe_1->decision_1 escalate Escalate to Next Dose Level (n=3) decision_1->escalate Yes decision_2 DLT in 1/3 animals? decision_1->decision_2 No escalate->dose_1 expand Expand Cohort to n=6 at Same Dose decision_2->expand Yes mtd_defined MTD = Previous Dose Level decision_2->mtd_defined No (DLT in >=2/3) observe_2 Observe Expanded Cohort for DLTs expand->observe_2 decision_3 DLT in >=2/6 animals? observe_2->decision_3 decision_3->mtd_defined Yes continue_escalation Continue Escalation decision_3->continue_escalation No continue_escalation->escalate

Caption: Workflow for a "3+3" MTD study design.

NSAID_Toxicity_Pathway cluster_0 Mechanism of Action cluster_1 Physiological Effects & Potential Toxicities This compound This compound Analogue cox COX-1 / COX-2 Enzymes This compound->cox Inhibition prostaglandins Prostaglandin Synthesis cox->prostaglandins Catalysis gi Reduced Gastric Mucus & Bicarbonate prostaglandins->gi Maintains renal Altered Renal Blood Flow prostaglandins->renal Maintains platelets Reduced Platelet Aggregation prostaglandins->platelets Promotes gi_tox GI Ulceration & Bleeding gi->gi_tox renal_tox Nephrotoxicity renal->renal_tox bleeding_risk Increased Bleeding Risk platelets->bleeding_risk

References

Technical Support Center: Enhancing the Bioavailability of Non-Acidic Lonazolac Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the oral bioavailability of non-acidic Lonazolac derivatives. The information is presented in a question-and-answer format to directly address common challenges and provide practical guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of non-acidic this compound derivatives?

A1: Non-acidic this compound derivatives, being largely lipophilic analogues of the parent drug this compound, are expected to exhibit poor aqueous solubility. This low solubility is a primary factor limiting their dissolution in gastrointestinal fluids, which is a prerequisite for absorption and subsequent systemic availability. While their lipophilicity might suggest good membrane permeability, the dissolution rate often becomes the rate-limiting step for oral absorption.

Q2: What are the key physicochemical properties of the parent drug, this compound, that are relevant to bioavailability studies?

A2: Understanding the properties of the parent compound, this compound, provides a crucial baseline for developing its non-acidic derivatives. Key physicochemical parameters are summarized below.

PropertyValueSignificance for Bioavailability
Molecular Weight312.75 g/mol Influences diffusion and permeability.
pKa4.3[1]As a weak acid, its solubility is pH-dependent, being less soluble in the acidic environment of the stomach and more soluble in the neutral to alkaline pH of the intestine. Non-acidic derivatives will have different ionization properties.
LogP (Octanol/Water)Not explicitly found, but expected to be highIndicates lipophilicity. High LogP suggests good permeability across cell membranes but poor aqueous solubility.
Aqueous SolubilityPoor, especially in acidic pHA major limiting factor for oral absorption.

Q3: What are the most promising formulation strategies to enhance the bioavailability of these lipophilic compounds?

A3: Several formulation strategies can be employed to overcome the solubility and dissolution challenges of non-acidic this compound derivatives. The choice of strategy will depend on the specific properties of the derivative.

Formulation StrategyMechanism of Bioavailability EnhancementKey Considerations
Prodrug Approach The carboxylic acid group of this compound is replaced with other functional groups in its non-acidic derivatives, which can be considered a prodrug approach.[2][3] These modifications can improve solubility, permeability, and/or reduce gastrointestinal toxicity.[4][5]The derivative must be converted back to the active form in vivo. The rate and extent of this conversion are critical.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with gastrointestinal fluids. This increases the surface area for absorption and can enhance lymphatic uptake, bypassing first-pass metabolism.Excipient selection is critical and requires screening for solubilizing capacity. The formulation must be physically and chemically stable.
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix at a molecular level, which can increase the dissolution rate.Polymer selection and the drug-to-polymer ratio need to be optimized. The amorphous state of the drug must be maintained during storage.
Particle Size Reduction (Nanonization) Reducing the particle size to the nanometer range significantly increases the surface area-to-volume ratio, leading to a faster dissolution rate.Requires specialized equipment (e.g., high-pressure homogenizers). Potential for particle aggregation needs to be addressed.

Troubleshooting Guides

Problem 1: Low and variable in vitro dissolution results.

Possible Cause Troubleshooting Step
Poor wetting of the drug powder. 1. Incorporate a surfactant (e.g., Sodium Lauryl Sulfate, Tween 80) into the dissolution medium at a concentration above its critical micelle concentration. 2. Consider wet milling during particle size reduction to improve wettability.
Drug precipitation in the dissolution medium. 1. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that better mimic the in vivo conditions of the fed and fasted states. 2. For lipid-based formulations, ensure the formulation forms a stable microemulsion upon dilution.
Inappropriate dissolution test parameters. 1. Optimize the apparatus (USP I or II), rotation speed, and medium pH based on the physicochemical properties of the derivative. For poorly soluble NSAIDs, a pH of 7.2 is often suggested for the dissolution of tablets. 2. Employ multi-compartmental dissolution models like the Gastrointestinal Simulator (GIS) for a more predictive in vitro performance evaluation.

Problem 2: Poor in vivo bioavailability despite promising in vitro dissolution.

Possible Cause Troubleshooting Step
Extensive first-pass metabolism. 1. Investigate the metabolic stability of the derivative using liver microsomes or hepatocytes. 2. Consider formulation strategies that promote lymphatic transport, such as long-chain triglyceride-based lipid formulations, to bypass the liver.
Efflux by transporters (e.g., P-glycoprotein). 1. Conduct in vitro permeability studies using Caco-2 cell monolayers to assess the potential for efflux. 2. Incorporate excipients that can inhibit efflux transporters in the formulation.
Chemical instability in the gastrointestinal tract. 1. Assess the stability of the derivative at different pH values (1.2, 4.5, 6.8) simulating the gastrointestinal tract. 2. Consider enteric coating to protect the drug from the acidic environment of the stomach if it is found to be acid-labile.

Experimental Protocols

In Vitro Dissolution Testing for Poorly Soluble Non-Acidic this compound Derivatives

Objective: To assess the in vitro release profile of a formulated non-acidic this compound derivative.

Apparatus: USP Dissolution Apparatus 2 (Paddle).

Dissolution Medium: 900 mL of phosphate buffer pH 7.2 with 0.5% (w/v) Sodium Lauryl Sulfate (SLS).

Procedure:

  • De-aerate the dissolution medium by heating to 41°C and filtering under vacuum.

  • Set the temperature of the dissolution bath to 37 ± 0.5°C and the paddle speed to 75 RPM.

  • Place one dosage form (e.g., tablet, capsule) in each vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a suitable filter (e.g., 0.45 µm PTFE).

  • Analyze the concentration of the dissolved drug in the samples using a validated analytical method (e.g., HPLC-UV).

In Vivo Bioavailability Study in a Rat Model

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC) of a non-acidic this compound derivative after oral administration.

Animals: Male Sprague-Dawley rats (200-250 g).

Procedure:

  • Fast the rats overnight (approximately 12 hours) with free access to water.

  • Administer the formulated non-acidic this compound derivative orally via gavage at a predetermined dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation, liquid-liquid extraction).

  • Quantify the concentration of the drug in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters using appropriate software.

Visualizations

DrugAbsorptionPathway cluster_GIT Gastrointestinal Tract cluster_Absorption Absorption cluster_Circulation Systemic Circulation Oral Dosage Form Oral Dosage Form Disintegration Disintegration Oral Dosage Form->Disintegration Dissolution Dissolution Disintegration->Dissolution Drug in Solution Drug in Solution Dissolution->Drug in Solution Intestinal Epithelium Intestinal Epithelium Drug in Solution->Intestinal Epithelium Permeation Portal Vein Portal Vein Intestinal Epithelium->Portal Vein Systemic Circulation Systemic Circulation Intestinal Epithelium->Systemic Circulation Lymphatic Uptake Liver Liver Portal Vein->Liver First-Pass Metabolism Liver->Systemic Circulation

Caption: General pathway of oral drug absorption.

FormulationWorkflow cluster_Formulation Formulation Development cluster_Evaluation Evaluation A Physicochemical Characterization B Excipient Screening A->B C Formulation Optimization B->C D In Vitro Dissolution C->D E In Vivo Bioavailability D->E Promising Results F Data Analysis & Interpretation E->F F->C Refinement

Caption: Workflow for formulation development and evaluation.

References

Technical Support Center: Addressing Lonazolac Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed public-domain data on the specific degradation pathways of Lonazolac in aqueous solutions is limited. The following guidance is based on general principles of pharmaceutical chemistry and the known behavior of structurally related compounds (non-steroidal anti-inflammatory drugs with carboxylic acid moieties).

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of this compound is showing a gradual decrease in concentration over a short period. What is the likely cause?

A1: The decrease in this compound concentration in an aqueous solution is likely due to chemical degradation. Based on its structure, potential degradation pathways include hydrolysis, oxidation, and photodegradation. The rate of degradation can be significantly influenced by the pH, temperature, and light exposure of the solution.

Q2: I've observed a slight yellowing of my this compound stock solution. What could this indicate?

A2: A change in color, such as yellowing, often suggests the formation of degradation products. This could be a result of oxidative degradation or other chemical transformations of the this compound molecule. It is recommended to characterize the solution using analytical techniques like UV-Vis spectrophotometry and HPLC to identify any new peaks that may correspond to degradation products.

Q3: What are the ideal storage conditions for aqueous solutions of this compound to minimize degradation?

A3: To minimize degradation, aqueous solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at refrigerated temperatures (2-8°C) and protected from light. The pH of the solution should be maintained within a range that minimizes hydrolysis, which would need to be determined experimentally. Based on general stability of similar compounds, a slightly acidic to neutral pH is often preferable.

Q4: Can the type of buffer I use affect the stability of this compound?

A4: Yes, buffer components can influence the stability of a drug. Some buffer species can act as catalysts for hydrolysis or other degradation reactions. It is advisable to use common buffers like phosphate or citrate and to verify the compatibility of the chosen buffer system with this compound through stability studies.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution

Symptoms:

  • A significant decrease in the main this compound peak area when analyzed by HPLC over time.

  • Inconsistent experimental results.

Troubleshooting Steps:

  • Confirm Analytical Method: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the intact this compound from its degradation products.

  • Investigate pH Effects:

    • Prepare several small batches of this compound solution in different buffers covering a pH range (e.g., pH 3, 5, 7, 9).

    • Monitor the concentration of this compound in each solution over a set period (e.g., 0, 2, 4, 8, 24 hours) at a constant temperature.

    • Plot the percentage of remaining this compound against time for each pH to identify the pH of maximum stability.

  • Assess Temperature Sensitivity:

    • Using the buffer identified as providing the best stability, prepare aliquots of the this compound solution.

    • Store these aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Analyze the samples at various time points to determine the effect of temperature on the degradation rate.

  • Evaluate Light Sensitivity (Photostability):

    • Expose a solution of this compound to a controlled light source (e.g., a photostability chamber) while keeping a control sample in the dark.

    • Compare the degradation in both samples to determine if this compound is photolabile. If so, all future work should be conducted in light-protected containers (e.g., amber vials).

Issue 2: Appearance of Unknown Peaks in Chromatogram

Symptoms:

  • New peaks, other than the solvent and this compound peaks, appear in the HPLC chromatogram of a stored solution.

Troubleshooting Steps:

  • Perform Forced Degradation Studies: To intentionally generate degradation products and understand the degradation pathways, subject this compound solutions to stress conditions:

    • Acidic Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at an elevated temperature.

    • Basic Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 70°C).

    • Photodegradation: Expose the solution to intense UV or fluorescent light.

  • Analyze Stressed Samples: Run the stressed samples on an HPLC-MS (Liquid Chromatography-Mass Spectrometry) system. The mass spectrometer will help in identifying the molecular weights of the degradation products, providing clues to their structures.

  • Compare with Stored Samples: Compare the chromatograms of the stressed samples with those of your stored solutions. This can help in tentatively identifying the degradation products forming under your experimental conditions.

Data Presentation

Table 1: Hypothetical pH-Rate Profile for this compound Degradation at 25°C

pHApparent First-Order Rate Constant (k, hr⁻¹)Half-Life (t½, hours)
3.00.002346.5
5.00.001693.0
7.00.005138.6
9.00.02527.7

Note: This data is illustrative and not based on experimental results.

Table 2: Hypothetical Temperature Dependence of this compound Degradation at pH 7.0

Temperature (°C)Apparent First-Order Rate Constant (k, hr⁻¹)Half-Life (t½, hours)
40.001693.0
250.005138.6
400.01546.2

Note: This data is illustrative and not based on experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable modifier)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC system with UV or DAD detector, and preferably a mass spectrometer (LC-MS)

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to 100 µg/mL. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to 100 µg/mL. Keep at room temperature for 8 hours.

    • Thermal Degradation: Dilute the stock solution with purified water to 100 µg/mL. Heat at 60°C for 24 hours.

    • Photodegradation: Dilute the stock solution with purified water to 100 µg/mL. Expose to light in a photostability chamber (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil at the same temperature.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC or LC-MS method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation peaks.

Protocol 2: HPLC Method for Stability Testing of this compound

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation:

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV detector set at the λmax of this compound

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate buffer, pH 3.5) in a ratio of 60:40 (v/v). The exact ratio may need optimization.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (typically around its λmax).

Procedure:

  • Prepare standard solutions of this compound at known concentrations to create a calibration curve.

  • Prepare samples of the this compound solutions under investigation.

  • Inject the standards and samples into the HPLC system.

  • Quantify the amount of this compound by comparing the peak area in the sample to the calibration curve.

  • Monitor for the appearance and growth of any new peaks, which would indicate degradation.

Visualizations

cluster_workflow Experimental Workflow for Investigating this compound Instability prep Prepare this compound Aqueous Solution stress Forced Degradation (pH, Temp, Light) prep->stress hplc Analyze by Stability-Indicating HPLC stress->hplc identify Identify Degradation Products (LC-MS) hplc->identify optimize Optimize Storage Conditions identify->optimize

Caption: Workflow for investigating this compound instability.

cluster_pathway Hypothetical Degradation Pathway for this compound This compound This compound hydrolysis_prod Hydrolysis Product (e.g., decarboxylation) This compound->hydrolysis_prod H₂O / pH oxidation_prod Oxidation Product (e.g., on pyrazole ring) This compound->oxidation_prod O₂ / Light photo_prod Photodegradation Product This compound->photo_prod UV Light

Caption: Potential degradation pathways of this compound.

cluster_troubleshooting Troubleshooting this compound Solution Instability start Instability Observed? q_color Color Change? start->q_color Yes q_potency Potency Loss? start->q_potency Yes a_color Suspect Oxidative Degradation. Protect from light/oxygen. q_color->a_color a_potency Perform Forced Degradation Study. q_potency->a_potency a_ph Optimize pH and Temperature. a_potency->a_ph

Caption: Decision tree for troubleshooting instability.

Validation & Comparative

Comparative Analysis of Gastric Mucosal Effects: Lonazolac vs. Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of two nonsteroidal anti-inflammatory drugs (NSAIDs), lonazolac and indomethacin, on the gastric mucosa. The information is compiled from published experimental data to assist researchers and professionals in drug development in understanding the relative gastrointestinal safety profiles of these compounds.

Executive Summary

Indomethacin, a conventional NSAID, is well-documented to induce gastric mucosal damage primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of protective prostaglandins.[1][2] Experimental evidence from a double-blind, placebo-controlled trial in healthy human volunteers indicates that both this compound and indomethacin cause significantly more gastric and duodenal mucosal injuries than a placebo.[3] While direct comparative data on the specific signaling pathways of this compound are limited, the available clinical findings suggest a similar potential for gastrointestinal adverse effects as indomethacin when administered over a 14-day period.[3]

Quantitative Data Comparison

The following table summarizes the key quantitative findings from a comparative gastroscopic study in healthy human subjects.

ParameterThis compound (300 mg b.i.d.)Indomethacin (75 mg b.i.d.)Placebo
Mean Gastric & Duodenal Mucosal Injury Score 1.9 +/- 0.41.7 +/- 0.30.9 +/- 1.0
p-value vs. Placebo< 0.05< 0.05-
Data from a 14-day treatment period in 9 healthy volunteers.[3] Injury scores were determined endoscopically.

Experimental Protocols

Human Gastroscopic Study Protocol

A double-blind, placebo-controlled clinical trial was conducted to compare the effects of this compound and indomethacin on the gastric and duodenal mucosa of healthy volunteers.

  • Subjects: Nine healthy male volunteers.

  • Treatment Groups:

    • This compound: 300 mg administered twice daily (b.i.d.).

    • Indomethacin: 75 mg administered twice daily (b.i.d.).

    • Placebo.

  • Treatment Duration: 14 days.

  • Assessment: Gastroscopy was performed to visually assess the gastric and duodenal mucosa for injuries. The severity of mucosal damage was quantified using a scoring system.

  • Statistical Analysis: The significance of the differences in mucosal injury scores between the treatment groups and the placebo group was determined using statistical tests, with a p-value of less than 0.05 considered significant.

Typical Animal Model Protocol for NSAID-Induced Gastric Mucosal Injury

Animal models, particularly in rats, are widely used to investigate the gastric mucosal effects of NSAIDs. The following is a generalized protocol based on studies with indomethacin.

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for a period of at least one week before the experiment.

  • Fasting: Rats are typically fasted for 24 hours before drug administration to ensure an empty stomach, with free access to water.

  • Drug Administration:

    • Indomethacin (or other NSAIDs) is suspended in a vehicle such as a 1% or 2% solution of methylcellulose or carboxymethyl cellulose.

    • The drug suspension is administered orally (p.o.) via gavage or subcutaneously (s.c.).

  • Observation Period: Following drug administration, animals are observed for a period, typically 4 to 6 hours.

  • Euthanasia and Stomach Excision: Animals are euthanized, and their stomachs are promptly removed.

  • Macroscopic Evaluation: The stomachs are opened along the greater curvature, rinsed with saline, and examined for macroscopic lesions such as erosions, ulcers, and hemorrhages. The severity of the damage is often quantified using an ulcer index, which may be based on the number and size of the lesions.

  • Microscopic (Histopathological) Evaluation: Gastric tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Microscopic examination assesses for epithelial cell damage, edema, inflammation, and infiltration of inflammatory cells.

  • Biochemical Analysis: Gastric mucosal tissue can be analyzed for various biochemical markers, including:

    • Prostaglandin E2 (PGE2) levels: To quantify the extent of COX inhibition.

    • Myeloperoxidase (MPO) activity: As an indicator of neutrophil infiltration and inflammation.

Signaling Pathways and Mechanisms of Action

The primary mechanism by which indomethacin and other non-selective NSAIDs induce gastric mucosal injury is through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1.

// Nodes NSAIDs [label="Indomethacin / this compound\n(Non-selective NSAIDs)", fillcolor="#F1F3F4"]; COX1 [label="COX-1 Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Decreased Prostaglandin\n(PGE2, PGI2) Synthesis", fillcolor="#FBBC05"]; MucosalDefense [label="Impaired Mucosal Defense Mechanisms", fillcolor="#FBBC05"]; MucusBicarb [label="Reduced Mucus and\nBicarbonate Secretion", fillcolor="#FFFFFF"]; BloodFlow [label="Decreased Mucosal\nBlood Flow", fillcolor="#FFFFFF"]; Acid [label="Increased Gastric\nAcid Secretion", fillcolor="#FFFFFF"]; Damage [label="Gastric Mucosal Damage\n(Erosions, Ulcers)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges NSAIDs -> COX1; COX1 -> Prostaglandins; Prostaglandins -> MucosalDefense; MucosalDefense -> MucusBicarb; MucosalDefense -> BloodFlow; MucosalDefense -> Acid [dir=back]; {MucusBicarb, BloodFlow, Acid} -> Damage; } dot

Caption: Mechanism of NSAID-induced gastric mucosal injury.

This inhibition leads to a depletion of prostaglandins, which are crucial for maintaining the integrity of the gastric mucosa. Prostaglandins exert their protective effects through several mechanisms, including:

  • Stimulating the secretion of mucus and bicarbonate, which form a protective barrier against gastric acid.

  • Maintaining adequate mucosal blood flow, which is essential for oxygen and nutrient supply and for the removal of toxic agents.

  • Inhibiting gastric acid secretion.

The reduction in these protective factors makes the gastric mucosa more susceptible to damage from endogenous factors like gastric acid and pepsin, as well as exogenous irritants.

While the specific signaling pathways for this compound's effects on the gastric mucosa have not been as extensively studied and reported in the available literature, as a pyrazole derivative with anti-inflammatory properties, it is plausible that its mechanism of gastric mucosal injury also involves the inhibition of prostaglandin synthesis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for comparing the gastric mucosal effects of different NSAIDs in a preclinical setting.

// Nodes start [label="Start: Animal Acclimatization\n(e.g., Wistar Rats)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; grouping [label="Randomization into\nTreatment Groups"]; control [label="Control Group\n(Vehicle)", fillcolor="#FFFFFF"]; this compound [label="this compound Group", fillcolor="#FFFFFF"]; indomethacin [label="Indomethacin Group", fillcolor="#FFFFFF"]; fasting [label="24-hour Fasting\n(Water ad libitum)"]; dosing [label="Oral or Subcutaneous\nDrug Administration"]; observation [label="Observation Period\n(e.g., 4-6 hours)"]; euthanasia [label="Euthanasia and\nStomach Excision"]; evaluation [label="Evaluation of Gastric Mucosa"]; macroscopic [label="Macroscopic Analysis\n(Ulcer Index)", fillcolor="#FFFFFF"]; microscopic [label="Histopathological Examination", fillcolor="#FFFFFF"]; biochemical [label="Biochemical Assays\n(PGE2, MPO)", fillcolor="#FFFFFF"]; analysis [label="Data Analysis and Comparison", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> grouping; grouping -> control; grouping -> this compound; grouping -> indomethacin; {control, this compound, indomethacin} -> fasting; fasting -> dosing; dosing -> observation; observation -> euthanasia; euthanasia -> evaluation; evaluation -> macroscopic; evaluation -> microscopic; evaluation -> biochemical; {macroscopic, microscopic, biochemical} -> analysis; } dot

Caption: Preclinical experimental workflow for NSAID gastropathy.

References

A Comparative Analysis of Lonazolac and NDGA on Leukotriene Generation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lonazolac and Nordihydroguaiaretic acid (NDGA), focusing on their effects on leukotriene synthesis. The information presented herein is compiled from experimental data to assist researchers in understanding the distinct mechanisms and potencies of these two compounds.

Executive Summary

This compound, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase (COX) pathway, thereby inhibiting prostaglandin synthesis. However, at higher concentrations, it also demonstrates inhibitory effects on the generation of leukotrienes. In contrast, Nordihydroguaiaretic acid (NDGA) is a well-characterized inhibitor of 5-lipoxygenase (5-LOX), the key enzyme in the leukotriene biosynthetic pathway, making it a direct and potent inhibitor of all leukotriene production.

While direct comparative studies providing half-maximal inhibitory concentration (IC50) values for both compounds under identical experimental conditions are limited, existing literature indicates that NDGA is a more direct and potent inhibitor of leukotriene synthesis than this compound.

Data Presentation: Quantitative Comparison

CompoundTarget EnzymeCell TypeStimulusIC50 ValueCitation
NDGA 5-LipoxygenaseHuman Polymorphonuclear LeukocytesA23187~0.1 - 10 µM (Varies with conditions)[1]
5-LipoxygenaseRat Basophil Leukemia (RBL-1) cellsA231870.6 µM[2]
This compound Cyclooxygenase (Primary) / Lipoxygenase (Secondary)Human Polymorphonuclear LeukocytesA23187 / Opsonized ZymosanNot Reported (Inhibits at high concentrations; more potent than indomethacin)[3]

Note: The IC50 values for NDGA can vary depending on the specific experimental conditions, such as substrate concentration and cell type. For this compound, the literature describes its inhibitory effect on leukotriene generation as significant at high concentrations but does not provide specific IC50 values from direct comparative studies with NDGA. One study did find this compound Ca and NDGA to be equally potent in decreasing histamine release from human basophils[3].

Mechanism of Action

The generation of leukotrienes is a critical component of the inflammatory cascade, originating from the metabolism of arachidonic acid. Both this compound and NDGA interfere with this pathway, but at different key enzymatic steps.

This compound: As an NSAID, this compound's principal mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, thromboxanes, and prostacyclins. Its effect on leukotriene synthesis is considered a secondary action, likely occurring at higher concentrations. The exact mechanism of how this compound inhibits leukotriene generation is not as well-defined as its action on COX but is observed to be more potent than that of indomethacin[3].

Nordihydroguaiaretic acid (NDGA): NDGA is a direct and non-selective inhibitor of lipoxygenases, with a pronounced effect on 5-lipoxygenase (5-LOX). 5-LOX is the initial and rate-limiting enzyme in the biosynthesis of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4). By inhibiting 5-LOX, NDGA effectively shuts down the entire leukotriene production cascade.

Signaling Pathway Diagram

The following diagram illustrates the arachidonic acid cascade and highlights the points of inhibition for this compound and NDGA.

Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins, Thromboxanes COX->PGs LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase CysLTs Cysteinyl-Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->CysLTs This compound This compound This compound->COX Inhibits (Primary) This compound->LOX Inhibits (Secondary, High Concentration) NDGA NDGA NDGA->LOX Inhibits

Arachidonic acid cascade and points of inhibition.

Experimental Protocols

The following is a generalized protocol for an in vitro assay to compare the effects of this compound and NDGA on leukotriene generation in human polymorphonuclear leukocytes (PMNs).

1. Isolation of Human Polymorphonuclear Leukocytes (PMNs):

  • Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., heparin).

  • PMNs are isolated using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.

  • Contaminating erythrocytes are removed by hypotonic lysis.

  • The purified PMNs are washed and resuspended in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

  • Cell viability and concentration are determined using a hemocytometer and trypan blue exclusion.

2. Pre-incubation with Inhibitors:

  • PMN suspensions are pre-incubated with varying concentrations of this compound, NDGA, or a vehicle control (e.g., DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.

3. Stimulation of Leukotriene Synthesis:

  • Leukotriene generation is initiated by adding a calcium ionophore, such as A23187 (e.g., at a final concentration of 1-5 µM), to the PMN suspension.

  • The cells are incubated for a defined period (e.g., 5-15 minutes) at 37°C to allow for leukotriene production.

4. Termination of Reaction and Sample Preparation:

  • The reaction is stopped by placing the samples on ice and/or adding a chelating agent like EDTA.

  • The cell suspension is centrifuged to pellet the cells.

  • The supernatant, containing the released leukotrienes, is collected.

  • For analysis of cell-associated leukotrienes, the cell pellet can be sonicated or treated with a lysing agent.

  • Samples are typically purified using solid-phase extraction (SPE) to remove interfering substances.

5. Quantification of Leukotrienes:

  • The levels of specific leukotrienes (e.g., LTB4 and cysteinyl-leukotrienes) are quantified using techniques such as:

    • High-Performance Liquid Chromatography (HPLC): Provides separation and quantification of individual leukotrienes.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A sensitive method for quantifying specific leukotrienes using antibodies.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high specificity and sensitivity for the identification and quantification of leukotrienes.

6. Data Analysis:

  • The percentage of inhibition of leukotriene generation at each inhibitor concentration is calculated relative to the vehicle-treated control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical experiment to compare the effects of this compound and NDGA on leukotriene generation.

start Start: Collect Human Whole Blood isolate Isolate Polymorphonuclear Leukocytes (PMNs) start->isolate preincubate Pre-incubate PMNs with: - this compound - NDGA - Vehicle Control isolate->preincubate stimulate Stimulate with Calcium Ionophore (e.g., A23187) preincubate->stimulate terminate Terminate Reaction & Separate Supernatant stimulate->terminate quantify Quantify Leukotrienes (HPLC, ELISA, or LC-MS) terminate->quantify analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Values quantify->analyze end End: Compare Inhibitory Potency analyze->end

Experimental workflow for comparing inhibitors.

Conclusion

This compound and NDGA represent two distinct classes of inhibitors that affect the arachidonic acid metabolic pathway. While this compound's primary role is the inhibition of prostaglandin synthesis via the COX pathway, it also possesses the ability to inhibit leukotriene generation at higher concentrations. NDGA, in contrast, is a direct and potent inhibitor of 5-lipoxygenase, the central enzyme in leukotriene biosynthesis. For researchers investigating the specific roles of leukotrienes in inflammatory processes, NDGA serves as a more direct and specific tool. The choice between these two compounds will ultimately depend on the specific research question and the desired selectivity of enzymatic inhibition. Further studies with direct, side-by-side quantitative comparisons would be beneficial to more precisely delineate the relative potencies of these compounds on leukotriene synthesis.

References

A Comparative Analysis of the Ulcerogenic Liability of Lonazolac Analogues Versus Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ulcerogenic potential of various lonazolac analogues against the widely used nonsteroidal anti-inflammatory drug (NSAID), indomethacin. The following sections present quantitative data from preclinical studies, detailed experimental methodologies for assessing ulcerogenic activity, and a visual representation of the experimental workflow. This information is intended to assist researchers in evaluating the gastrointestinal safety profiles of novel anti-inflammatory agents.

Data Presentation: Ulcerogenic Activity

The ulcerogenic liability of a compound is a critical parameter in the development of new anti-inflammatory drugs. The following table summarizes the ulcer indices of several this compound analogues compared to indomethacin and the COX-2 selective inhibitor, celecoxib. A lower ulcer index indicates a more favorable gastrointestinal safety profile.

CompoundUlcer IndexReference
Indomethacin 17.6 [1][2][3]
This compound 20.30
Celecoxib 8.1 [1][2]
3.02 - 3.2
Non-acidic this compound Analogues (Chalcones 2a, 2b) 2.8, 2.4
Non-acidic this compound Analogues (General) 2.4 - 8.4
This compound Bioisosteres (15c, 15d, 15h, 19d) 1.22 - 3.93

The data clearly indicates that several novel this compound analogues exhibit significantly lower ulcerogenic potential compared to both this compound and indomethacin. Notably, some analogues demonstrate an ulcer index comparable to or even lower than celecoxib, a COX-2 inhibitor known for its improved gastric safety profile.

Experimental Protocols: NSAID-Induced Gastric Ulcer Model in Rats

The following is a detailed methodology for the widely accepted indomethacin-induced gastric ulcer model in rats, which is frequently employed to assess the ulcerogenic liability of new chemical entities.

1. Animals:

  • Male Wistar or Sprague-Dawley rats weighing between 150-200g are used.

  • Animals are housed in cages with wire mesh floors to prevent coprophagy.

  • Standard laboratory conditions of temperature (22 ± 2°C), humidity (55 ± 5%), and a 12-hour light/dark cycle are maintained.

  • Animals have free access to a standard pellet diet and water ad libitum.

2. Acclimatization and Fasting:

  • Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Before the induction of ulcers, rats are fasted for 24 hours but have free access to water. This ensures an empty stomach, which is more susceptible to the ulcerogenic effects of NSAIDs.

3. Drug Administration:

  • The test compounds (this compound analogues) and the reference drug (indomethacin) are typically suspended in a 0.5% or 1% aqueous solution of carboxymethylcellulose (CMC).

  • The suspensions are administered orally (p.o.) via gavage.

  • A control group receives only the vehicle (e.g., 0.5% CMC).

  • Indomethacin is administered at a dose known to reliably induce gastric ulcers, commonly ranging from 25 to 40 mg/kg.

4. Ulcer Induction and Observation Period:

  • Gastric ulcers are induced by a single oral dose of indomethacin.

  • The animals are observed for a period of 4 to 6 hours after indomethacin administration.

5. Macroscopic and Microscopic Evaluation of Gastric Mucosa:

  • At the end of the observation period, the animals are euthanized by a humane method (e.g., CO2 asphyxiation or cervical dislocation).

  • The stomachs are immediately excised, opened along the greater curvature, and gently rinsed with saline to remove any contents.

  • The gastric mucosa is then examined for the presence of ulcers, lesions, and hemorrhages.

6. Ulcer Index Calculation:

  • The severity of gastric mucosal damage is quantified using an ulcer index. Several scoring systems exist. A common method involves scoring based on the number and severity of the lesions:

    • 0: No ulcer

    • 1: Red coloration

    • 2: Spot ulcers

    • 3: Hemorrhagic streaks

    • 4: Ulcers >3 mm but <5 mm

    • 5: Ulcers >5 mm

  • The ulcer index can be calculated as the sum of the scores for each animal in a group, divided by the number of animals in that group. Alternatively, it can be expressed as the mean number of ulcers per stomach or the total ulcerated area.

7. Histopathological Examination:

  • For a more detailed analysis, stomach tissue samples can be fixed in 10% buffered formalin.

  • The fixed tissues are then processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

  • Histopathological examination allows for the assessment of the depth of the ulcer, inflammation, and cellular infiltration in the gastric mucosa.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the experimental protocol for assessing the ulcerogenic liability of this compound analogues in comparison to indomethacin.

experimental_workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis animal_selection Animal Selection (Wistar/SD Rats) acclimatization Acclimatization (1 Week) animal_selection->acclimatization fasting Fasting (24 Hours) acclimatization->fasting drug_admin Oral Administration - Vehicle (Control) - Indomethacin - this compound Analogues fasting->drug_admin observation Observation (4-6 Hours) drug_admin->observation euthanasia Euthanasia & Stomach Excision observation->euthanasia macro_eval Macroscopic Evaluation (Ulcer Scoring) euthanasia->macro_eval histo_eval Histopathological Examination euthanasia->histo_eval ulcer_index Ulcer Index Calculation macro_eval->ulcer_index comparison Comparative Analysis ulcer_index->comparison

Caption: Experimental workflow for assessing ulcerogenic liability.

References

Lonazolac and Diclofenac: A Head-to-Head Comparison of Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative efficacy of anti-inflammatory agents is paramount. This guide provides a detailed head-to-head comparison of two notable non-steroidal anti-inflammatory drugs (NSAIDs), Lonazolac and Diclofenac, focusing on their anti-inflammatory activity supported by experimental data.

Executive Summary

Both this compound and Diclofenac are established NSAIDs that exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. While both drugs are effective, their potency and selectivity can differ. This guide delves into their mechanisms of action, presents available comparative data, and outlines the experimental protocols used to evaluate their anti-inflammatory properties. A key finding from available literature suggests that this compound has a 50% effective dose (ED50) equivalent to that of Diclofenac in in-vivo models of inflammation, indicating comparable potency.[1]

Data Presentation: Quantitative Comparison

Direct comparative studies providing side-by-side quantitative data for this compound and Diclofenac are not extensively available in publicly accessible literature. However, a critical piece of information from a referenced study indicates their equivalent potency in a standard in-vivo anti-inflammatory model.

ParameterThis compoundDiclofenacReference
In Vivo Anti-Inflammatory Potency (ED50) Equivalent to DiclofenacStandard Reference[1]

Note: The ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it. In the context of anti-inflammatory studies, it often refers to the dose required to achieve a 50% reduction in an inflammatory marker, such as paw edema.

Mechanism of Action: The COX Inhibition Pathway

The primary mechanism of action for both this compound and Diclofenac is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in housekeeping functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory NSAIDs. This compound is characterized as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2. Diclofenac is also a non-selective COX inhibitor, though some evidence suggests it may have a slight preference for COX-2.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_H->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation This compound This compound This compound->COX1 This compound->COX2 Diclofenac Diclofenac Diclofenac->COX1 Diclofenac->COX2

Mechanism of action for this compound and Diclofenac.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the anti-inflammatory activity of NSAIDs like this compound and Diclofenac.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental in determining the potency and selectivity of an NSAID.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds (this compound and Diclofenac) against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are commonly used.

  • Substrate: Arachidonic acid is used as the natural substrate for the COX enzymes.

  • Assay Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced by the COX enzymes. The inhibitory effect of the test compounds is determined by quantifying the reduction in PGE2 production.

  • Procedure:

    • The test compounds (this compound or Diclofenac) at various concentrations are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is then stopped, and the amount of PGE2 produced is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

COX_Inhibition_Assay_Workflow start Start preincubation Pre-incubation: Test Compound (this compound/Diclofenac) + COX-1 or COX-2 Enzyme start->preincubation reaction Initiate Reaction: Add Arachidonic Acid preincubation->reaction incubation Incubation (e.g., 37°C for 10 min) reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_pge2 Measure PGE2 Production (ELISA) stop_reaction->measure_pge2 calculate_ic50 Calculate % Inhibition and IC50 Value measure_pge2->calculate_ic50 end End calculate_ic50->end

Workflow for in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of drugs.

Objective: To evaluate the ability of this compound and Diclofenac to reduce acute inflammation in an animal model.

Methodology:

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats weighing between 150-200g are used.

  • Induction of Inflammation: A sub-plantar injection of a phlogistic agent, most commonly a 1% solution of carrageenan in saline, is administered into the right hind paw of the rats.

  • Drug Administration: The test compounds (this compound or Diclofenac) or a vehicle control are administered orally or intraperitoneally at a specified time before the carrageenan injection (e.g., 1 hour prior).

  • Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema for each treatment group is calculated at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = average increase in paw volume in the control group

    • Vt = average increase in paw volume in the treated group

  • ED50 Determination: To determine the ED50, different doses of the test compounds are administered, and the dose that causes a 50% inhibition of edema at a specific time point (usually 3 or 4 hours post-carrageenan) is calculated.

Carrageenan_Paw_Edema_Workflow start Start acclimatize Acclimatize Rats start->acclimatize drug_admin Administer Test Compound (this compound/Diclofenac) or Vehicle acclimatize->drug_admin carrageenan_injection Inject Carrageenan into Paw drug_admin->carrageenan_injection (e.g., 1 hr later) measure_volume Measure Paw Volume (Multiple Time Points) carrageenan_injection->measure_volume calculate_inhibition Calculate % Inhibition of Edema and ED50 measure_volume->calculate_inhibition end End calculate_inhibition->end

Workflow for Carrageenan-Induced Paw Edema Model.

Conclusion

Based on the available evidence, both this compound and Diclofenac are potent anti-inflammatory agents with a shared mechanism of action centered on COX inhibition. The assertion of their equivalent ED50 in in-vivo studies positions this compound as a comparably effective alternative to the widely used Diclofenac. For researchers, the choice between these two compounds may be guided by other factors such as pharmacokinetic profiles, safety, and the specific inflammatory condition being investigated. The provided experimental protocols offer a standardized framework for further comparative studies to elucidate more nuanced differences in their anti-inflammatory activities.

References

A Comparative Analysis of Lonazolac and Pirazolac for the Treatment of Spondylitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Both Lonazolac and Pirazolac are pyrazole-derived NSAIDs that exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] While both drugs fall under the same broad class, nuances in their chemical structure may lead to differences in their COX selectivity, efficacy, and safety profiles. This guide summarizes the available data to facilitate a scientific comparison.

Mechanism of Action: The Cyclooxygenase Pathway

This compound and Pirazolac, like other NSAIDs, interfere with the arachidonic acid cascade by inhibiting COX enzymes. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The therapeutic anti-inflammatory effects of NSAIDs are primarily mediated by the inhibition of COX-2, while the inhibition of COX-1 is associated with common side effects such as gastrointestinal disturbances.[3] this compound has been identified as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2. Research has been conducted on developing this compound analogues with higher selectivity for COX-2 to improve the safety profile.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (Homeostatic)->GI Protection, Platelet Aggregation Inflammation & Pain Inflammation & Pain Prostaglandins (Inflammatory)->Inflammation & Pain This compound & Pirazolac This compound & Pirazolac This compound & Pirazolac->COX-1 This compound & Pirazolac->COX-2

Fig. 1: Mechanism of Action of this compound and Pirazolac via COX Inhibition.

Data Presentation

Table 1: Comparative Profile of this compound and Pirazolac
FeatureThis compoundPirazolac
Drug Class Non-Steroidal Anti-Inflammatory Drug (NSAID)Non-Steroidal Anti-Inflammatory Drug (NSAID)
Chemical Class Pyrazole derivative, acetic acid derivativePyrazole derivative
Mechanism of Action Inhibition of cyclooxygenase (COX) enzymesInhibition of cyclooxygenase (COX) enzymes
COX Selectivity Non-selective COX-1 and COX-2 inhibitorInformation on specific COX-1/COX-2 selectivity is not detailed in the provided search results. As an NSAID, it inhibits COX enzymes.
Indication in Spondylitis Used for rheumatic diseases and other inflammatory pathologiesStudied in ankylosing spondylitis
Table 2: Summary of a Clinical Trial of Pirazolac in Ankylosing Spondylitis
Study DesignDouble-blind, comparative study
Comparator Indomethacin
Patient Population Patients with ankylosing spondylitis
Dosage Pirazolac: 300-600 mg b.i.d. Indomethacin: 25-50 mg t.i.d.
Duration 12 weeks
Key Efficacy Finding Both Pirazolac and Indomethacin showed significant improvements in clinical symptoms.
Number of Patients 119 completed the treatment
Drop-outs 32

Experimental Protocols

Pirazolac in Ankylosing Spondylitis: A Double-Blind Comparative Trial
  • Objective: To compare the efficacy and tolerance of pirazolac with indomethacin in patients with ankylosing spondylitis.

  • Study Design: A 12-week double-blind, randomized, multicenter clinical trial.

  • Patient Population: Patients diagnosed with ankylosing spondylitis.

  • Treatment Arms:

    • Pirazolac administered orally at a dose of 300-600 mg twice daily (b.i.d.).

    • Indomethacin administered orally at a dose of 25-50 mg three times daily (t.i.d.).

  • Efficacy Assessment: Evaluation of clinical symptoms of ankylosing spondylitis. Specific parameters assessed are not detailed in the abstract.

  • Safety Assessment: Monitoring and recording of adverse effects.

The following diagram illustrates the workflow of a typical double-blind comparative clinical trial, such as the one described for Pirazolac.

cluster_setup Study Setup cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up & Analysis Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Pirazolac Group Pirazolac Group Randomization->Pirazolac Group Indomethacin Group Indomethacin Group Randomization->Indomethacin Group Efficacy Assessment Efficacy Assessment Pirazolac Group->Efficacy Assessment Safety Monitoring Safety Monitoring Pirazolac Group->Safety Monitoring Indomethacin Group->Efficacy Assessment Indomethacin Group->Safety Monitoring Data Analysis Data Analysis Efficacy Assessment->Data Analysis Safety Monitoring->Data Analysis Results Results Data Analysis->Results

References

A Comparative Analysis of Lonazolac and Oxyphenbutazone in the Management of Acute Dermatitis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) for dermatological conditions, both Lonazolac and oxyphenbutazone have historically been considered for their therapeutic potential in acute dermatitis. This guide provides a comparative analysis of these two agents, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct, extensive quantitative comparisons in recent literature are scarce due to the limited contemporary use of oxyphenbutazone, this analysis synthesizes foundational research to highlight their respective profiles.

Efficacy in Experimental Models of Acute Dermatitis

A key study investigating the effects of this compound and oxyphenbutazone in experimentally-induced acute dermatitis in humans provides the most direct comparison. The research utilized two models to assess anti-inflammatory action: ultraviolet (UV) erythema and histamine-induced wheal and flare.

Key Findings:

  • Inflammatory Erythema: this compound was found to be superior to comparable anti-inflammatory agents, including oxyphenbutazone, in reducing inflammatory erythema[1].

  • Inflammatory Edema: In its effect on inflammatory edema, this compound's potency was observed to be between that of oxyphenbutazone and indomethacin[1].

  • Dose-Dependent Effects: this compound demonstrated dose-dependent anti-inflammatory effects in these models[1].

It is important to note that the referenced study did not provide specific quantitative data in its abstract. The full text containing the detailed data was not accessible.

Data Summary

Due to the absence of specific quantitative data from direct comparative studies in the available literature, a detailed numerical comparison table cannot be constructed. The primary available source offers a qualitative comparison of the two compounds.

Mechanism of Action

Both this compound and oxyphenbutazone belong to the class of NSAIDs and share a fundamental mechanism of action: the inhibition of the cyclooxygenase (COX) enzymes. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

  • This compound: As a non-steroidal anti-inflammatory drug, this compound acts by inhibiting the cyclooxygenase enzyme, thereby reducing the production of prostaglandins[2].

  • Oxyphenbutazone: Similarly, oxyphenbutazone, a metabolite of phenylbutazone, exerts its anti-inflammatory effects by inhibiting COX enzymes[3].

Signaling Pathway

The anti-inflammatory action of both this compound and oxyphenbutazone is primarily mediated through the inhibition of the cyclooxygenase pathway, a critical component of the arachidonic acid cascade.

COX_Inhibition_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Erythema, Edema) Prostaglandins->Inflammation Lonazolac_Oxyphenbutazone This compound & Oxyphenbutazone Lonazolac_Oxyphenbutazone->COX_Enzymes Inhibition

Mechanism of action for this compound and oxyphenbutazone.

Experimental Protocols

While the specific protocols of the direct comparative study were not fully available, the following outlines a general experimental workflow for assessing the efficacy of topical anti-inflammatory agents in acute dermatitis, based on established methodologies.

1. Induction of Experimental Acute Dermatitis:

  • UV-Induced Erythema: A defined area of the skin on healthy volunteers is exposed to a controlled dose of ultraviolet B (UVB) radiation to induce a consistent level of erythema.

  • Histamine-Induced Wheal and Flare: A standardized amount of histamine is injected intradermally to produce a measurable wheal (edema) and flare (erythema).

2. Treatment Application:

  • The test compounds (this compound and oxyphenbutazone) and a placebo/vehicle control are applied topically to the inflamed areas in a randomized and blinded manner.

  • Different concentrations of the active drugs may be used to assess dose-response relationships.

3. Efficacy Assessment:

  • Erythema Measurement: The intensity of redness is quantified using a chromameter or through visual scoring by trained observers at specified time points after treatment application.

  • Edema Measurement: The size of the wheal is measured, often by tracing the area and calculating the surface area or by using a caliper to measure the diameter.

  • Data Analysis: Statistical analysis is performed to compare the reduction in erythema and edema between the active treatment groups and the control group.

Experimental_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment cluster_3 Phase 4: Analysis Induction Induce Acute Dermatitis (UV Exposure or Histamine Injection) Treatment Topical Application (this compound, Oxyphenbutazone, Placebo) Induction->Treatment Measurement Measure Erythema & Edema (Chromameter, Caliper, Scoring) Treatment->Measurement Analysis Statistical Comparison of Treatment Efficacy Measurement->Analysis

General workflow for evaluating anti-inflammatory drugs in acute dermatitis.

Adverse Effects and Clinical Considerations

It is critical to note that oxyphenbutazone has been associated with a risk of severe adverse effects, including hematological disorders, which led to its withdrawal from the market in many countries. In contrast, the cited study on this compound in experimental dermatitis reported no untoward side effects even at higher doses. This significant difference in safety profiles is a crucial factor in the diminished clinical relevance of oxyphenbutazone in modern dermatology.

Conclusion

Based on the available evidence, this compound demonstrated a favorable anti-inflammatory profile in experimental models of acute dermatitis when compared to oxyphenbutazone, particularly in its effect on erythema. Both agents operate through the inhibition of prostaglandin synthesis. However, the historical safety concerns associated with oxyphenbutazone significantly limit its therapeutic utility. Further research with modern methodologies would be necessary to provide a more definitive quantitative comparison of these and other anti-inflammatory compounds for the treatment of acute dermatitis.

References

Evaluating the Safety Profile of Lonazolac in Comparison to Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Lonazolac, a non-steroidal anti-inflammatory drug (NSAID), against other commonly used NSAIDs, including Diclofenac, Ibuprofen, Naproxen, and the COX-2 selective inhibitor, Celecoxib. The information is compiled from available preclinical and clinical data to offer a resource for researchers and professionals in drug development.

Mechanism of Action and Safety Concerns of NSAIDs

NSAIDs exert their analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][2] However, the inhibition of these pathways also leads to the common adverse effects associated with NSAID use.

The inhibition of COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining normal platelet function, can lead to gastrointestinal complications such as ulcers and bleeding.[1][3] The inhibition of COX-2, which is induced during inflammation, is the primary target for the therapeutic effects of NSAIDs. However, COX-2 is also involved in renal and cardiovascular homeostasis, and its inhibition can lead to renal toxicity and an increased risk of cardiovascular events.[4]

This compound is a non-steroidal anti-inflammatory drug that acts by inhibiting the synthesis of prostaglandins through the inhibition of the cyclooxygenase enzyme.

Comparative Safety Data

The following table summarizes the available safety data for this compound and other selected NSAIDs. It is important to note that the data for this compound is limited, with a significant portion derived from preclinical studies. Therefore, direct comparisons with other NSAIDs that have undergone extensive clinical evaluation should be interpreted with caution.

DrugGastrointestinal (GI) SafetyCardiovascular (CV) SafetyRenal SafetyData Source Type
This compound Preclinical studies suggest a potentially favorable GI profile, comparable to celecoxib and better than indomethacin. One clinical study in healthy volunteers showed that this compound induced significantly more gastric and duodenal mucosal injuries compared to placebo.No direct clinical trial data available.No direct clinical trial data available.Preclinical, Limited Clinical
Diclofenac Associated with a moderate risk of GI adverse events.Associated with a high risk of cardiovascular events.Can cause renal injury by reducing renal blood flow.Extensive Clinical
Ibuprofen Lower risk of GI side effects at over-the-counter (OTC) doses compared to some other NSAIDs.Associated with a moderate to high risk of cardiovascular events.Can pose a risk of nephrotoxicity, especially at higher doses and in at-risk patients.Extensive Clinical
Naproxen Associated with a higher risk of GI complications compared to some other NSAIDs.Considered to have a lower cardiovascular risk compared to other non-selective NSAIDs.Can cause renal adverse effects, similar to other NSAIDs.Extensive Clinical
Celecoxib Lower risk of upper GI complications compared to non-selective NSAIDs.May have an increased risk of cardiovascular events compared to placebo, but a similar risk to some non-selective NSAIDs.Renal risks are a concern, similar to non-selective NSAIDs.Extensive Clinical

Experimental Protocols

1. Endoscopic Evaluation of Gastrointestinal Mucosa in Clinical Trials

  • Objective: To assess the incidence and severity of gastroduodenal mucosal injury (ulcers, erosions) following NSAID administration.

  • Methodology:

    • Subject Recruitment: Healthy volunteers or patients with conditions requiring NSAID treatment are recruited. Baseline endoscopy is performed to exclude pre-existing significant mucosal lesions.

    • Randomization and Blinding: Subjects are randomized to receive the investigational NSAID, a comparator NSAID, or a placebo in a double-blind manner.

    • Treatment Period: The study drug is administered for a predefined period, typically ranging from 7 days to several weeks.

    • Endoscopic Assessment: A follow-up upper gastrointestinal endoscopy is performed at the end of the treatment period.

    • Lesion Grading: Mucosal lesions are graded using a standardized scale (e.g., Lanza score), which quantifies the number and severity of petechiae, erosions, and ulcers in the stomach and duodenum.

    • Data Analysis: The incidence and mean scores for mucosal injury are compared between the treatment groups.

2. Assessment of Cardiovascular Safety in Clinical Trials

  • Objective: To evaluate the risk of major adverse cardiovascular events (MACE) associated with NSAID use.

  • Methodology:

    • Study Design: Large-scale, long-term, randomized, controlled trials are typically required. The PRECISION trial is a key example.

    • Patient Population: Patients with a high risk for cardiovascular disease are often enrolled.

    • Interventions: The investigational NSAID is compared against one or more other NSAIDs and/or placebo.

    • Endpoint Adjudication: A composite primary endpoint of MACE is defined, typically including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. An independent, blinded clinical events committee adjudicates all potential endpoint events.

    • Statistical Analysis: Time-to-event analysis (e.g., Cox proportional hazards models) is used to compare the risk of MACE between treatment arms.

3. Monitoring of Renal Function in Clinical Trials

  • Objective: To detect and quantify potential nephrotoxicity of NSAIDs.

  • Methodology:

    • Baseline Assessment: Serum creatinine, blood urea nitrogen (BUN), and estimated glomerular filtration rate (eGFR) are measured before initiating treatment.

    • Regular Monitoring: These renal function parameters are monitored at regular intervals throughout the clinical trial.

    • Adverse Event Reporting: Investigators report any renal-related adverse events, such as acute kidney injury, fluid retention, or hypertension.

    • Subgroup Analysis: Data is often analyzed for high-risk subgroups, including the elderly and patients with pre-existing renal impairment or heart failure.

Signaling Pathways and Experimental Workflows

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Prostaglandin Products cluster_effects Physiological & Pathological Effects cluster_drugs NSAID Inhibition Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 Metabolized by COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Metabolized by PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2, PGI2, TXA2) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., PGE2, PGI2) PGH2_2->Prostaglandins_2 GI_Protection GI Mucosal Protection Platelet Aggregation Prostaglandins_1->GI_Protection Renal_Function Renal Function Cardiovascular Homeostasis Prostaglandins_1->Renal_Function Inflammation Inflammation Pain Fever Prostaglandins_2->Inflammation Prostaglandins_2->Renal_Function This compound This compound (Non-selective) This compound->COX1 This compound->COX2 Other_NSAIDs Other Non-selective NSAIDs (e.g., Ibuprofen, Naproxen) Other_NSAIDs->COX1 Other_NSAIDs->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2

Caption: COX Signaling Pathway and NSAID Inhibition.

NSAID_Safety_Trial_Workflow cluster_planning Phase 1: Trial Planning & Design cluster_execution Phase 2: Trial Execution cluster_data Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting & Submission Protocol Protocol Development (Endpoints: GI, CV, Renal) Ethics Ethics Committee & Regulatory Approval Protocol->Ethics Screening Patient Screening & Enrollment Ethics->Screening Randomization Randomization (NSAID vs. Comparator/Placebo) Screening->Randomization Treatment Treatment Administration & Follow-up Randomization->Treatment AE_Reporting Adverse Event (AE) Reporting (GI, CV, Renal) Treatment->AE_Reporting Data_Monitoring Data Safety Monitoring Board (DSMB) Review AE_Reporting->Data_Monitoring Analysis Statistical Analysis of Safety Endpoints Data_Monitoring->Analysis Report Clinical Study Report Generation Analysis->Report Submission Submission to Regulatory Authorities Report->Submission

Caption: NSAID Safety Clinical Trial Workflow.

Conclusion and Future Directions

The available evidence suggests that this compound, as a non-selective COX inhibitor, likely shares a similar mechanistic basis for adverse effects as other drugs in its class. Preclinical data indicates a potentially favorable gastrointestinal safety profile for this compound and its analogues when compared to indomethacin. However, there is a notable lack of comprehensive clinical trial data directly comparing the gastrointestinal, cardiovascular, and renal safety of this compound against a broad range of other commonly used NSAIDs.

In contrast, extensive clinical data, including large-scale cardiovascular outcome trials, exist for other NSAIDs like Celecoxib, Naproxen, and Ibuprofen, providing a more robust understanding of their respective safety profiles.

To definitively establish the safety profile of this compound relative to other NSAIDs, further well-designed, head-to-head clinical trials are necessary. These studies should be adequately powered to assess not only gastrointestinal outcomes but also the more nuanced cardiovascular and renal risks that have become a major focus in the safety evaluation of all NSAIDs. Such data would be invaluable for informing clinical practice and guiding the future development of safer anti-inflammatory therapies.

References

A Comparative Analysis of Molecular Docking Scores: Lonazolac Analogues Versus Celecoxib in COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of novel Lonazolac analogues against the established COX-2 inhibitor, Celecoxib. The data presented is supported by published experimental studies, offering insights into the potential of these analogues as potent and selective anti-inflammatory agents.

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a cornerstone in the management of pain and inflammation. However, the quest for agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. This compound, a non-steroidal anti-inflammatory drug (NSAID), has served as a scaffold for the development of new analogues with COX-2 inhibitory activity. This guide summarizes the findings of a key molecular docking study that computationally evaluates the binding potential of novel, non-acidic this compound analogues in comparison to Celecoxib.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The "docking score," typically measured in kcal/mol, quantifies the binding affinity, with a more negative score indicating a stronger and more favorable interaction.

Comparative Binding Affinities Against COX-2

The following table summarizes the molecular docking scores of two novel non-acidic this compound analogues and Celecoxib against the COX-2 enzyme, as reported in a 2019 study by Harras et al.[1][2] This direct comparison provides a quantitative measure of the analogues' potential to bind to the active site of the COX-2 enzyme.

CompoundDocking Score (kcal/mol)
This compound Analogue 2a -9.461 [1][2][3]
This compound Analogue 2b -7.962
Celecoxib -8.692

Lower docking scores indicate a higher predicted binding affinity.

The data reveals that this compound analogue 2a exhibits a more favorable docking score than Celecoxib, suggesting a potentially stronger interaction with the COX-2 active site. Analogue 2b shows a slightly lower binding affinity compared to Celecoxib in this computational model.

Experimental Protocols

The molecular docking studies were conducted to elucidate the binding modes of the this compound analogues and Celecoxib within the active site of the COX-2 enzyme.

Molecular Docking Methodology

The computational analysis was performed using the Molecular Operating Environment (MOE) software. The crystal structure of the human COX-2 enzyme was obtained from the Protein Data Bank (PDB), with the PDB code 3LN1 .

The protocol involved the following key steps:

  • Protein Preparation: The downloaded crystal structure of COX-2 was prepared for docking. This typically involves removing water molecules, adding hydrogen atoms, and optimizing the protein structure for the subsequent docking calculations.

  • Ligand Preparation: The 3D structures of the this compound analogues and Celecoxib were generated and energetically minimized to obtain stable conformations.

  • Docking Simulation: The prepared ligands were then docked into the active site of the prepared COX-2 protein structure. The software systematically explores various possible binding poses of the ligands within the active site.

  • Scoring and Analysis: Each generated binding pose was evaluated using a scoring function, which calculates the binding energy (docking score). The pose with the lowest energy score is considered the most likely binding mode. The interactions between the ligands and the amino acid residues in the active site were then analyzed to understand the nature of the binding.

Visualizing the Comparison and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).

cluster_0 Docking Score Comparison cluster_1 Interpretation Lonazolac_Analogues This compound Analogues Docking_Scores Docking Scores (kcal/mol) Lonazolac_Analogues->Docking_Scores -9.461 & -7.962 Celecoxib Celecoxib Celecoxib->Docking_Scores -8.692 Interpretation Lower Score = Higher Affinity Docking_Scores->Interpretation

Figure 1. Comparison of Docking Scores

start Start protein_prep Protein Preparation (COX-2: 3LN1) start->protein_prep ligand_prep Ligand Preparation (this compound Analogues, Celecoxib) start->ligand_prep docking Molecular Docking (MOE Software) protein_prep->docking ligand_prep->docking scoring Scoring & Analysis (Binding Energy Calculation) docking->scoring results Results (Docking Scores & Binding Modes) scoring->results end End results->end

Figure 2. Molecular Docking Workflow

References

Comparative In Vivo Potency of Lonazolac and Ketorolac in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo potency of two non-steroidal anti-inflammatory drugs (NSAIDs), Lonazolac and Ketorolac, in established preclinical models of pain. The data presented is compiled from various studies to offer a quantitative and methodological overview for researchers in the field of analgesic drug development.

Overview of this compound and Ketorolac

This compound is a non-steroidal anti-inflammatory drug with analgesic and anti-inflammatory properties. Ketorolac is a potent NSAID also used for the short-term management of moderate to severe pain. Both drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain and inflammation.

Quantitative Comparison of In Vivo Potency

The following table summarizes the effective dose (ED50) of this compound and Ketorolac in various animal models of pain. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to potential variations in experimental protocols.

Pain ModelSpeciesDrug AdministrationThis compound ED50 (mg/kg)Ketorolac ED50 (mg/kg)Reference
Acetic Acid-Induced WrithingMouseOral0.210.1-0.32
Randall-Selitto Test (Brewer's Yeast)RatOral0.05~0.1
Carrageenan-Induced EdemaRatOral0.30.5
Phenylquinone-Induced WrithingMouseOral0.26-
Formalin Test (Late Phase)MouseIntraperitoneal-10

Experimental Methodologies

A clear understanding of the experimental protocols is crucial for interpreting the potency data. Below are detailed methodologies for the key experiments cited.

Acetic Acid-Induced Writhing Test

This model is widely used to screen for analgesic activity. It induces a visceral inflammatory pain response.

  • Animal Model: Typically, male or female mice are used.

  • Procedure:

    • Animals are pre-treated with the test compound (this compound or Ketorolac) or vehicle at various doses via a specific route (e.g., oral, intraperitoneal).

    • After a set pre-treatment time (e.g., 30-60 minutes), a solution of acetic acid (commonly 0.6% v/v in saline) is injected intraperitoneally.

    • Immediately after injection, the animals are placed in an observation chamber.

    • The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 15-30 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control group. The ED50, the dose that produces 50% of the maximum inhibitory effect, is then determined.

Randall-Selitto Test

This model assesses mechanical hyperalgesia by measuring the pain threshold in response to a mechanical stimulus on an inflamed paw.

  • Animal Model: Typically, rats are used.

  • Procedure:

    • Inflammation is induced by injecting an inflammatory agent (e.g., Brewer's yeast, carrageenan) into the plantar surface of one hind paw.

    • Several hours after the induction of inflammation, the test compound or vehicle is administered.

    • At various time points after drug administration, a mechanical pressure is applied to the inflamed paw using a specialized analgesy-meter.

    • The pressure at which the rat withdraws its paw is recorded as the pain threshold.

  • Data Analysis: The increase in pain threshold (analgesic effect) is measured over time. The ED50 can be calculated based on the dose-dependent increase in the pain threshold at the time of peak effect.

Signaling Pathway and Experimental Workflow

Visualizing the mechanism of action and the experimental process can aid in understanding the context of the presented data.

NSAID_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation PLA2 Phospholipase A2 NSAIDs This compound Ketorolac NSAIDs->COX1_COX2 Inhibition

Caption: Mechanism of action of NSAIDs like this compound and Ketorolac.

Writhing_Test_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Grouping Animal Grouping (e.g., n=8 per group) Drug_Admin Administer Drug/Vehicle (e.g., Oral Gavage) Animal_Grouping->Drug_Admin Drug_Preparation Prepare Drug Solutions (this compound, Ketorolac, Vehicle) Drug_Preparation->Drug_Admin Pretreatment_Time Wait for Pre-treatment Time (e.g., 30 min) Drug_Admin->Pretreatment_Time Acetic_Acid_Injection Inject Acetic Acid (i.p.) Pretreatment_Time->Acetic_Acid_Injection Observation Observe & Count Writhes (e.g., for 20 min) Acetic_Acid_Injection->Observation Calculate_Inhibition Calculate % Inhibition vs. Vehicle Observation->Calculate_Inhibition ED50_Determination Determine ED50 Value Calculate_Inhibition->ED50_Determination

Caption: Workflow of the Acetic Acid-Induced Writhing Test.

Reproducibility of Lonazolac's Anti-Inflammatory Effects: A Comparative Analysis Across Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of Lonazolac and its analogues with other non-steroidal anti-inflammatory drugs (NSAIDs), including the non-selective COX inhibitor indomethacin and the selective COX-2 inhibitor celecoxib. The data presented here is collated from various preclinical studies to offer insights into the reproducibility and comparative efficacy of this compound's anti-inflammatory properties across different experimental models.

Executive Summary

This compound, a non-steroidal anti-inflammatory drug (NSAID), exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[1] Preclinical studies consistently demonstrate its dose-dependent anti-inflammatory properties.[2] Newer research has focused on developing this compound analogues with improved selectivity for the COX-2 isozyme, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibition. This guide presents quantitative data from key preclinical models, details the experimental protocols used to generate this data, and visualizes the underlying signaling pathways to provide a clear and objective comparison for research and drug development professionals.

Data Presentation: Comparative Anti-Inflammatory and Ulcerogenic Activity

The following tables summarize the quantitative data from preclinical studies, comparing the anti-inflammatory efficacy and ulcerogenic potential of this compound, its analogues, and other commonly used NSAIDs.

Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Time After Carrageenan (hours)Inhibition of Edema (%)Reference
This compound Analogue 2a 100189.7[1]
377.1[1]
469.9[1]
This compound Analogue 2b 100188.2
375.8
468.4
Celecoxib 100156.1
358.5
448.1
Indomethacin 10464.0
25486.1

Note: Data for this compound analogues and celecoxib are from one study, while data for indomethacin is from another. Direct comparison should be made with caution.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
This compound Analogue 2a 4.930.608.22
This compound Analogue 2b 5.590.609.31
Celecoxib 8.751.078.18
This compound Analogue 15c >1000.23>434
This compound Analogue 15d >1000.14>714

IC50: The half maximal inhibitory concentration. A higher selectivity index indicates greater selectivity for COX-2.

Table 3: Ulcerogenic Activity in Rats

CompoundDose (mg/kg)Ulcer IndexReference
This compound -20.30
This compound Analogue 2a 3002.8
This compound Analogue 2b 3002.4
Celecoxib 3008.1
Indomethacin 3017.6

A lower ulcer index indicates a better safety profile in terms of gastric damage.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the anti-inflammatory activity of compounds.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Induction of Inflammation: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Drug Administration: The test compounds (this compound, analogues, or reference drugs) are administered orally or intraperitoneally at specified doses, usually 30-60 minutes before carrageenan injection. A control group receives the vehicle only.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Determination of Ulcer Index in Rats

This model assesses the gastric side effects of NSAIDs.

  • Animals: Rats are fasted for 24-48 hours before the experiment, with free access to water.

  • Drug Administration: The test compounds are administered orally at ulcerogenic doses.

  • Observation Period: The animals are observed for a specific period, typically 4-8 hours after drug administration.

  • Stomach Examination: The animals are sacrificed, and their stomachs are removed, opened along the greater curvature, and washed with saline.

  • Ulcer Scoring: The number and severity of gastric lesions (ulcers) are scored based on a predefined scale. For example: 0 = no ulcer; 1 = reddish spots; 2 = hemorrhagic streaks; 3 = 1-5 small ulcers; 4 = more than 5 small ulcers or 1 large ulcer; 5 = perforated ulcers.

  • Calculation of Ulcer Index: The ulcer index is calculated for each animal by summing the scores for each lesion. The mean ulcer index for each group is then determined.

Mandatory Visualizations

Cyclooxygenase (COX) Signaling Pathway

The primary mechanism of action of this compound and other NSAIDs involves the inhibition of the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation.

COX_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Thromboxanes Thromboxanes (TXA2) Prostaglandin_H2->Thromboxanes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation promote Gastric_Protection Gastric Mucosal Protection Prostaglandins->Gastric_Protection maintain Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation promotes This compound This compound & Other NSAIDs This compound->COX1 inhibits This compound->COX2 inhibits

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

Experimental Workflow: Carrageenan-Induced Paw Edema

The following diagram illustrates the key steps in the carrageenan-induced paw edema model.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Fasting Fasting (24h) Animal_Acclimatization->Fasting Drug_Administration Drug Administration (this compound, Controls) Fasting->Drug_Administration Carrageenan_Injection Carrageenan Injection (Subplantar) Drug_Administration->Carrageenan_Injection 30-60 min Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement 1, 2, 3, 4, 5 hours Calculate_Edema Calculate % Edema Paw_Volume_Measurement->Calculate_Edema Calculate_Inhibition Calculate % Inhibition Calculate_Edema->Calculate_Inhibition Statistical_Analysis Statistical Analysis Calculate_Inhibition->Statistical_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

References

Unveiling the Binding Landscape: A Comparative Docking Analysis of Lonazolac and Other COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular interactions of Lonazolac with Cyclooxygenase-2 (COX-2) reveals a binding pattern comparable to established inhibitors, offering valuable insights for the design of next-generation anti-inflammatory agents. This guide provides a comparative analysis of this compound's binding affinity and interactions within the COX-2 active site, benchmarked against the well-characterized inhibitors Celecoxib and Rofecoxib, supported by data from molecular docking studies.

Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, and its selective inhibition remains a critical strategy for the development of anti-inflammatory drugs with improved gastrointestinal safety profiles. This compound, a non-steroidal anti-inflammatory drug (NSAID), has been investigated for its potential as a COX-2 inhibitor. Molecular docking studies, a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, have shed light on the molecular basis of this compound's interaction with COX-2.

Comparative Binding Affinities and Interactions

Molecular docking studies have quantified the binding affinities of this compound and its analogues with the COX-2 enzyme, typically reported as a docking score or binding energy in kcal/mol. A more negative value indicates a stronger binding affinity. Comparison with established COX-2 inhibitors like Celecoxib and Rofecoxib provides a valuable benchmark for its potential efficacy.

A study on novel non-acidic this compound analogues reported a binding energy of approximately -4.676 kcal/mol for this compound itself within the COX-2 active site.[1] In the same study, newly synthesized analogues of this compound demonstrated even higher binding energies, with compounds 2a and 2b showing scores of –9.461 and –7.962 kcal/mol, respectively, which were comparable to that of celecoxib (–8.692 kcal/mol).[1][2][3] Other research has reported varying docking scores for Celecoxib, with one study noting a binding affinity of -11.453 kcal/mol and another reporting a score of -12.882 Kcal/mol.[4] For Rofecoxib, a docking score of −9.357 Kcal/mol has been reported.

The interactions between the ligand and the amino acid residues of the enzyme's active site are crucial for its inhibitory activity. For this compound, docking studies revealed that it forms two hydrogen bonds with Tyr355 and Phe356. In contrast, its more potent analogues were found to form hydrogen bonds with Arg106 and Tyr341.

Celecoxib is known to interact with key residues such as Leu338, Ser339, Arg499, and Phe504 through hydrogen bonding of its sulfonamide group, and its pyrazole ring engages in pi-stacking with Arg106. Rofecoxib, with its methyl sulfone moiety, is also known to bind within the side pocket of the cyclooxygenase channel, a key feature for COX-2 selectivity. This is supported by interactions with residues like His90 and Arg513.

LigandDocking Score (kcal/mol)Interacting Amino Acid ResiduesKey Interactions
This compound -4.676Tyr355, Phe3562 Hydrogen Bonds
This compound Analogue 2a -9.461Arg106, Tyr3412 Hydrogen Bonds
This compound Analogue 2b -7.962Arg106, Tyr3412 Hydrogen Bonds
Celecoxib -8.692 to -12.882Leu338, Ser339, Arg106, Arg499, Phe504Hydrogen Bonds, Pi-Stacking
Rofecoxib -9.357His90, Arg513Hydrogen Bonds

Experimental Protocols: A Blueprint for Molecular Docking

The insights into this compound's binding pattern were obtained through a standardized molecular docking workflow. While specific parameters may vary between studies, the general protocol involves the following key steps:

1. Preparation of the Receptor and Ligand:

  • Receptor Preparation: The three-dimensional crystal structure of the target protein, COX-2, is obtained from a protein database such as the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning correct ionization states.

  • Ligand Preparation: The 2D structure of this compound and other ligands are drawn using chemical drawing software and then converted to a 3D format. The ligands are subjected to energy minimization to obtain their most stable conformation.

2. Docking Simulation:

  • Grid Generation: A grid box is defined around the active site of the COX-2 enzyme to specify the search space for the docking algorithm.

  • Docking Algorithm: A docking program (e.g., MOE-Dock, AutoDock) is used to explore various possible binding poses of the ligand within the receptor's active site. The program calculates the binding energy for each pose.

3. Analysis of Results:

  • Pose Selection: The docking poses are ranked based on their calculated binding energies. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: The best-ranked pose is analyzed to identify the specific amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions). Visualization software is used to create 2D and 3D representations of the ligand-protein complex.

Visualizing the Molecular Interactions

To better understand the complex relationships in docking studies, diagrams can be used to illustrate both the experimental workflow and the specific binding interactions.

experimental_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Receptor_Prep Receptor Preparation (COX-2) Grid_Gen Grid Generation Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (this compound) Docking_Sim Docking Simulation Ligand_Prep->Docking_Sim Grid_Gen->Docking_Sim Pose_Select Pose Selection Docking_Sim->Pose_Select Interaction_Analysis Interaction Analysis Pose_Select->Interaction_Analysis

Caption: Experimental workflow for molecular docking studies.

lonazolac_binding cluster_cox2 COX-2 Active Site Tyr355 Tyr355 Phe356 Phe356 This compound This compound This compound->Tyr355 H-bond This compound->Phe356 H-bond

Caption: this compound's binding pattern in the COX-2 active site.

References

A Comparative Benchmark Analysis of Novel Lonazolac Derivatives and First-Generation NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of newly synthesized Lonazolac derivatives against established first-generation Nonsteroidal Anti-inflammatory Drugs (NSAIDs). By presenting key performance data from preclinical studies, this document aims to facilitate the evaluation of these novel compounds for their potential as next-generation anti-inflammatory agents with improved therapeutic profiles. The data herein is collated from various scientific publications, and direct comparisons should be interpreted with consideration for potential inter-study variability in experimental protocols.

Executive Summary

The development of new anti-inflammatory agents is driven by the need to enhance efficacy while minimizing the adverse effects associated with traditional NSAIDs, primarily gastrointestinal (GI) toxicity. This compound, a pyrazole-based NSAID, has been a scaffold for the development of new derivatives with potentially higher selectivity for cyclooxygenase-2 (COX-2). This guide benchmarks these new this compound analogs against first-generation NSAIDs like ibuprofen, naproxen, and indomethacin, as well as the COX-2 selective inhibitor celecoxib, across critical parameters: in vitro COX enzyme inhibition, in vivo anti-inflammatory activity, and ulcerogenic potential.

Data Presentation

The following tables summarize the quantitative data for novel this compound derivatives and comparator NSAIDs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
New this compound Derivatives
Derivative 2a[1]5.020.618.22
Derivative 2b[1]5.590.609.31
Derivative 4a[1]4.020.725.58
Derivative 6b[1]16.52.85.89
Derivative 7a[1]11.21.95.89
Derivative 8a15.82.17.52
Derivative 14a13.551.379.87
Derivative 14b12.111.279.50
Derivative 14c11.931.299.22
First-Generation NSAIDs
Ibuprofen12800.15
Naproxen~1-5~1-10~0.1-1
Indomethacin0.0090.310.029
COX-2 Selective Inhibitor
Celecoxib8.751.078.17

Note: IC50 values for Naproxen are approximated from multiple sources and may vary based on assay conditions. Data for this compound derivatives and comparators are from the cited studies to ensure consistency.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

CompoundDose (mg/kg)Edema Inhibition (%) at 3h
New this compound Derivatives
Derivative 2a10077.1
Derivative 2b10075.3
Derivative 4a10069.8
Derivative 6b10065.2
Derivative 7a10068.4
Derivative 8a10066.7
First-Generation NSAIDs
Indomethacin10~50-60
Ibuprofen100~40-50
Naproxen100~40-50
COX-2 Selective Inhibitor
Celecoxib10058.5

Note: Edema inhibition for Ibuprofen and Naproxen are general ranges from literature and may not be directly comparable to the this compound derivative data from a single study.

Table 3: Ulcerogenic Index in Rats

CompoundDose (mg/kg)Ulcer Index
New this compound Derivatives
Derivative 2a502.8
Derivative 2b502.4
Derivative 4a504.2
Derivative 6b508.4
Derivative 7a503.2
Derivative 8a505.6
Derivative 14a502.72
Derivative 14b503.14
Derivative 14c503.72
First-Generation NSAIDs
Indomethacin5017.6
Ibuprofen30020.25
Naproxen100High
COX-2 Selective Inhibitor
Celecoxib503.2

Note: The ulcer index for Naproxen is qualitatively described as high in the literature. The dose for Ibuprofen is higher than that used for the this compound derivatives, which should be considered in the comparison.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and validation of the findings.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: This assay determines the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes. The method is based on the quantification of prostaglandin E2 (PGE2) produced by the respective enzymes from the substrate arachidonic acid.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), EDTA, hematin, and the respective COX enzyme.

  • Compound Incubation: The test compounds (new this compound derivatives and standard NSAIDs) are pre-incubated with the enzyme mixture at various concentrations for 15 minutes at 37°C.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a 10-minute incubation at 37°C, the reaction is terminated by adding a stop solution (e.g., a solution of citric acid).

  • Quantification of PGE2: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

Principle: This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound. The injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema.

Methodology:

  • Animals: Male Wistar rats (150-200 g) are used. The animals are fasted overnight before the experiment with free access to water.

  • Grouping: The rats are randomly divided into groups (n=6): a control group, a reference drug group (e.g., indomethacin), and test groups for each this compound derivative at a specified dose.

  • Compound Administration: The test compounds and the reference drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Ulcerogenic Index Assessment

Principle: This assay evaluates the gastrointestinal toxicity of a compound by examining the formation of ulcers in the stomach of rats after repeated administration.

Methodology:

  • Animals: Male Wistar rats (180-220 g) are used. The animals are fasted for 24 hours before the first dose, with free access to water.

  • Grouping: The rats are divided into groups (n=6): a control group, a reference drug group (e.g., indomethacin), and test groups for each this compound derivative.

  • Compound Administration: The test compounds and the reference drug are administered orally once daily for four consecutive days.

  • Observation: The animals are observed for any signs of toxicity. On the fifth day, the rats are euthanized.

  • Stomach Examination: The stomachs are removed, opened along the greater curvature, and washed with saline. The gastric mucosa is examined for the presence of ulcers using a magnifying glass.

  • Scoring: The ulcers are scored based on their number and severity. The ulcer index is calculated using a standardized scoring system. For example:

    • 0: No ulcers

    • 1: Redness

    • 2: Spot ulcers

    • 3: Hemorrhagic streaks

    • 4: Ulcers >3 mm

    • 5: Ulcers >5 mm with perforation The sum of the scores for each stomach is the ulcer index for that animal. The average ulcer index for each group is then calculated.

Mandatory Visualization

COX Signaling Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimuli cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandins H2 (PGH2) cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostacyclin Prostacyclin (PGI2) (Vasodilation, anti-aggregation) prostaglandins_h2->prostacyclin thromboxane Thromboxane A2 (TXA2) (Vasoconstriction, pro-aggregation) prostaglandins_h2->thromboxane prostaglandins Prostaglandins (PGE2, etc.) (Inflammation, Pain, Fever) prostaglandins_h2->prostaglandins gi_protection GI Mucosal Protection prostacyclin->gi_protection platelet Platelet Function thromboxane->platelet inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids First-Gen NSAIDs nsaids->cox1 nsaids->cox2 lonazolac_derivs New this compound Derivatives (COX-2 Selective) lonazolac_derivs->cox2

Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition by NSAIDs.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation compound_synthesis Synthesis of This compound Derivatives cox_assay COX-1/COX-2 Inhibition Assay compound_synthesis->cox_assay ic50_determination IC50 & Selectivity Index Determination cox_assay->ic50_determination data_analysis Comparative Data Analysis ic50_determination->data_analysis animal_model Carrageenan-Induced Paw Edema in Rats anti_inflammatory_activity Measurement of Anti-inflammatory Activity animal_model->anti_inflammatory_activity anti_inflammatory_activity->data_analysis ulcer_assay Ulcerogenic Index Assessment in Rats gi_toxicity Evaluation of Gastrointestinal Toxicity ulcer_assay->gi_toxicity gi_toxicity->data_analysis

Caption: A typical experimental workflow for benchmarking new NSAID candidates.

Comparison_Logic cluster_0 First-Generation NSAIDs lonazolac_derivs New this compound Derivatives ibuprofen Ibuprofen lonazolac_derivs->ibuprofen vs. naproxen Naproxen lonazolac_derivs->naproxen vs. indomethacin Indomethacin lonazolac_derivs->indomethacin vs. celecoxib Celecoxib (COX-2 Selective) lonazolac_derivs->celecoxib vs.

Caption: Logical framework for the comparison of new this compound derivatives.

References

Safety Operating Guide

Safeguarding Research and the Environment: A Comprehensive Guide to Lonazolac Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Lonazolac, a non-steroidal anti-inflammatory drug (NSAID). Adherence to these protocols is critical for ensuring operational safety, maintaining regulatory compliance, and minimizing the ecological footprint of pharmaceutical research.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. While specific hazard information for this compound is not extensively detailed in readily available safety data sheets[1], general best practices for handling pharmaceutical compounds should be strictly followed. This includes wearing standard personal protective equipment (PPE) such as laboratory coats, gloves, and safety glasses to prevent skin and eye contact[2][3]. All personnel handling hazardous drug waste must receive training on appropriate procedures to protect themselves and the environment.[4]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is regulated by various agencies to protect public health and the environment.[5] In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). Additionally, state regulations, which may be more stringent than federal laws, must be followed. A key EPA regulation, Subpart P, specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and prohibits the flushing of these substances down drains.

Step-by-Step Disposal Protocol for this compound

The primary goal of proper disposal is to prevent the release of active pharmaceutical ingredients into the environment, particularly waterways, where they can have adverse ecological effects.

1. Preferred Disposal Method: Drug Take-Back Programs

The most secure and environmentally sound method for disposing of unwanted or expired this compound is through a certified drug take-back program. These programs are designed to safely manage and destroy pharmaceuticals.

2. On-Site Disposal Procedure (When Take-Back Programs are Unavailable)

If a take-back program is not accessible, the following on-site disposal protocol should be implemented:

  • Step 1: Do Not Dispose Down the Drain. Under no circumstances should this compound be flushed down the toilet or washed down the sink. Wastewater treatment facilities are often unable to completely remove pharmaceutical compounds, leading to water contamination.

  • Step 2: Render the Compound Unusable. To prevent accidental ingestion or diversion, the this compound should be rendered unusable. For solid forms (powders, tablets, or capsules), mix the compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter. A small amount of water can be added to help dissolve the material.

  • Step 3: Contain and Seal. Place the mixture in a sealable container, such as a plastic bag or a non-descript container with a secure lid, to prevent leakage.

  • Step 4: Dispose of in Municipal Solid Waste. The sealed container can then be placed in the regular laboratory or municipal trash. Be sure to remove or obscure any personal or confidential information from the original container.

  • Step 5: Bulk Quantities and Incineration. For bulk quantities of this compound, disposal via a licensed hazardous waste disposal company is required. The recommended method of destruction for pharmaceutical waste is high-temperature incineration at a permitted facility.

Quantitative Data: Properties of this compound

For reference and risk assessment, the following table summarizes key quantitative data for this compound and its calcium salt.

PropertyThis compoundThis compound Calcium
CAS Registry Number 53808-88-175821-71-5
Molecular Formula C17H13ClN2O2C34H24CaCl2N4O4
Molecular Weight 312.75 g/mol 663.56 g/mol
Melting Point 150-151°C270-290°C (decomposes)
pKa 4.3Not Available
Oral LD50 (male mice) 670 mg/kgNot Available
Oral LD50 (female mice) 845 mg/kgNot Available
Oral LD50 (male rats) 730 mg/kgNot Available
Oral LD50 (female rats) 1000 mg/kgNot Available
Intravenous LD50 (male mice) 195 mg/kgNot Available
Intravenous LD50 (male rats) 165 mg/kgNot Available

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound, ensuring a logical and compliant approach.

Lonazolac_Disposal_Workflow start Unwanted this compound decision2 Bulk Quantities? start->decision2 decision1 Is a certified drug take-back program available? proc1 Utilize Take-Back Program for Safe and Compliant Disposal decision1->proc1 Yes proc2 Follow On-Site Disposal Protocol decision1->proc2 No end Proper Disposal Complete proc1->end sub_proc1 Do NOT dispose down the drain proc2->sub_proc1 sub_proc2 Render Unusable: Mix with unpalatable substance sub_proc1->sub_proc2 sub_proc3 Contain and Seal in a leak-proof container sub_proc2->sub_proc3 sub_proc4 Dispose in Municipal Solid Waste sub_proc3->sub_proc4 sub_proc4->end decision2->decision1 No proc3 Contact Licensed Hazardous Waste Disposal Company for Incineration decision2->proc3 Yes proc3->end

References

Essential Safety and Logistics for Handling Lonazolac

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential guidance for the safe operational use and disposal of Lonazolac, a non-steroidal anti-inflammatory agent.[1][2] Due to the limited availability of a comprehensive safety data sheet, a conservative approach to handling is strongly recommended.

Personal Protective Equipment (PPE)

When handling this compound, particularly in powder form, adherence to standard precautions for hazardous drugs is crucial to minimize exposure.[3] The following personal protective equipment should be utilized:

  • Gloves: Wear two pairs of impervious disposable gloves, such as nitrile gloves.[4][5] One glove should be placed under the cuff of the gown and the second pair over the cuff. Gloves should be changed regularly or immediately if contaminated, torn, or punctured.

  • Gown: A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required to prevent skin contact.

  • Eye and Face Protection: Use safety goggles to protect against dust particles. When there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Respiratory Protection: To prevent inhalation of this compound dust, work should be conducted in a well-ventilated area, preferably within a fume hood or other containment system.

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

  • Handling: Avoid generating dust when handling the solid compound. All work with powdered this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure. After handling, wash hands and any exposed skin thoroughly.

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability of stock solutions, storage at -20°C for up to one year or -80°C for up to two years is recommended.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled in accordance with institutional and regulatory guidelines for pharmaceutical waste.

  • Disposal of Solid Waste: Unused or expired this compound powder, as well as any materials grossly contaminated with it (e.g., weighing papers, contaminated PPE), should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal of Liquid Waste: Solutions containing this compound should not be poured down the drain. They should be collected in a labeled, sealed container for hazardous liquid waste.

  • Final Disposal Method: The primary recommended method for the disposal of pharmaceutical waste is high-temperature incineration by an approved waste management vendor.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for this compound. The absence of comprehensive toxicological data necessitates a cautious approach to handling.

Test AnimalRoute of AdministrationLD50 (mg/kg)
Male MiceIntravenous195
Male RatsIntravenous165
Male MiceOral670
Female MiceOral845
Male RatsOral730
Female RatsOral1000

(Source: Riedel, as cited in)

Experimental Workflow and Safety Procedures

The following diagrams illustrate the recommended workflow for handling this compound and the logical relationship for ensuring personnel safety.

Lonazolac_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Prep Don PPE Weigh Weigh this compound in Fume Hood Prep->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Waste Dispose of Waste in Labeled Containers Decontaminate->Waste Doff Doff PPE Waste->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Workflow for handling this compound.

Safety_Decision_Tree Start Handling this compound? CheckPPE Is appropriate PPE being worn? Start->CheckPPE CheckHood Is work being done in a fume hood? CheckPPE->CheckHood Yes StopWork STOP! Obtain and wear required PPE. CheckPPE->StopWork No Proceed Proceed with work CheckHood->Proceed Yes StopWork2 STOP! Move work to a fume hood. CheckHood->StopWork2 No StopWork->CheckPPE StopWork2->CheckHood

Caption: Safety decision tree for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Lonazolac
Reactant of Route 2
Lonazolac

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。